Bergamottin
Description
Bergamottin has been reported in Angelica dahurica var. formosana, Citrus hassaku, and other organisms with data available.
Bergamottin is found in citrus. Bergamottin is a constituent of bergamot oil. Also from lemon oil and oils of other Citrus species and carrot (Daucus carota) Bergamottin is a natural furanocoumarin found principally in grapefruit juice. It is also found in the oil of bergamot, from which it was first isolated and from which its name is derived. To a lesser extent, bergamottin is also present in the essential oils of other citrus fruits. Along with the chemically related compound 6 ,7 -dihydroxybergamottin, it is believed to be responsible for the grapefruit juice effect in which the consumption of the juice affects the metabolism of a variety of pharmaceutical drugs. Bergamottin has been shown to exhibit anti-tumor function (A7783).
constituent of bergamot oil; structure given in first source
Properties
IUPAC Name |
4-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJZOMNXBSRED-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897528 | |
| Record name | Bergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7380-40-7, 482-46-2 | |
| Record name | Bergamottin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bergamottin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bergamottin | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3,7-dimethyl-2,6-octadienyl)oxy)-, (E)- (= bergamottin) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | bergamottin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERGAMOTTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMU611YFRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Bergamottin on Cytochrome P450 3A4
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the molecular mechanisms underlying the interaction between bergamottin (B190657), a key furanocoumarin in grapefruit juice, and the drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). It consolidates quantitative data, details experimental methodologies, and visually represents the core processes.
Introduction
Bergamottin is a naturally occurring furanocoumarin found in grapefruit and other citrus fruits.[1] It is a significant contributor to the "grapefruit juice effect," a phenomenon where the co-administration of grapefruit juice with certain oral medications leads to a substantial increase in their bioavailability and a higher risk of adverse effects.[2][3][4] This interaction is primarily due to the potent inhibition of CYP3A4, a crucial enzyme responsible for the metabolism of approximately 50% of marketed drugs.[5] Understanding the precise mechanism of this inhibition is critical for drug development, clinical pharmacology, and ensuring patient safety.
This document elucidates the mechanism-based inactivation of CYP3A4 by bergamottin, detailing the kinetics of the interaction, the formation of covalent adducts, and the specific molecular targets within the enzyme.
Mechanism of Action: Mechanism-Based Inactivation
Bergamottin is not a simple competitive inhibitor of CYP3A4; instead, it acts as a mechanism-based inactivator, also known as a suicide inhibitor.[2][6] This process involves the enzymatic conversion of bergamottin by CYP3A4 into a reactive intermediate.[7] This intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[7] Restoration of enzymatic activity requires the synthesis of new CYP3A4 protein.[7]
The key steps in this mechanism are:
-
Initial Binding: Bergamottin binds to the active site of CYP3A4.
-
Metabolic Activation: The furan (B31954) ring of bergamottin is metabolized by CYP3A4, a process that requires NADPH.[2][6]
-
Formation of a Reactive Intermediate: This metabolic step generates a reactive species. Studies have identified an oxygenated metabolite of 6',7'-dihydroxybergamottin (B27312) (a metabolite of bergamottin) as the reactive intermediate.[8][9]
-
Covalent Adduction: The reactive intermediate covalently binds to a specific amino acid residue within the CYP3A4 active site, leading to the formation of a stable, inactive enzyme-inhibitor complex.[8][9] This covalent modification primarily targets the apoprotein of CYP3A4, rather than the heme prosthetic group.[2][6]
-
Enzyme Inactivation: The covalent modification results in a loss of catalytic activity.[2][6] The inactivated enzyme is eventually targeted for degradation.[10]
Site of Covalent Modification
Detailed studies involving mass spectrometry and site-directed mutagenesis have identified the specific site of covalent adduction. The reactive intermediate of bergamottin covalently modifies Glutamine-273 (Gln273) of the CYP3A4 apoprotein.[8][9] Mutating this residue to valine renders the enzyme resistant to inactivation by bergamottin.[8][9]
Quantitative Data
The potency and kinetics of CYP3A4 inactivation by bergamottin and its derivatives have been characterized in numerous in vitro studies. The following tables summarize key quantitative data.
| Compound | System | Substrate | IC50 (µM) | Reference |
| Bergamottin | Human Liver Microsomes | Saquinavir (B1662171) | 0.74 ± 0.13 | [11] |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Saquinavir | 0.33 ± 0.23 | [11] |
| Epoxybergamottin (B1244229) | Transfected Human Liver Epithelial Cells | Diltiazem | 4.2 ± 1.1 | [12] |
| Bergamottin | Human Liver Microsomes | Testosterone | ~22 | [13] |
| 6',7'-Dihydroxybergamottin | Human Liver Microsomes | Testosterone | ~2 | [13] |
| Bergapten | Human Liver Microsomes | Quinine | ~25 | [13] |
Table 1: IC50 Values for CYP3A4 Inhibition
| Compound | System | k_inact (min⁻¹) | K_I (µM) | Reference |
| Bergamottin | Reconstituted Human CYP3A4 | 0.3 | 7.7 | [2][6] |
| Bergamottin | Human Intestinal Microsomes | ~0.35 | ~25 | [14] |
| 6',7'-Dihydroxybergamottin | Human Intestinal Microsomes | 0.3 - 0.4 | ~3 | [14] |
| Bergamottin | Reconstituted Human CYP2B6 | 0.09 | 5 | [15] |
| Bergamottin | Reconstituted Human CYP3A5 | 0.045 | 20 | [15] |
Table 2: Kinetic Parameters for Mechanism-Based Inactivation of Cytochrome P450 Enzymes
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of bergamottin on CYP3A4.
CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against CYP3A4 activity in human liver microsomes.
-
Materials:
-
Human Liver Microsomes (HLMs)
-
CYP3A4 substrate (e.g., testosterone, midazolam, saquinavir)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bergamottin (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
Internal standard for analytical quantification
-
-
Procedure:
-
Prepare a series of dilutions of bergamottin in the solvent.
-
In a microcentrifuge tube, pre-incubate HLMs, potassium phosphate buffer, and the bergamottin dilution (or solvent control) at 37°C for a specified time (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using a validated analytical method, such as LC-MS/MS.
-
Calculate the percentage of inhibition for each bergamottin concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Determination of Mechanism-Based Inactivation Kinetic Parameters (k_inact and K_I)
This protocol describes the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).
-
Pre-incubation Phase:
-
Prepare reaction mixtures containing HLMs (or reconstituted CYP3A4), NADPH regenerating system, and various concentrations of bergamottin in a suitable buffer. A control incubation without bergamottin is also prepared.
-
Incubate these mixtures at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), aliquots are taken from each pre-incubation mixture.
-
-
Activity Measurement Phase:
-
Immediately dilute each aliquot into a secondary incubation mixture containing a high concentration of a CYP3A4 probe substrate (e.g., testosterone) and the NADPH regenerating system. The dilution should be significant (e.g., 10-fold or more) to minimize the effect of any remaining bergamottin.
-
Incubate for a short period to measure the remaining CYP3A4 activity.
-
Terminate the reaction and quantify the metabolite formation as described in the IC50 protocol.
-
-
Data Analysis:
-
For each bergamottin concentration, plot the natural logarithm of the remaining CYP3A4 activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding bergamottin concentrations.
-
Fit the data to the Michaelis-Menten equation for enzyme inactivation: k_obs = k_inact * [I] / (K_I + [I]), where [I] is the inhibitor concentration. This allows for the determination of k_inact and K_I.
-
Identification of Covalent Adducts by LC-MS/MS
This protocol outlines the workflow for identifying the specific site of covalent modification of CYP3A4 by bergamottin.
-
Inactivation and Sample Preparation:
-
Incubate recombinant human CYP3A4 with bergamottin in the presence of an NADPH regenerating system to achieve significant inactivation (e.g., >70%). A control reaction without NADPH is run in parallel.
-
Remove excess unbound inhibitor by methods such as dialysis or size-exclusion chromatography.
-
Denature the protein and reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation based on their intensity.
-
-
Data Analysis and Site Identification:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of CYP3A4.
-
The search parameters should include a variable modification corresponding to the mass of the reactive intermediate of bergamottin (e.g., a mass increase of 388 Da, corresponding to oxygenated dihydroxybergamottin).[8][9]
-
Identify peptides that show this specific mass shift in the bergamottin-treated sample but not in the control.
-
The MS/MS fragmentation pattern of the modified peptide is then used to pinpoint the exact amino acid residue that is covalently modified.[8][9]
-
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Mechanism of action of bergamottin on CYP3A4.
Caption: Experimental workflow for identifying the covalent adduct.
Implications for Drug Development
The mechanism-based inactivation of CYP3A4 by bergamottin has several important implications for drug development and clinical practice:
-
Drug-Food Interactions: The long-lasting and irreversible nature of the inhibition means that the "grapefruit juice effect" can persist for up to 24-72 hours, as it takes time for new CYP3A4 to be synthesized.[4][7] This necessitates clear patient guidance on avoiding grapefruit products when taking CYP3A4 substrates.
-
Predicting Interactions: Understanding the structural requirements for furanocoumarins to act as mechanism-based inactivators can help in predicting potential interactions with new chemical entities during drug development.
-
Therapeutic Potential: The potent inhibition of CYP3A4 by bergamottin and its analogues has been explored as a strategy to intentionally boost the bioavailability of certain drugs, potentially allowing for lower doses and reduced costs.[1]
-
In Vitro Screening: The experimental protocols detailed here are fundamental for screening new drug candidates for their potential to cause mechanism-based inhibition of CYP3A4, a critical step in preclinical safety assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Grapefruit - Wikipedia [en.wikipedia.org]
- 4. dietsdebunked.co.uk [dietsdebunked.co.uk]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is the Mechanism by Which Grapefruit Juice Inhibits CYP3A4? → Learn [pollution.sustainability-directory.com]
- 8. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by Bergamottin and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the residue in human CYP3A4 that is covalently modified by bergamottin and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the CYP3A4-mediated metabolism and P-glycoprotein-mediated transport of the HIV-1 protease inhibitor saquinavir by grapefruit juice components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of epoxybergamottin as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. The grapefruit juice effect is not limited to cytochrome P450 (P450) 3A4: evidence for bergamottin-dependent inactivation, heme destruction, and covalent binding to protein in P450s 2B6 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Bergamottin: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Journey from Precursor to a Potent Furanocoumarin
Bergamottin (B190657), a naturally occurring furanocoumarin prevalent in grapefruit and other citrus species, has garnered significant attention within the scientific community. Its notoriety stems from its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, leading to the well-documented "grapefruit juice effect" that can significantly alter the metabolism and bioavailability of numerous pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of bergamottin, tailored for researchers, scientists, and drug development professionals. It delves into the enzymatic cascade, intermediate molecules, and regulatory aspects of its formation, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Biosynthetic Route to Bergamottin: From Shikimate to a Geranylated Furanocoumarin
The biosynthesis of bergamottin originates from the shikimate pathway, a central metabolic route in plants for the production of aromatic amino acids and other secondary metabolites. The journey to bergamottin involves a series of enzymatic modifications, including prenylation, cyclization, hydroxylation, methylation, and a final geranylation step.
The core furanocoumarin structure is derived from umbelliferone (B1683723), which itself is synthesized from phenylalanine. The pathway then proceeds through a series of key intermediates:
-
Demethylsuberosin: Formed via the prenylation of umbelliferone.
-
Marmesin (B225713): A product of the cyclization of demethylsuberosin, catalyzed by a cytochrome P450 monooxygenase.[1]
-
Psoralen (B192213): Formed from marmesin through the removal of a hydroxyisopropyl group, a reaction catalyzed by psoralen synthase, another cytochrome P450 enzyme.[2]
-
Bergaptol: The result of the hydroxylation of psoralen at the 5-position.
-
Bergapten (B1666803): Formed by the methylation of bergaptol, utilizing S-adenosyl methionine (SAM) as a methyl donor.
-
Bergamottin: The final product, generated by the attachment of a geranyl pyrophosphate (GPP) group to bergapten.
Quantitative Insights into Bergamottin Biosynthesis
While a complete kinetic profile for every enzyme in the bergamottin biosynthetic pathway is not yet fully elucidated, studies on key enzymes have provided valuable quantitative data. This information is crucial for understanding the efficiency and regulation of the pathway and for potential bioengineering applications.
| Enzyme | Substrate(s) | Product(s) | K_m_ (µM) | V_max_ | k_cat_ (min⁻¹) | Optimal pH | Optimal Temp. (°C) | Source(s) |
| Psoralen synthase (CYP71AJ1) | (+)-Marmesin, NADPH, O₂ | Psoralen, NADP⁺, Acetone, H₂O | 1.5 ± 0.5 | - | 340 ± 24 | 7.0 | - | [3] |
| Bergaptol O-methyltransferase | Bergaptol, S-adenosyl-L-methionine | Bergapten, S-adenosyl-L-homocysteine | 2.8 (Bergaptol), 6.5 (SAM) | - | - | 8.0 | 42 | [4] |
| Marmesin Synthase (CYP76F112) | Demethylsuberosin, NADPH, O₂ | Marmesin, NADP⁺, H₂O | High affinity | - | - | - | - | [1] |
Note: "-" indicates data not available in the cited sources. The "high affinity" for Marmesin Synthase suggests a low K_m_ value. Further research is needed to determine the complete kinetic parameters for all enzymes in the pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of bergamottin biosynthesis.
Extraction and Quantification of Furanocoumarins from Citrus Peel
This protocol outlines a standard procedure for the extraction and analysis of bergamottin and its precursors from citrus peel using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Citrus peel (fresh or freeze-dried)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Mortar and pestle or grinder
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and UV or MS/MS detector
-
Analytical standards for bergamottin, psoralen, bergapten, and other relevant furanocoumarins
Procedure:
-
Sample Preparation: Homogenize fresh or freeze-dried citrus peel to a fine powder using a mortar and pestle or a grinder.
-
Extraction:
-
Weigh approximately 1 g of the powdered peel into a centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly.
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process two more times with fresh methanol.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Partitioning:
-
Dissolve the dried extract in 10 mL of water.
-
Transfer the aqueous solution to a separatory funnel and extract three times with 10 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject an aliquot (e.g., 10 µL) into the HPLC system.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25-30 min, 80-30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength of 310 nm for UV detection or use MS/MS for more specific and sensitive quantification.
-
-
Quantification: Create a calibration curve using analytical standards of known concentrations to quantify the amount of bergamottin and other furanocoumarins in the sample.
Enzyme Assay for Bergaptol O-Methyltransferase (BMT)
This protocol describes a method to measure the activity of Bergaptol O-methyltransferase, a key enzyme in the final steps of bergamottin biosynthesis.[3]
Materials:
-
Plant protein extract containing BMT (e.g., from elicited cell cultures or recombinant expression)
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Sodium ascorbate (B8700270) (20 mM)
-
Bergaptol (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
5 M HCl
-
Umbelliferone (internal standard)
-
Ethyl acetate
-
HPLC system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 µL of 100 mM potassium phosphate buffer (pH 8.0) with 20 mM sodium ascorbate.
-
Bergaptol to a final concentration of 0.25 mM.
-
SAM to a final concentration of 0.2 mM.
-
-
Enzyme Addition: Add 200 µL of the crude enzyme solution to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 40°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 5 M HCl.
-
Internal Standard and Extraction:
-
Add 50 µL of 5 mM umbelliferone as an internal standard.
-
Extract the product with 500 µL of ethyl acetate by vigorous vortexing.
-
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 2 minutes to separate the organic and aqueous phases.
-
Sample Preparation for HPLC:
-
Carefully transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable volume of methanol for HPLC analysis.
-
-
HPLC Analysis: Analyze the formation of bergapten by HPLC, using a calibration curve of authentic bergapten standard for quantification. The internal standard (umbelliferone) is used to correct for variations in extraction efficiency and injection volume.
Heterologous Expression and Purification of Psoralen Synthase (CYP71AJ1)
This protocol provides a general workflow for the expression of psoralen synthase in a heterologous host like Saccharomyces cerevisiae (yeast) and its subsequent purification.[2]
Materials:
-
Yeast expression vector (e.g., pYeDP60)
-
Yeast strain (e.g., WAT11)
-
Yeast growth media (YPD, selective media)
-
Induction medium (e.g., YPGE)
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Glass beads or a French press for cell lysis
-
Ultracentrifuge
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
SDS-PAGE equipment and reagents
Procedure:
-
Gene Cloning: Clone the full-length cDNA of psoralen synthase (CYP71AJ1) into a suitable yeast expression vector. It may be necessary to swap the N-terminal membrane anchor domain with that of a well-expressed cytochrome P450, such as CYP73A1, to improve expression and stability.[2]
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain.
-
Expression:
-
Grow a starter culture of the transformed yeast in selective medium.
-
Inoculate a larger volume of expression medium and grow to the mid-log phase.
-
Induce protein expression by transferring the cells to an induction medium (e.g., containing galactose).
-
Continue to grow the culture for 24-48 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding and stability.
-
-
Cell Harvesting and Lysis:
-
Harvest the yeast cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using glass beads or a French press.
-
-
Microsome Preparation:
-
Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound psoralen synthase.
-
-
Purification (if tagged):
-
If the protein is tagged (e.g., with a His-tag), solubilize the microsomal fraction with a mild detergent.
-
Purify the protein using affinity chromatography (e.g., Ni-NTA resin).
-
Elute the purified protein and analyze its purity by SDS-PAGE.
-
Visualizing the Pathway and Experimental Workflows
To provide a clear and concise understanding of the complex processes involved in bergamottin biosynthesis and its analysis, the following diagrams have been generated using the DOT language.
Caption: The biosynthetic pathway of bergamottin.
Caption: Experimental workflow for furanocoumarin extraction.
Caption: Workflow for Bergaptol O-methyltransferase assay.
Future Perspectives and Research Directions
Despite significant progress in elucidating the bergamottin biosynthetic pathway, several areas warrant further investigation. The complete kinetic characterization of all enzymes, particularly marmesin synthase and psoralen 5-hydroxylase, is essential for a comprehensive understanding of the pathway's flux and regulation. Furthermore, unraveling the transcriptional regulatory network that governs the expression of the biosynthetic genes in response to developmental and environmental cues will provide deeper insights into how citrus plants control the production of this important secondary metabolite. Such knowledge will be invaluable for metabolic engineering efforts aimed at modulating bergamottin levels in crops and for the heterologous production of this and related furanocoumarins in microbial systems for pharmaceutical applications. The intricate interplay between bergamottin biosynthesis and its ecological role in plant defense also presents a fascinating avenue for future research.
References
Bergamottin chemical structure and properties
An In-Depth Technical Guide to the Chemical Structure and Properties of Bergamottin (B190657)
Introduction
Bergamottin is a naturally occurring furanocoumarin predominantly found in grapefruit (Citrus paradisi), bergamot orange (Citrus bergamia), and other citrus fruits.[1][2][3] First isolated from bergamot oil, this compound is a significant area of study in pharmacology and drug development.[2][4] It is widely recognized for its role in the "grapefruit juice effect," a clinically important phenomenon where the consumption of grapefruit or its juice alters the metabolism of various pharmaceutical drugs.[1][5][6]
Chemically, bergamottin is a linear furanocoumarin featuring a geraniol-derived side chain.[2][4][7] Its primary mechanism of action involves the potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large percentage of clinically used drugs.[1][2][8][9] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, pharmacodynamics, and relevant experimental protocols for bergamottin, intended for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Bergamottin, also known as 5-geranoxypsoralen, is structurally characterized by a psoralen (B192213) core (a furan (B31954) ring fused to a coumarin) with a geranyloxy substituent.
| Identifier | Value |
| IUPAC Name | 4-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one[1][4][10][11] |
| Synonyms | 5-Geranoxypsoralen, Bergamotine, Bergaptin[6][7][10][12] |
| CAS Number | 7380-40-7[4][5][10][11] |
| Molecular Formula | C₂₁H₂₂O₄[4][5][10][11][13] |
| Molecular Weight | 338.40 g/mol [1][4][10][13] |
| Canonical SMILES | CC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C[1][14] |
| InChI Key | DBMJZOMNXBSRED-OQLLNIDSSA-N[1][11] |
Physicochemical Properties
Bergamottin is a lipophilic molecule, a property that influences its solubility and biological interactions.[15] It typically appears as white crystals or powder.[4]
| Property | Value |
| Melting Point | 55–56 °C (some sources report 59-61°C)[2][4][6] |
| Boiling Point | 503.00 to 504.00 °C (estimated)[5] |
| Water Solubility | ~10 mg/L[4]; 0.034 mg/L at 25°C (estimated)[5] |
| Solubility in Organic Solvents | Soluble in alcohol, DMSO (30 mg/ml), DMF (30 mg/ml), and Ethanol (10 mg/ml)[5][11][15] |
| logP (o/w) | 5.382 to 5.6 (estimated)[5][10] |
| Appearance | White crystals or powder[4] |
Pharmacokinetics (ADME)
The pharmacokinetic profile of bergamottin is central to its biological effects, particularly its interaction with drugs.
Absorption
Following oral administration in humans, bergamottin is absorbed, with peak plasma concentrations (Tmax) occurring around 0.8 to 1.1 hours.[3][16]
Metabolism
Bergamottin is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP3A5, and CYP2B6.[3] Metabolism can occur on both the furan ring and the geranyloxy side chain.[3] A key metabolite, 6',7'-dihydroxybergamottin (B27312) (DHB), is also a potent CYP3A4 inhibitor and has been detected in human plasma after bergamottin exposure.[3][16] Other metabolites generated by CYP2B6 and CYP3A5 include various hydroxylated forms (e.g., 5'-OH-bergamottin, 6'-OH-bergamottin) and bergaptol.[1][3]
| Parameter | Value | Species | Dosage |
| Cmax | 2.1 ng/mL | Human | 6 mg[3][16] |
| Cmax | 5.9 ng/mL | Human | 12 mg[3][16] |
| Tmax | 0.8 h | Human | 6 mg[3][16] |
| Tmax | 1.1 h | Human | 12 mg[3][16] |
Pharmacodynamics
The primary pharmacodynamic effect of bergamottin is the inhibition of drug-metabolizing enzymes, which has significant implications for drug-drug interactions.
Cytochrome P450 Inhibition
Bergamottin is a well-documented inhibitor of multiple cytochrome P450 isoforms.[3] Its most notable action is the potent, mechanism-based inactivation of CYP3A4.[8][9][15][17] This type of inhibition, also known as suicide inhibition, occurs when bergamottin is metabolized by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][8][17] This effect is primarily responsible for the "grapefruit juice effect," which increases the bioavailability of co-administered drugs that are CYP3A4 substrates.[9]
Bergamottin and its metabolite DHB also inhibit other CYP isoforms, including CYP1A2, 2A6, 2C9, 2C19, 2D6, and 2E1 in human liver microsomes.[3][8][17]
| Target Enzyme | Inhibition Type | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | Notes |
| CYP3A4 | Mechanism-based (Suicide)[8][9][17] | 7.7[8][17] | 0.3[8][17] | Primary contributor to the "grapefruit juice effect". |
| CYP2C9 | Mechanism-based & Competitive[18][19] | - | - | Exhibits time- and NADPH-dependent inhibition.[19] |
| CYP1A2 | Inhibition[3][8] | - | - | Potent inhibition noted.[8] |
| CYP2A6 | Inhibition[3][8] | - | - | - |
| CYP2C19 | Inhibition[3][8] | - | - | - |
| CYP2D6 | Inhibition[3][8] | - | - | - |
| CYP2E1 | Inhibition[3][8] | - | - | - |
Biosynthesis Pathway
Bergamottin's biosynthesis originates from the shikimate pathway. The process involves the formation of a psoralen core followed by the attachment of a geranyl pyrophosphate (GPP) side chain.[2]
Caption: Biosynthesis pathway of bergamottin from umbelliferone.
Mechanism of CYP3A4 Inactivation
The inactivation of CYP3A4 by bergamottin is a multi-step process that begins with the enzyme metabolizing the furan moiety of bergamottin. This creates a reactive intermediate that covalently binds to the apoprotein within the active site, leading to irreversible loss of function.[8][17]
Caption: Mechanism-based inactivation of CYP3A4 by bergamottin.
Inhibition of STAT3 Signaling Pathway
Beyond P450 inhibition, bergamottin has been shown to abrogate the persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in various cancer cells.[20] This inhibition is mediated by suppressing the phosphorylation of Janus-activated kinase (JAK) 1/2 and c-Src. Bergamottin induces the expression of the tyrosine phosphatase SHP-1, which plays a critical role in dephosphorylating and deactivating STAT3.[20] Downregulation of the STAT3 pathway leads to decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, survivin) and cell cycle regulators (e.g., cyclin D1), ultimately inducing apoptosis and chemosensitization in tumor cells.[20]
Caption: Inhibition of the STAT3 signaling pathway by bergamottin.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (Mechanism-Based)
This protocol outlines a typical experiment to determine the mechanism-based inhibition parameters (Kᵢ and kᵢₙₐ꜀ₜ) of bergamottin on human liver microsomes or recombinant CYP3A4.
Caption: Experimental workflow for a mechanism-based CYP3A4 inhibition assay.
Detailed Methodology
Objective: To determine the time- and concentration-dependent inactivation of CYP3A4 by bergamottin.
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4 co-expressed with reductase and cytochrome b5.
-
Bergamottin (dissolved in a suitable solvent like DMSO or acetonitrile).
-
NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
CYP3A4 probe substrate (e.g., testosterone or midazolam).
-
Metabolite standard (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam).
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).
-
Incubator/water bath set to 37°C.
-
LC-MS/MS system for analysis.
Protocol:
-
Pre-incubation Phase:
-
A master mix containing HLM (e.g., 0.5-1.0 mg/mL protein) in potassium phosphate buffer is prepared.
-
Aliquots of the master mix are added to microcentrifuge tubes.
-
Varying concentrations of bergamottin (e.g., 0-25 µM) are added to the tubes. A vehicle control (solvent only) is included.
-
The mixtures are pre-warmed at 37°C for 5 minutes.
-
The inactivation reaction is initiated by adding a pre-warmed NADPH generating system.
-
At designated time points (e.g., 0, 5, 10, 20, 30 minutes), aliquots are removed from each bergamottin concentration tube.
-
-
Activity Measurement Phase:
-
The aliquots removed from the pre-incubation are immediately diluted (e.g., 10 to 20-fold) into a new set of tubes containing the CYP3A4 probe substrate at a saturating concentration (e.g., 200 µM testosterone or 5 µM midazolam) and the NADPH generating system. This dilution effectively stops further inactivation by the original bergamottin concentration.
-
This secondary incubation is allowed to proceed for a short, fixed period (e.g., 10-15 minutes) at 37°C.
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Samples are centrifuged to precipitate protein.
-
The supernatant is transferred for analysis by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
-
-
Data Analysis:
-
The rate of metabolite formation is used to calculate the remaining CYP3A4 activity at each pre-incubation time point for each bergamottin concentration.
-
For each bergamottin concentration, the natural logarithm of the percent remaining activity is plotted against the pre-incubation time. The negative slope of this line gives the observed inactivation rate constant (k_obs).
-
The values of Kᵢ (inactivation constant) and kᵢₙₐ꜀ₜ (maximal rate of inactivation) are determined by fitting the k_obs values versus the inhibitor (bergamottin) concentrations to the Michaelis-Menten equation for inactivation: k_obs = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) where [I] is the concentration of bergamottin.
-
Conclusion
Bergamottin is a pharmacologically significant furanocoumarin whose properties extend beyond its contribution to the flavor of citrus fruits. Its potent, mechanism-based inhibition of CYP3A4 and other drug-metabolizing enzymes makes it a critical molecule for consideration in drug development and clinical pharmacology to avoid adverse drug interactions. Furthermore, emerging research into its effects on signaling pathways like STAT3 highlights its potential as a lead compound for developing novel therapeutics, particularly in oncology.[20] A thorough understanding of its chemical properties, pharmacokinetic profile, and complex biological interactions is essential for professionals in the pharmaceutical sciences.
References
- 1. Bergamottin | 7380-40-7 | Benchchem [benchchem.com]
- 2. Bergamottin - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. bergamottin, 7380-40-7 [thegoodscentscompany.com]
- 6. Bergamottin [chemeurope.com]
- 7. Bergamottin [bionity.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bergamottin | C21H22O4 | CID 5471349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. SID 135075729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. bergamottin - Wikidata [wikidata.org]
- 15. veeprho.com [veeprho.com]
- 16. mdpi.com [mdpi.com]
- 17. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
- 19. Mechanistic study of bergamottin-induced inactivation of CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furanocoumarin Bergamottin: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin (B190657), a naturally occurring linear furanocoumarin, has garnered significant attention within the scientific community for its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This activity leads to the well-known "grapefruit juice effect," which can significantly alter the pharmacokinetics of numerous drugs. Beyond this interaction, bergamottin itself is being investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities. This technical guide provides an in-depth overview of the natural sources of bergamottin, detailing its distribution in various plant species. Furthermore, it presents a comprehensive analysis of the methodologies employed for its extraction and purification, supported by quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of Bergamottin
Bergamottin is predominantly found in citrus fruits, particularly in species belonging to the Rutaceae family. Its concentration can vary significantly depending on the species, cultivar, specific tissue of the fruit, and maturity stage.[1]
Primary Citrus Sources
The most significant natural sources of bergamottin are grapefruit (Citrus paradisi), pomelo (Citrus grandis), and the bergamot orange (Citrus bergamia), from which it was first isolated and derived its name.[2][3] Other citrus species, such as lemon (Citrus limon) and lime (Citrus aurantiifolia), also contain bergamottin, but generally in lower concentrations.[4][5] Research indicates that the flavedo (the outer, colored part of the peel) consistently exhibits the highest concentration of bergamottin across various citrus cultivars.[1][6]
Distribution in Other Plants
While citrus fruits are the primary source, bergamottin has also been reported in other plant species, such as the carrot (Daucus carota).[4][5] Additionally, it has been identified in some traditional Chinese medicinal herbs, including the roots and rhizomes of Notopterygium incisum.[1]
Quantitative Data on Bergamottin Content
The following table summarizes the bergamottin content in different tissues of various citrus cultivars, providing a comparative overview for sourcing considerations.
| Citrus Cultivar | Flavedo (µg/g DW) | Albedo (µg/g DW) | Segment Membrane (µg/g DW) | Juice Sacs (µg/g DW) |
| Citrus grandis cv. Yongjiazaoxiangyou | 666.54 | 15.32 | 1.87 | 0.98 |
| Citrus grandis cv. Guanxibaiyou | 258.12 | 10.11 | 0.95 | 0.51 |
| Red Grapefruit (C. paradisi) | 315.78 | 25.43 | 12.89 | 144.24 |
| White Grapefruit (C. paradisi) | 289.65 | 21.87 | 10.54 | 121.33 |
| Lemon (C. limon) | 45.21 | 3.12 | ND | ND |
| Sweet Orange (C. sinensis) | 12.34 | 1.56 | ND | ND |
| Mandarin (C. reticulata) | 5.87 | 0.89 | ND | ND |
| Pummelo (C. maxima) | 453.21 | 18.98 | 2.11 | 1.23 |
Data adapted from Liu et al., 2017.[1] DW: Dry Weight; ND: Not Detected.
Biosynthesis of Bergamottin
Bergamottin is a derivative of the shikimate pathway.[2] The biosynthesis begins with the alkylation of umbelliferone (B1683723) with dimethylallyl pyrophosphate (DMAPP).[2] A series of enzymatic reactions, including cyclization, hydroxylation, and methylation, leads to the formation of psoralen (B192213) and then bergapten (B1666803).[2][7] The final step involves the attachment of a geranyl pyrophosphate (GPP) group to bergapten to yield bergamottin.[2]
Extraction and Purification Methodologies
Several techniques have been developed for the extraction and purification of bergamottin from its natural sources. The choice of method depends on factors such as the starting material, desired purity, and scalability.
Solvent Extraction
Solvent extraction is a common method for obtaining crude extracts containing bergamottin. The choice of solvent is critical for achieving high extraction efficiency.
-
Methanol (B129727) and Ethanol (B145695): These polar solvents are frequently used for extracting furanocoumarins from citrus peel and pulp.[7]
-
Ethyl Acetate (B1210297): Due to its lower toxicity, ethyl acetate is a preferred solvent for extracting furanocoumarins from grapefruit juice.[7]
-
Petroleum Ether: This nonpolar solvent is effective for extracting the low-polarity bergamottin from dried citrus tissues.[4]
Experimental Protocol: Ultrasonic-Assisted Solvent Extraction
-
Sample Preparation: Freeze-dry the citrus tissue (e.g., flavedo) and grind it into a fine powder.
-
Extraction: Weigh 0.2 g of the dried powder and place it in a suitable vessel. Add 4 mL of petroleum ether (60-90 °C).
-
Sonication: Sonicate the mixture in an ultrasonic cleaner for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Solvent Collection: Carefully collect the supernatant.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining solid residue to maximize the yield.
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitution: Dissolve the dried extract in a known volume of chromatographic grade methanol for subsequent analysis.[4]
Supercritical Fluid Extraction (SFE)
Supercritical CO₂ extraction is a green and efficient alternative to conventional solvent extraction. It offers advantages such as the absence of organic solvent residues and the ability to selectively extract compounds by tuning the temperature and pressure.
Experimental Protocol: Supercritical CO₂ Extraction of Bergamottin from Grapefruit Peel
-
Sample Preparation: Fresh grapefruit peel is chopped into small pieces.
-
SFE System: Utilize a supercritical fluid extractor.
-
Extraction Parameters:
-
Collection: The extracted bergamottin is collected in a separator after depressurization of the CO₂.
Purification Techniques
Crude extracts typically contain a mixture of compounds, necessitating further purification to isolate bergamottin.
Column chromatography is a widely used technique for the purification of bergamottin.
-
Silica (B1680970) Gel Column Chromatography: This is effective for the initial cleanup of the crude extract. A solvent system of petroleum ether and ethyl acetate (e.g., 13:1 v/v) can be used to elute bergamottin.[4]
-
Polyamide Resin Column Chromatography: This method can also be employed for purification. The elution is typically performed with a gradient of ethanol in water.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable nonpolar solvent like hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for instance, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing bergamottin.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified bergamottin.
HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for purifying compounds with low polarity like bergamottin from a semi-purified extract.
Experimental Protocol: HSCCC Purification of Bergamottin
-
Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient (K) of bergamottin. A suitable system is hexane-ethyl acetate-methanol-water (1:1:2:0.625, v/v/v/v).[4]
-
HSCCC System Preparation: Equilibrate the HSCCC column with the stationary phase (upper phase).
-
Sample Injection: Dissolve the silica gel-refined sample in the mobile phase (lower phase) and inject it into the column.
-
Separation: Perform the separation at a specific revolution speed (e.g., 900 rpm) and flow rate (e.g., 2.0 mL/min).[4]
-
Detection and Collection: Monitor the effluent at a suitable wavelength (e.g., 250 nm) and collect the fraction corresponding to the bergamottin peak.[4]
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of bergamottin.
Experimental Protocol: HPLC Analysis of Bergamottin
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). A typical gradient could be: 0-1 min, 10% A; 1-5 min, 10-80% A; 5-10 min, 80% A; 10-12 min, 80-95% A; 12-15 min, 95% A; 15-19 min, 95-10% A; 19-21 min, 10% A.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 250 nm.[4]
-
Quantification: Based on a calibration curve generated using a certified bergamottin standard.
Extraction and Purification Workflow
The following diagram illustrates a typical workflow for the extraction and purification of bergamottin from citrus peel.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction and purification strategy is crucial for obtaining high-purity bergamottin with a good yield. The following table provides a comparative overview of different methods.
| Method | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Solvent Extraction | Simple, low cost of equipment. | Use of organic solvents, potential for co-extraction of impurities. | Low (in crude extract) | High (in crude extract) |
| Supercritical CO₂ Extraction | Environmentally friendly, no solvent residue, high selectivity. | High initial equipment cost, may require co-solvents for polar compounds. | Moderate to High | Good |
| Silica Gel Chromatography | Good for initial cleanup, removes many impurities. | Can be time-consuming, may lead to sample loss. | Up to ~45% from crude extract | ~80% |
| HSCCC | High resolution, no irreversible adsorption, suitable for low-polarity compounds. | Requires specialized equipment, solvent system selection can be complex. | >94% from semi-purified sample | ~66% |
Purity and recovery data adapted from Liu et al., 2017.[4]
Conclusion
Bergamottin is a valuable natural product with significant pharmacological relevance. This guide has provided a detailed overview of its primary natural sources, with a focus on citrus species, and has presented a range of extraction and purification methodologies. For researchers aiming to isolate bergamottin, a multi-step approach combining an efficient initial extraction (such as supercritical CO₂ or solvent extraction) with subsequent chromatographic purification steps (like silica gel chromatography followed by HSCCC) is recommended to achieve high purity and yield. The detailed protocols and comparative data presented herein serve as a practical resource for the scientific community engaged in the study and application of this potent furanocoumarin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bergamottin - Wikipedia [en.wikipedia.org]
- 4. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. co2extractionmachine.com [co2extractionmachine.com]
Bergamottin's Role in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin (B190657), a linear furanocoumarin prevalent in citrus species, plays a significant role in the plant's defense against a variety of biotic threats.[1] As a secondary metabolite, it is considered a natural pesticide, contributing to the plant's resistance to herbivores and pathogens.[1] This technical guide provides a comprehensive overview of the biosynthesis of bergamottin, its mechanisms of action in plant defense, the signaling pathways that likely regulate its production, and detailed protocols for its analysis. Quantitative data on its distribution within plant tissues are presented, offering a valuable resource for researchers in plant science and drug development.
Introduction to Bergamottin and Plant Defense
Plants have evolved sophisticated defense mechanisms to counteract threats from herbivores and pathogens.[2] These defenses can be constitutive, providing a constant barrier, or induced, activated upon attack.[2] A key component of these defense strategies is the production of a vast array of secondary metabolites, which are compounds not directly involved in the plant's growth and development but are crucial for its interaction with the environment.[1]
Furanocoumarins are a class of such secondary metabolites, and bergamottin is a prominent member found in plants of the Rutaceae and Umbelliferae families, with notable concentrations in citrus fruits like grapefruit and pomelo.[1][3] These compounds are known to act as a defense mechanism against predators and are regarded as natural pesticides.[1] This guide will delve into the multifaceted role of bergamottin in these defense systems.
Biosynthesis of Bergamottin
The biosynthesis of bergamottin is a multi-step process that originates from the shikimate pathway.[3] The pathway commences with the formation of demethylsuberosin (B190953) through the alkylation of umbelliferone (B1683723) with dimethylallyl pyrophosphate (DMAPP).[3] A subsequent cyclization reaction, catalyzed by a cytochrome P450 monooxygenase in the presence of NADPH and oxygen, yields marmesin (B225713).[3]
Further enzymatic modifications of marmesin lead to the formation of psoralen (B192213) and then bergaptol.[3] Bergaptol is then methylated using S-adenosyl methionine (SAM) to produce bergapten.[3] The final step in the biosynthesis is the attachment of a geranyl pyrophosphate (GPP) group to bergapten, resulting in the formation of bergamottin.[3]
References
In Vitro Anti-Cancer Effects of Bergamottin: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamottin (B190657), a natural furanocoumarin predominantly found in grapefruit and other citrus fruits, has garnered significant scientific interest for its potential anti-neoplastic properties.[1][2] Initially recognized as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, recent research has illuminated its potent anti-cancer activities across various tumor models.[1][3] In vitro and in vivo studies have demonstrated that bergamottin can impede cancer progression by modulating a variety of cellular processes, including apoptosis, cell cycle arrest, migration, and invasion.[1][2][3] This technical guide provides an in-depth overview of the in vitro anti-cancer effects of bergamottin, focusing on its molecular mechanisms, summarizing key quantitative data, and detailing the experimental protocols used for its evaluation.
Molecular Mechanisms of Anti-Cancer Action
Bergamottin exerts its anti-cancer effects by targeting multiple oncogenic signaling pathways. Its primary mechanisms include the induction of apoptosis (programmed cell death), induction of cell cycle arrest, and inhibition of metastasis-related processes like cell migration and invasion.[1][3]
Induction of Apoptosis
Bergamottin is a potent inducer of apoptosis in numerous cancer cell lines. This is achieved through the modulation of key regulatory proteins and signaling cascades.
-
STAT3 Signaling Pathway: In multiple myeloma (MM) and other tumor cells, bergamottin inhibits the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein closely linked to tumorigenesis.[1][4][5] This inhibition is mediated by suppressing the phosphorylation of upstream kinases JAK1, JAK2, and c-Src.[1][4] Furthermore, bergamottin induces the expression of the tyrosine phosphatase SHP-1, which also contributes to the deactivation of STAT3.[1][4][5] The downregulation of STAT3 leads to the decreased expression of its target genes, which are involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, survivin, and VEGF, ultimately promoting apoptosis.[3][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
Bergamottin: A Comprehensive Technical Guide to its Role as a Natural Cytochrome P450 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bergamottin (B190657), a natural furanocoumarin predominantly found in grapefruit and other citrus species, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is responsible for the metabolism of a large proportion of clinically used drugs.[1][2][3] This technical guide provides an in-depth analysis of bergamottin's inhibitory mechanisms, its effects on various CYP isozymes, and the subsequent implications for drug pharmacokinetics. Detailed experimental protocols for assessing CYP inhibition in vitro and in vivo are provided, alongside quantitative data on bergamottin's inhibitory potency. Visual diagrams illustrate key pathways and experimental workflows to facilitate a comprehensive understanding of this significant natural compound in the context of drug development and food-drug interactions.
Introduction
The interaction between natural compounds and drug-metabolizing enzymes is a critical area of study in pharmacology and drug development. One of the most well-documented examples is the "grapefruit juice effect," where the consumption of grapefruit juice can significantly alter the pharmacokinetics of co-administered drugs.[3][4][5] This phenomenon is primarily attributed to the inhibition of intestinal cytochrome P450 enzymes by furanocoumarins, of which bergamottin is a major and extensively studied component.[1][3] Understanding the intricate details of bergamottin's inhibitory action is crucial for predicting and managing drug-drug interactions, as well as for exploring its potential therapeutic applications, such as enhancing the bioavailability of certain drugs.[6] This guide serves as a technical resource for researchers and professionals in the field, offering a detailed examination of bergamottin as a natural CYP450 inhibitor.
Mechanism of Cytochrome P450 Inhibition
Bergamottin primarily acts as a mechanism-based inhibitor of CYP3A4.[1][3][7] This type of inhibition, also known as suicide inhibition, is characterized by the enzymatic conversion of the inhibitor into a reactive metabolite that irreversibly binds to the enzyme, leading to its inactivation.[4][8]
The process involves the following key steps:
-
Binding: Bergamottin, being a substrate for CYP3A4, initially binds to the active site of the enzyme.
-
Metabolic Activation: The furan (B31954) ring of bergamottin is metabolized by the CYP enzyme, a process that requires NADPH as a cofactor.[1][9] This metabolic activation generates a reactive intermediate, potentially an epoxide or a γ-ketoenal.[9]
-
Covalent Bonding and Inactivation: The reactive metabolite then forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to the irreversible inactivation of the enzyme.[1][3] This inactivation results in a loss of the enzyme's catalytic activity.[1]
This time- and concentration-dependent inactivation is a hallmark of mechanism-based inhibitors.[1][3] In addition to its potent mechanism-based inhibition of CYP3A4, bergamottin has also been shown to be a mechanism-based inactivator of CYP2B6 and CYP3A5.[8] For other CYP isozymes, bergamottin can act as a direct, reversible inhibitor.[1][2]
Quantitative Data on CYP Inhibition
The inhibitory potency of bergamottin against various cytochrome P450 isozymes has been quantified through the determination of half-maximal inhibitory concentrations (IC50), inhibitory constants (Ki), and kinetic parameters of inactivation (kinact and KI). The following tables summarize the available quantitative data.
Table 1: IC50 Values for Bergamottin against Various CYP Isozymes
| CYP Isozyme | Substrate | Test System | IC50 (µM) | Reference(s) |
| CYP1A2 | Phenacetin (B1679774) | Human Liver Microsomes | ~1 (92% inhibition at 1 µM) | [1] |
| CYP2A6 | Coumarin | Human Liver Microsomes | >10 (>50% inhibition at 10 µM) | [1] |
| CYP2C9 | Diclofenac | Human Liver Microsomes | ~3 (50% inhibition at ~3-fold concentration vs. substrate) | [2] |
| CYP2C19 | S-mephenytoin | Human Liver Microsomes | Low µM range (50% inhibition at 0.2-fold concentration vs. substrate) | [2] |
| CYP2D6 | Dextromethorphan | Human Liver Microsomes | >10 (>50% inhibition at 10 µM) | [1] |
| CYP2E1 | Chlorzoxazone | Human Liver Microsomes | >10 (>50% inhibition at 10 µM) | [1] |
| CYP3A4 | Testosterone (B1683101) | Human Liver Microsomes | 3.92 ± 0.14 | [10] |
| CYP3A4 | Midazolam | Human Liver Microsomes | Low µM range (50% inhibition at 0.4-fold concentration vs. substrate) | [2] |
Table 2: Kinetic Parameters for Mechanism-Based Inhibition of CYP Isozymes by Bergamottin
| CYP Isozyme | kinact (min-1) | KI (µM) | Test System | Reference(s) |
| CYP3A4 | 0.3 | 7.7 | Reconstituted System | [1][3][7] |
| CYP2B6 | 0.09 | 5 | Reconstituted System | [8] |
| CYP3A5 | 0.045 | 20 | Reconstituted System | [8] |
Impact on Drug Pharmacokinetics: The Felodipine (B1672334) Example
The clinical relevance of bergamottin's CYP3A4 inhibition is clearly demonstrated by its effect on the pharmacokinetics of felodipine, a calcium channel blocker that undergoes extensive first-pass metabolism by intestinal CYP3A4.
Table 3: Effect of Bergamottin on the Pharmacokinetics of Felodipine (5 mg extended-release)
| Treatment | Felodipine Cmax Increase | Felodipine AUC Increase | Reference(s) |
| 250 mL Grapefruit Juice (containing 1.7 mg bergamottin) | 89% | 54% | [11] |
| 2 mg Bergamottin | 33% | Not significant | [11] |
| 6 mg Bergamottin | 35% | Not significant | [11] |
| 12 mg Bergamottin | 40% | 37% | [11] |
These data illustrate a dose-dependent increase in the systemic exposure of felodipine following the administration of bergamottin, confirming its role in the grapefruit juice-drug interaction.[11]
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines a standard method for determining the IC50 value of bergamottin against a specific CYP isozyme using human liver microsomes.[5][9][12]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Bergamottin
-
CYP isozyme-specific probe substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of bergamottin, the probe substrate, and positive control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of bergamottin or vehicle control.
-
-
Pre-incubation (optional, for direct inhibition): Briefly pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the CYP probe substrate to initiate the reaction.
-
Addition of Cofactor: Add the NADPH regenerating system to start the enzymatic reaction. The final incubation volume is typically 200 µL.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each bergamottin concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.[5][12]
In Vitro Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)
This protocol is used to assess the potential of bergamottin as a time-dependent inhibitor.[4][13][14]
Materials:
-
Same as for the IC50 determination assay.
Procedure:
-
Primary Incubation (Pre-incubation):
-
Prepare two sets of incubation mixtures containing HLMs and a range of bergamottin concentrations in buffer.
-
To one set, add the NADPH regenerating system (+NADPH). To the other set, add buffer (-NADPH).
-
Pre-incubate both sets at 37°C for a defined period (e.g., 30 minutes).
-
-
Secondary Incubation (Activity Measurement):
-
Following the pre-incubation, add an aliquot of the primary incubation mixture to a secondary incubation mixture containing the CYP probe substrate and NADPH regenerating system (for both +NADPH and -NADPH pre-incubation groups).
-
Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the remaining enzyme activity.
-
-
Termination and Analysis:
-
Stop the reaction and process the samples as described in the IC50 protocol.
-
Analyze the metabolite formation using LC-MS/MS.
-
-
Data Analysis:
In Vivo Pharmacokinetic Drug Interaction Study
This protocol provides a general framework for an in vivo study to evaluate the effect of bergamottin on the pharmacokinetics of a probe drug, based on clinical studies with felodipine.[11][15][16]
Study Design:
-
A randomized, crossover study design is typically employed.
-
Healthy human volunteers are enrolled.
Procedure:
-
Subject Enrollment and Baseline: Recruit healthy volunteers who meet the inclusion and exclusion criteria. Obtain informed consent.
-
Treatment Phases: In a crossover fashion, each subject will receive the following treatments, separated by a washout period:
-
Phase A (Control): Administration of the probe drug (e.g., felodipine) with water.
-
Phase B (Test): Administration of the probe drug with a defined dose of bergamottin.
-
-
Drug Administration: The probe drug and bergamottin (or placebo) are administered orally.
-
Pharmacokinetic Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose for up to 24-48 hours).
-
Sample Processing: Process the blood samples to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: Quantify the concentrations of the probe drug and its major metabolites in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters for the probe drug, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
-
Statistical Analysis: Compare the pharmacokinetic parameters between the control and test phases to determine the significance of any observed differences.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow
Conclusion
Bergamottin stands out as a potent natural inhibitor of cytochrome P450 enzymes, with a particularly well-characterized mechanism-based inactivation of CYP3A4. Its ability to significantly alter the pharmacokinetics of CYP3A4 substrates underscores the critical importance of considering food-drug interactions in clinical practice and during drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate the effects of bergamottin and other natural compounds on drug metabolism. A thorough understanding of these interactions is essential for ensuring drug safety and efficacy and for harnessing the potential of natural compounds to modulate drug disposition in a therapeutically beneficial manner.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP450 Time-Dependent Inhibition (TDI) Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. bioivt.com [bioivt.com]
- 8. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Bergamottin, lime juice, and red wine as inhibitors of cytochrome P450 3A4 activity: comparison with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 15. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 16. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Bergamottin in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamottin (B190657) is a natural furanocoumarin found predominantly in grapefruit and other citrus species. It is of significant interest in drug development and clinical pharmacology due to its potent mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a large number of therapeutic drugs. This interaction, often referred to as the "grapefruit juice effect," can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. Consequently, a robust and reliable method for the quantification of bergamottin in biological matrices such as plasma is crucial for pharmacokinetic studies, drug interaction assessments, and toxicological evaluations.
This document provides a detailed protocol for the quantification of bergamottin in plasma samples using a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation in accordance with regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Bergamottin (≥98% purity)
-
Psoralen (B192213) (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
HPLC system capable of binary gradient elution
-
Autosampler with temperature control
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control Solutions
2.3.1. Stock Solutions
-
Bergamottin Stock Solution (1 mg/mL): Accurately weigh 10 mg of bergamottin and dissolve it in 10 mL of methanol.
-
Internal Standard (Psoralen) Stock Solution (1 mg/mL): Accurately weigh 10 mg of psoralen and dissolve it in 10 mL of methanol.
2.3.2. Working Solutions
-
Bergamottin Working Solutions: Prepare serial dilutions of the bergamottin stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the psoralen stock solution with 50:50 (v/v) acetonitrile:water.
2.3.3. Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amount of bergamottin working solutions into blank human plasma. The final concentration of the organic solvent in the plasma should be less than 5%.
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.5 |
| Calibration Standard 2 | 1 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 50 |
| Calibration Standard 6 | 100 |
| Calibration Standard 7 | 200 |
| Calibration Standard 8 | 500 |
| Lower Limit of Quantification QC (LLOQ) | 0.5 |
| Low QC (LQC) | 1.5 |
| Medium QC (MQC) | 75 |
| High QC (HQC) | 400 |
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) microcentrifuge tubes for each sample, standard, and QC.
-
To 100 µL of plasma sample, standard, or QC in the corresponding tube, add 20 µL of the internal standard working solution (100 ng/mL Psoralen).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
2.5.1. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
2.5.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Compound |
| Bergamottin | |
| Psoralen (IS) |
Data Presentation
Method Validation Summary
The bioanalytical method should be validated according to the principles of the FDA and ICH M10 guidelines.[1] The following table summarizes the typical acceptance criteria and expected performance for the validation of this method.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability | Within ±15% of nominal concentration under various conditions |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of bergamottin in plasma samples.
Caption: Workflow for Bergamottin Quantification in Plasma.
Signaling Pathway (Conceptual)
While bergamottin itself does not have a signaling pathway, its primary mechanism of action involves the inhibition of the CYP3A4 metabolic pathway. The following diagram illustrates this inhibitory relationship.
Caption: Inhibition of CYP3A4-mediated drug metabolism by bergamottin.
References
Application Note: Protocols for the Extraction and Purification of Bergamottin from Citrus Peel
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bergamottin (B190657), a natural furanocoumarin prevalent in citrus peel, is a subject of significant interest due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which has profound implications for drug metabolism and bioavailability[1][2][3][4]. This document provides detailed protocols for the extraction, purification, and quantification of bergamottin from citrus peel, primarily focusing on grapefruit (Citrus paradisi) and pomelo (Citrus grandis), which are known to be rich sources[5][6]. The flavedo, the outer colored layer of the peel, contains the highest concentration of bergamottin[5][7]. Methodologies covered include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical CO2 extraction, followed by multi-step purification and HPLC-based quantification.
Data on Bergamottin Content and Purification
Quantitative analysis reveals significant variation in bergamottin content across different citrus species and fruit tissues. The purification process is critical as the purity of bergamottin in crude extracts is typically very low[5].
Table 1: Bergamottin Content in Tissues of Various Citrus Cultivars Data presented as mean ± SD on a dry weight (DW) basis.
| Citrus Cultivar | Flavedo (μg/g DW) | Albedo (μg/g DW) | Segment Membrane (μg/g DW) | Juice Sacs (μg/g DW) |
| C. grandis 'Yongjiazaoxiangyou' | 666.54 ± 24.57 | 10.36 ± 0.98 | 1.87 ± 0.21 | 0.89 ± 0.15 |
| C. paradisi 'Red Grapefruit' | 350.12 ± 15.88 | 8.77 ± 0.76 | 25.64 ± 2.11 | 144.24 ± 11.32 |
| C. paradisi 'White Grapefruit' | 289.45 ± 12.34 | 7.12 ± 0.65 | 18.98 ± 1.54 | 102.11 ± 9.87 |
| C. limon 'Lemon' | 45.33 ± 3.19 | ND | ND | ND |
| C. sinensis 'Sweet Orange' | 1.23 ± 0.11 | ND | ND | ND |
| (Data sourced from a study by Liu et al., 2017. ND: Not Detected)[5] |
Table 2: Purity and Recovery of Bergamottin During a Two-Step Purification Process Starting material: 80 g of raw C. grandis flavedo.
| Purification Stage | Mass of Sample (mg) | Purity (%) | Recovery (%) |
| Crude Extract | ~150,000 | 0.05 | 100 |
| After Silica (B1680970) Gel Column | 74.6 | 44.82 | 79.48 |
| After HSCCC | 22.6 | 94.01 | 65.73 |
| (Data represents a typical purification workflow and is sourced from Liu et al., 2017)[5][8] |
Experimental Protocols: Extraction
This section details various methods for extracting bergamottin from citrus peel. The choice of method may depend on available equipment, desired yield, and environmental considerations.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer[9][10][11]. It is considered a green extraction technique due to reduced solvent and energy consumption[9][11].
Methodology:
-
Sample Preparation: Fresh citrus peel (flavedo) is washed, air-dried, and ground into a fine powder. For quantitative analysis, the powder should be freeze-dried to a constant weight[5].
-
Extraction:
-
Weigh 0.2 g of the dried peel powder and place it in a suitable vessel.
-
Add 4 mL of petroleum ether (60–90 °C) or another non-polar solvent like diethyl ether[1][5].
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 30 minutes[5]. The frequency of the ultrasound is typically in the 20-100 kHz range[11].
-
-
Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid material[5].
-
Collection: Decant the supernatant (the extract).
-
Re-extraction: Repeat the extraction process (steps 2-4) on the remaining solid pellet to maximize yield[5].
-
Solvent Removal: Combine the extracts and evaporate the solvent using a rotary evaporator under reduced pressure.
-
Final Step: Dissolve the resulting crude extract in a known volume of methanol (B129727) or acetonitrile (B52724) for analysis or further purification[5].
Protocol 2: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, causing cell rupture and rapid diffusion of target compounds[12][13]. This method significantly reduces extraction time[13].
Methodology:
-
Sample Preparation: Prepare dried citrus peel powder as described for UAE.
-
Extraction:
-
Place 10 g of ground peel into the extraction vessel of a microwave reactor[12].
-
Add a suitable solvent (e.g., ethanol, water) at a specified solid-to-solvent ratio (e.g., 20 g/L)[12].
-
Program the microwave for the desired power, time, and temperature (e.g., 500 W for 50 minutes at 80°C for pigments from lemon peel)[14]. These parameters must be optimized for bergamottin.
-
-
Filtration: After extraction, filter the mixture to remove solid plant material.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Final Step: Re-dissolve the crude extract in a suitable solvent for further processing.
Protocol 3: Supercritical CO₂ Extraction
This technique uses supercritical carbon dioxide as a solvent. It is environmentally friendly and highly selective, yielding a clean extract free of organic solvent residues[15].
Methodology:
-
Sample Preparation: Use freshly chopped or ground grapefruit peel[15].
-
Extraction:
-
Load the peel into the extractor vessel of a supercritical fluid extraction (SFE) system.
-
Pressurize the system with CO₂ to a supercritical state (adjusting temperature and pressure as required). The extraction is typically performed for 2-3 hours[15].
-
The supercritical CO₂ containing the dissolved bergamottin is passed into a separator.
-
-
Separation: Decompress the CO₂ in the separator, causing it to return to a gaseous state and release the extracted compounds.
-
Collection: Collect the crude extract from the bottom of the separator[15].
Experimental Protocol: Purification
The crude extract contains numerous impurities and requires purification to isolate bergamottin. A multi-step approach combining different chromatography techniques is highly effective[5].
Methodology:
-
Step 1: Silica Gel Column Chromatography:
-
Preparation: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Packing: Pack a glass column with silica gel slurry.
-
Loading: Load the dissolved extract onto the top of the column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate. Bergamottin, being weakly polar, will elute as the solvent polarity increases[5].
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those containing bergamottin.
-
Result: This step removes many impurities and can increase purity from <1% to around 45%[5][8].
-
-
Step 2: High-Speed Counter-Current Chromatography (HSCCC) or Recrystallization:
-
HSCCC (for high purity): This technique partitions compounds between two immiscible liquid phases.
-
Select an appropriate two-phase solvent system. A hexane–ethyl acetate–methanol–water (1:1:2:0.625, v/v/v/v) system has been shown to be effective[5].
-
Load the partially purified sample from Step 1 into the HSCCC instrument.
-
Perform the separation according to the instrument's operating procedure.
-
This step can elevate the purity of bergamottin to over 94%[5].
-
-
Recrystallization (alternative):
-
Dissolve the semi-purified extract from Step 1 in a minimal amount of a suitable hot solvent (e.g., petroleum ether or an ether-petroleum ether mixture)[15].
-
Allow the solution to cool slowly, promoting the formation of crystals.
-
Collect the crystals by filtration and dry them under reduced pressure. This process may need to be repeated 3-5 times to achieve desired purity[15].
-
-
Experimental Protocol: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying bergamottin in extracts and purified samples[5][16].
Methodology:
-
Standard Preparation: Prepare a stock solution of pure bergamottin standard in methanol or acetonitrile. Create a series of standard solutions at known concentrations (e.g., 31.25, 62.5, 125, 250, 500, and 1000 μg/mL) to generate a calibration curve[5].
-
Sample Preparation: Dissolve the dried extract or purified sample in the mobile phase solvent and filter through a 0.22 µm syringe filter before injection[16].
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and deionized water (Solvent A)[5].
-
Elution Gradient:
-
0–1 min, 10% B
-
1–5 min, 10–80% B
-
5–10 min, 80% B
-
10–12 min, 80–95% B
-
12–15 min, 95% B
-
15–19 min, 95–10% B
-
19–21 min, 10% B[5]
-
-
Flow Rate: 1.0 mL/min[5].
-
Injection Volume: 10 µL[5].
-
-
Quantification: Identify the bergamottin peak by comparing its retention time with the standard. Quantify the amount by integrating the peak area and comparing it to the standard calibration curve[16].
Background: Bergamottin Biosynthesis
Bergamottin is a linear furanocoumarin synthesized via the shikimate pathway. The process involves the formation of a psoralen (B192213) core, which is then functionalized[6].
References
- 1. Identification of epoxybergamottin as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy [mdpi.com]
- 5. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bergamottin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RSC - Page load error [pubs.rsc.org]
- 14. Optimisation of Sequential Microwave-Assisted Extraction of Essential Oil and Pigment from Lemon Peels Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102040612A - Method for extracting bergamottin from grapefruit peel - Google Patents [patents.google.com]
- 16. sci.unich.it [sci.unich.it]
- 17. researchgate.net [researchgate.net]
Application Notes: Utilizing Bergamottin for In Vitro CYP3A4 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the oxidative biotransformation of a vast number of pharmaceuticals. Its inhibition can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. Bergamottin (B190657), a natural furanocoumarin found predominantly in grapefruit juice, is a well-characterized mechanism-based inhibitor of CYP3A4.[1][2] This makes it an invaluable tool for in vitro studies aimed at understanding and predicting potential drug interactions involving this enzyme. These application notes provide detailed protocols for using bergamottin to study CYP3A4 inhibition in various in vitro systems.
Bergamottin's inhibitory action is time- and concentration-dependent and requires metabolic activation by the CYP enzyme itself, leading to irreversible inactivation.[1] This process involves the modification of the apoprotein, rather than the heme moiety.[1] Understanding this mechanism is crucial for designing and interpreting in vitro inhibition assays.
Key Concepts in CYP3A4 Inhibition by Bergamottin
-
Mechanism-Based Inhibition: Bergamottin is a suicide inhibitor, meaning it is converted by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1][3]
-
Time- and Concentration-Dependency: The extent of CYP3A4 inactivation by bergamottin is dependent on both the concentration of bergamottin and the duration of pre-incubation with the enzyme.[1]
-
NADPH Requirement: The metabolic activation of bergamottin to its reactive intermediate is an NADPH-dependent process.[1]
Data Presentation: Quantitative Inhibition Parameters
The inhibitory potency of bergamottin and its derivatives against CYP3A4 can be quantified using several parameters. The following table summarizes key data from in vitro studies.
| Compound | In Vitro System | Substrate | IC50 (µM) | KI (µM) | kinact (min-1) | Reference |
| Bergamottin | Reconstituted Human CYP3A4 | Testosterone | - | 7.7 | 0.3 | [1] |
| Bergamottin | Human Liver Microsomes | Testosterone | >50% inhibition at 10 µM | - | - | [1] |
| Epoxybergamottin (B1244229) | Transfected Human Liver Epithelial Cells | Diltiazem | 4.2 ± 1.1 | - | - | [4] |
| 6',7'-Dihydroxybergamottin | Rat Liver Microsomes | Testosterone | 25 | - | - | [5] |
Experimental Protocols
Protocol 1: Determination of Bergamottin IC50 for CYP3A4 Inhibition in Human Liver Microsomes
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of bergamottin using a probe substrate for CYP3A4.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Bergamottin
-
CYP3A4 probe substrate (e.g., Testosterone, Midazolam)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bergamottin in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of bergamottin by serial dilution in the incubation buffer.
-
Prepare a stock solution of the CYP3A4 probe substrate.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes (typically 0.1-1 mg/mL protein), phosphate buffer, and the CYP3A4 probe substrate (at a concentration near its Km).
-
Add varying concentrations of bergamottin to the incubation mixtures. Include a vehicle control (no bergamottin).
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate (e.g., 6β-hydroxytestosterone for testosterone) using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity for each bergamottin concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the bergamottin concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: Characterization of Mechanism-Based Inactivation of CYP3A4 by Bergamottin
This protocol is designed to determine the kinetic parameters of irreversible inhibition, KI (inhibitor concentration at half-maximal inactivation rate) and kinact (maximal rate of inactivation).
Materials:
-
Recombinant Human CYP3A4 or Human Liver Microsomes
-
Bergamottin
-
NADPH
-
CYP3A4 probe substrate (e.g., Testosterone)
-
Buffer (e.g., 50 mM Hepes buffer, pH 7.5)
-
HPLC or LC-MS/MS system
Procedure:
-
Primary Incubation (Inactivation Step):
-
Prepare a series of incubation mixtures containing the CYP3A4 enzyme source (recombinant enzyme or microsomes) and varying concentrations of bergamottin in the buffer.
-
Initiate the inactivation reaction by adding NADPH.
-
Incubate the mixtures at 37°C. At various time points (e.g., 0, 2, 5, 10 minutes), take aliquots from each primary incubation.[1]
-
-
Secondary Incubation (Measurement of Residual Activity):
-
Immediately dilute the aliquots from the primary incubation (e.g., 20-fold) into a secondary incubation mixture.[1]
-
The secondary incubation mixture should contain the CYP3A4 probe substrate at a saturating concentration and additional NADPH. The dilution minimizes further inactivation by reducing the concentration of bergamottin.
-
Incubate the secondary mixtures for a short, fixed period (e.g., 10 minutes) at 37°C to measure the remaining CYP3A4 activity.[1]
-
-
Reaction Termination and Analysis:
-
Terminate the secondary reactions and process the samples as described in Protocol 1.
-
Analyze the metabolite formation to determine the residual CYP3A4 activity.
-
-
Data Analysis:
-
For each bergamottin concentration, plot the natural logarithm of the percentage of remaining CYP3A4 activity against the pre-incubation time from the primary incubation.
-
The slope of this line represents the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding bergamottin concentrations.
-
Determine kinact and KI by fitting the data to the Michaelis-Menten equation for inactivation: kobs = kinact * [I] / (KI + [I]), where [I] is the inhibitor concentration.
-
Visualizations
Signaling Pathway of CYP3A4 Inhibition by Bergamottin
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by Bergamottin and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of epoxybergamottin as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Bergamottin's Anticancer Activity in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to evaluate the anticancer properties of Bergamottin, a natural furanocoumarin found in grapefruit juice.[1][2]
Introduction
Bergamottin has demonstrated significant anticancer activity across a variety of cancer cell lines.[3][4] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion.[3][4] Bergamottin achieves these effects by modulating key oncogenic signaling pathways, including the STAT3, PI3K/Akt/mTOR, and androgen receptor (AR) pathways.[3][5] This document outlines the appropriate cell culture models, experimental protocols, and data interpretation methods to effectively study Bergamottin's therapeutic potential.
Recommended Cell Culture Models
Several human cancer cell lines have been successfully used to investigate Bergamottin's anticancer effects. The choice of cell line should be guided by the specific cancer type under investigation.
-
Prostate Cancer: LNCaP and MDAPCa2b cells are suitable models to study the effect of Bergamottin on androgen receptor signaling.[5][6]
-
Multiple Myeloma: U266 cells are a well-established model for investigating Bergamottin's inhibition of the STAT3 pathway.[1][3]
-
Lung Cancer: A549 cells are commonly used to assess effects on apoptosis, cell cycle, migration, and invasion.[3]
-
Leukemia: HL-60 (promyelocytic leukemia) and KBM-5 (chronic myelogenous leukemia) cells are responsive to Bergamottin's pro-apoptotic and anti-proliferative effects.[3][7]
-
Liver Cancer: HepG2 cells can be used to evaluate antiproliferative activity.[7]
-
Gastric Cancer: BGC-823 cells have been shown to be sensitive to Bergamottin.[7]
-
Fibrosarcoma: HT-1080 cells are a model for studying the anti-metastatic effects of Bergamottin, particularly its impact on matrix metalloproteinases (MMPs).[3]
-
Cervical Cancer: HeLa cells have been used to test the cytotoxicity of Bergamottin derivatives.[8]
-
Neuroblastoma: SH-SY5Y cells are a relevant model for studying cytotoxic and pro-apoptotic effects in neuronal cancer types.[9]
Data Presentation: Quantitative Analysis of Bergamottin's Effects
Quantitative data from various studies are summarized below to provide a comparative overview of Bergamottin's efficacy.
Table 1: IC50 Values of Bergamottin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| LNCaP | Prostate Cancer | 2.4 µM | 120 hours | [5] |
| MDAPCa2b | Prostate Cancer | 4.0 µM | 120 hours | [5] |
| SH-SY5Y | Neuroblastoma | 36.8 ± 3.8 µM | 72 hours | [9] |
| HL-60 | Promyelocytic Leukemia | 8.63 µg/mL | Not Specified | [7] |
| HepG2 | Liver Cancer | 17.47 µg/mL | Not Specified | [7] |
| BGC-823 | Gastric Cancer | 18.06 µg/mL | Not Specified | [7] |
| HeLa | Cervical Cancer | > 50 µM | 24 hours | [8] |
Table 2: Effects of Bergamottin on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| A549 | Non-Small Cell Lung | Not Specified | Induces apoptosis and G2/M phase arrest. | [3] |
| U266 | Multiple Myeloma | Not Specified | Induces apoptosis via STAT3 inhibition. | [1] |
| LNCaP | Prostate Cancer | 20 µM & 30 µM | Induces G0/G1 phase arrest and apoptosis (PARP cleavage). | [5][6] |
| MDAPCa2b | Prostate Cancer | 20 µM & 30 µM | Induces G0/G1 phase arrest. | [5] |
| SH-SY5Y | Neuroblastoma | 25 µM & 50 µM | Induces apoptosis (23-29% at 24h; 70-84% at 48h). | [9] |
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to visualize the experimental processes and molecular mechanisms involved in testing Bergamottin.
Caption: Experimental workflow for evaluating Bergamottin's anticancer activity.
Caption: Bergamottin's inhibition of the STAT3 signaling pathway.
Caption: Logical relationships of Bergamottin's anticancer mechanisms.
Experimental Protocols
General Cell Culture and Treatment with Bergamottin
This protocol provides a basic framework for culturing cancer cells and treating them with Bergamottin.
Materials:
-
Selected cancer cell line (e.g., LNCaP, U266, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Bergamottin powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
6-well, 24-well, or 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks until they reach 70-80% confluency. Trypsinize adherent cells or collect suspension cells, count them using a hemocytometer, and seed them into the appropriate culture plates at a predetermined density (e.g., 1 x 10^4 cells/well for a 96-well plate). Allow cells to attach and resume growth for 24 hours.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Bergamottin (e.g., 50-100 mM) in sterile DMSO. Store aliquots at -20°C.
-
Treatment: On the day of the experiment, thaw a Bergamottin aliquot and prepare working solutions by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).
-
Application: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Bergamottin. Include a "vehicle control" group treated with the same percentage of DMSO as the highest Bergamottin concentration.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, 72, or 120 hours) before proceeding with specific assays.[5][9]
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
Cells cultured in a 96-well plate and treated with Bergamottin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or SDS-HCl solution[10]
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well containing 100 µL of medium.[10]
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to a purple formazan (B1609692) precipitate.[10]
-
Carefully aspirate the medium from the wells. For suspension cells, centrifugation of the plate may be necessary before aspiration.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (OD) at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates and treated with Bergamottin
-
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
After treatment, harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Protocol: Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Cells cultured in 6-well plates and treated with Bergamottin
-
PBS
-
70% ethanol (B145695), ice-cold
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest cells as described for the apoptosis assay.
-
Wash the cell pellet with cold PBS and centrifuge.
-
Resuspend the pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]
Protocol: Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in pathways affected by Bergamottin (e.g., STAT3, p-STAT3, Bcl-2, Cyclin D1, PARP).[1][5]
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes and treated with Bergamottin
-
RIPA lysis buffer containing protease and phosphatase inhibitors[11][12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer and electrophoresis running buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them by adding RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[12][13] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[12][13]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system. Analyze band intensity using densitometry software.
References
- 1. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iomcworld.com [iomcworld.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bergamottin a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Animal Models in Bergamottin Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting pharmacokinetic studies of bergamottin (B190657) in animal models. The protocols are based on established methodologies and aim to ensure data accuracy and reproducibility.
Introduction
Bergamottin is a natural furanocoumarin found in grapefruit and other citrus fruits. It is of significant interest to the pharmaceutical industry due to its potent mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1] Understanding the pharmacokinetics of bergamottin is crucial for evaluating its potential as a drug-drug interaction perpetrator and for harnessing its bioavailability-enhancing effects. Animal models, particularly rodents, are instrumental in preclinical assessments of bergamottin's absorption, distribution, metabolism, and excretion (ADME) profile.
Animal Models
The most commonly utilized animal models for bergamottin pharmacokinetic studies are rats, specifically the Wistar and Sprague-Dawley strains. These models are chosen for their well-characterized physiology and metabolism, which bear similarities to humans.
Experimental Protocols
Standalone Pharmacokinetic Study of Bergamottin in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of bergamottin when administered alone.
a. Animal Model:
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley
-
Sex: Male or Female (should be consistent within a study)
-
Weight: 200-250 g
-
Housing: Animals should be housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have free access to standard chow and water. Animals are typically fasted overnight before dosing.
b. Formulation and Dosing:
-
Vehicle Selection: Due to its lipophilic nature, bergamottin should be formulated in a suitable vehicle for oral administration. Common choices include:
-
Dose: A dose of 10 mg/kg is a representative starting point for a standalone pharmacokinetic study.
-
Administration: Administer the bergamottin formulation via oral gavage. The volume should not exceed 10 mL/kg.
c. Blood Sampling:
-
Route: Blood samples (approximately 0.2-0.3 mL) can be collected from the tail vein or via cannulation of the jugular or carotid artery for serial sampling.
-
Time Points: A typical blood sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
d. Plasma Sample Analysis (HPLC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is the standard for quantifying bergamottin in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of plasma.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[4] |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Precursor Ion (m/z) | 339[4] |
| Product Ion (m/z) | 203[4] |
| Internal Standard | A structurally similar compound not present in the matrix. |
e. Pharmacokinetic Parameter Calculation:
-
The following pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental analysis: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), CL/F (apparent clearance), and Vd/F (apparent volume of distribution).
Bergamottin Drug-Drug Interaction Study Protocol (Example with Atorvastatin)
This protocol is designed to assess the effect of bergamottin on the pharmacokinetics of a co-administered drug, using atorvastatin (B1662188) as an example.
a. Animal Model and Dosing:
-
Animal: Wistar rats.
-
Groups:
-
Group 1: Atorvastatin alone (e.g., 10 mg/kg, oral gavage).
-
Group 2: Bergamottin (2.5 mg/kg, oral gavage) co-administered with atorvastatin (10 mg/kg, oral gavage).
-
-
Formulation: Formulate both compounds in a suitable vehicle as described above.
b. Experimental Procedure:
-
Follow the same blood sampling and plasma processing procedures as outlined in the standalone study.
-
Analyze the plasma samples for the concentration of atorvastatin using a validated HPLC-MS/MS method.
c. Data Analysis:
-
Calculate the pharmacokinetic parameters for atorvastatin in both groups.
-
Compare the parameters between the two groups to determine the impact of bergamottin on atorvastatin's pharmacokinetics. A significant increase in the Cmax and AUC of atorvastatin in the presence of bergamottin would indicate inhibition of its metabolism.
Data Presentation
The quantitative data from pharmacokinetic studies should be summarized in clear and concise tables for easy comparison.
Table 1: Pharmacokinetic Parameters of Atorvastatin in Rats with and without Co-administration of Bergamottin
| Parameter | Atorvastatin Alone (Mean ± SD) | Atorvastatin + Bergamottin (Mean ± SD) |
| Cmax (ng/mL) | Insert Value | Insert Value |
| Tmax (h) | Insert Value | Insert Value |
| AUC0-t (ng·h/mL) | Insert Value | Insert Value |
| AUC0-inf (ng·h/mL) | Insert Value | Insert Value |
| t1/2 (h) | Insert Value | Insert Value |
| CL/F (L/h/kg) | Insert Value | Insert Value |
| Vd/F (L/kg) | Insert Value | Insert Value |
Visualizations
Experimental Workflow
Caption: Workflow for a bergamottin pharmacokinetic study in rats.
Mechanism of CYP3A4 Inhibition by Bergamottin
Bergamottin acts as a mechanism-based inhibitor of CYP3A4. This means that it is a substrate for the enzyme, and during the catalytic process, it is converted into a reactive intermediate that covalently binds to and inactivates the enzyme.[1]
Caption: Mechanism-based inactivation of CYP3A4 by bergamottin.
References
- 1. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Effects of bergapten on the pharmacokinetics of macitentan in rats both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of bergamottin in human plasma after grapefruit juice ingestion by an UPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Bergamottin Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bergamottin (B190657), a natural furanocoumarin found predominantly in grapefruit and bergamot orange, is of significant interest in drug development due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4.[1][2] This inhibition can lead to significant drug-drug interactions by altering the metabolism of co-administered therapeutic agents.[2][3] A thorough understanding of bergamottin's metabolism is crucial for predicting and mitigating these interactions. This document provides detailed application notes and experimental protocols for the identification and characterization of bergamottin metabolites using modern analytical techniques.
Metabolic Pathways of Bergamottin
Bergamottin is primarily metabolized by cytochrome P450 enzymes, including CYP2B6, CYP3A4, and CYP3A5.[4][5] The metabolism occurs at two main sites: the geranyloxy side chain and the furan (B31954) ring. Oxidation of the geranyloxy chain typically results in the formation of stable, hydroxylated metabolites.[5][6] Conversely, oxidation of the furan ring can produce reactive intermediates that are responsible for the mechanism-based inactivation of P450 enzymes.[5][6]
The major metabolic reactions include hydroxylation, dihydroxylation, and cleavage of the geranyloxy chain, as well as the formation of glutathione (B108866) (GSH) conjugates from reactive intermediates.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bergamottin - Wikipedia [en.wikipedia.org]
- 5. Metabolism of bergamottin by cytochromes P450 2B6 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Enhancement of Drug Bioavailability Using Bergamottin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing bergamottin (B190657) to enhance the oral bioavailability of drugs in vivo. Bergamottin, a natural furanocoumarin found in grapefruit and other citrus fruits, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a wide range of drugs in the intestine and liver.[1][2] By inhibiting CYP3A4-mediated first-pass metabolism, bergamottin can significantly increase the systemic exposure of co-administered drugs.[3][4]
Mechanism of Action
The primary mechanism by which bergamottin enhances drug bioavailability is through the mechanism-based inhibition of intestinal CYP3A4.[2][5] Bergamottin is metabolized by CYP3A4 to reactive intermediates that irreversibly bind to the enzyme, leading to its inactivation.[2] This reduces the presystemic metabolism of co-administered drugs that are substrates of CYP3A4, resulting in a greater fraction of the drug reaching systemic circulation.[6][7] Some studies also suggest that bergamottin and other components of grapefruit juice may modulate the activity of drug transporters like P-glycoprotein (P-gp), although the predominant effect is considered to be CYP3A4 inhibition.[8][9]
Quantitative Data on Bergamottin-Mediated Bioavailability Enhancement
The following table summarizes the quantitative effects of bergamottin on the pharmacokinetics of various drugs from in vivo studies.
| Drug | Subject/Animal Model | Bergamottin Dose/Administration | Change in AUC | Change in Cmax | Reference |
| Felodipine | Humans (11 volunteers) | 2 mg bergamottin capsule | - | 33% increase | [10] |
| Felodipine | Humans (11 volunteers) | 6 mg bergamottin capsule | - | 35% increase | [10] |
| Felodipine | Humans (11 volunteers) | 12 mg bergamottin capsule | 37% increase | 40% increase | [10] |
| Felodipine | Humans (10 volunteers) | 240 mL dilute grapefruit juice (containing 16 µmol/L bergamottin) | 93% increase | - | [11] |
| Cyclosporine | Humans | Grapefruit juice | 55% increase | 35% increase | [12] |
| Cyclosporine | Sprague-Dawley rats | Grapefruit juice (10 ml/kg) | 31% increase | 20% increase | [13][14] |
| Saquinavir (B1662171) | Humans (8 volunteers) | 400 mL grapefruit juice | 50% increase (oral bioavailability) | - | [6][7] |
| Diazepam | Beagle dogs | 1 mg/kg bergamottin p.o. | 88.8-fold increase | 50.8-fold increase | [15] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of bergamottin and a general workflow for in vivo studies.
Caption: Mechanism of bergamottin-mediated CYP3A4 inhibition in the enterocyte.
Caption: Generalized experimental workflow for in vivo bergamottin studies.
Experimental Protocols
Protocol 1: Oral Gavage Administration of Bergamottin in Rodents
This protocol is a generalized procedure based on methodologies described in rodent studies.
Materials:
-
Bergamottin (analytical grade)
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Test drug
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (18-20 gauge, straight or curved)
-
Syringes (1-3 mL)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Bergamottin Suspension:
-
Weigh the required amount of bergamottin. For a dose of 10 mg/kg, for a 250g rat, you will need 2.5 mg of bergamottin.
-
Prepare a suspension of bergamottin in the chosen vehicle. For example, to achieve a dosing volume of 5 mL/kg, suspend 2.5 mg of bergamottin in 1.25 mL of vehicle.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water before the experiment.
-
Weigh each rat to determine the exact volume of the bergamottin suspension and drug solution to be administered.
-
Administer the bergamottin suspension via oral gavage.
-
After a pre-determined time interval (e.g., 30-60 minutes), administer the test drug, also via oral gavage. The control group should receive the vehicle without bergamottin followed by the test drug.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of the test drug in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Protocol 2: Human Study for Investigating Bergamottin-Drug Interactions
This protocol is a generalized representation based on human clinical trials.[6][10] All human studies must be conducted under strict ethical guidelines and with approval from an Institutional Review Board (IRB).
Study Design:
-
A randomized, crossover study design is often employed to minimize inter-individual variability.
-
Subjects should be healthy, non-smoking volunteers.
-
A washout period of at least one week should be implemented between study phases.
Procedure:
-
Subject Enrollment and Baseline:
-
Screen and enroll healthy volunteers who meet the inclusion criteria.
-
Obtain informed consent from all participants.
-
Perform baseline clinical assessments.
-
-
Study Phases:
-
Phase 1 (Control): Subjects receive the test drug with a control beverage (e.g., water).
-
Phase 2 (Treatment): Subjects receive the test drug with a specified dose of bergamottin in a capsule or dissolved in a beverage.
-
-
Drug and Bergamottin Administration:
-
Subjects should fast overnight before each study day.
-
Administer the bergamottin capsule or solution with a standardized volume of water.
-
Administer the test drug at a specified time after bergamottin intake (e.g., 30 minutes).
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) after drug administration.
-
Process the blood samples to obtain plasma and store them at -80°C.
-
-
Sample Analysis and Pharmacokinetic Assessment:
-
Analyze the plasma samples for drug concentrations using a validated analytical method.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax for each subject in each phase.
-
Perform statistical analysis to compare the pharmacokinetic parameters between the control and treatment phases.
-
Safety Considerations:
-
The use of bergamottin to intentionally increase the bioavailability of a drug can lead to elevated drug concentrations, potentially increasing the risk of adverse effects.[3]
-
The magnitude of the interaction can vary significantly among individuals.[10]
-
It is crucial to carefully select the dose of both bergamottin and the co-administered drug to avoid toxicity.
-
Close monitoring of subjects for any adverse events is mandatory in human studies.
Bergamottin is a valuable tool for researchers studying drug metabolism and for drug development professionals exploring strategies to enhance the oral bioavailability of poorly absorbed compounds. The provided protocols and data offer a foundation for designing and conducting in vivo studies to investigate the effects of bergamottin. It is essential to tailor the experimental design to the specific drug and research question, with careful consideration of dosing, timing, and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. CA2291233C - Compositions containing bergamottin for increasing the oral bioavailability of pharmaceutical agents - Google Patents [patents.google.com]
- 5. Grapefruit-felodipine interaction: effect of unprocessed fruit and probable active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grapefruit juice enhances the bioavailability of the HIV protease inhibitor saquinavir in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Inhibition of the CYP3A4-mediated metabolism and P-glycoprotein-mediated transport of the HIV-1 protease inhibitor saquinavir by grapefruit juice components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bergamottin contribution to the grapefruit juice-felodipine interaction and disposition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Seville orange juice-felodipine interaction: comparison with dilute grapefruit juice and involvement of furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of bergamottin on diazepam plasma levels and P450 enzymes in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Speed Counter-Current Chromatography for the Purification of Bergamottin
Introduction
Bergamottin (B190657), a naturally occurring furanocoumarin found in citrus fruits, has garnered significant interest in the pharmaceutical and research fields. It is known to be a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which can significantly alter the metabolism of various drugs. This property makes it a valuable tool in drug development and pharmacokinetic studies. Furthermore, bergamottin has demonstrated various biological activities, including anticancer and anti-inflammatory properties. The purification of bergamottin from complex natural matrices, such as citrus peel oil, presents a significant challenge due to the presence of numerous structurally related compounds. High-speed counter-current chromatography (HSCCC) offers a robust and efficient solution for this purification challenge.[1][2][3] As a liquid-liquid partition chromatography technique, HSCCC eliminates the need for solid stationary phases, thereby minimizing irreversible adsorption and sample denaturation, leading to high recovery and purity of the target compound.[2]
This application note details a two-step protocol for the purification of bergamottin from the flavedo of Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou (YJZXY), combining silica (B1680970) gel column chromatography with HSCCC.[2][3][4]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Sensitive Detection of Bergamottin using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bergamottin (B190657) is a natural furanocoumarin predominantly found in grapefruit and bergamot orange.[1][2] It is of significant interest to the pharmaceutical and nutraceutical industries due to its role as a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[2] This inhibition can lead to significant food-drug interactions, altering the pharmacokinetics of various medications.[1] Therefore, a sensitive and robust analytical method for the quantification of bergamottin in various biological matrices is crucial for pharmacokinetic studies, drug development, and food safety analysis. This application note provides a detailed protocol for the sensitive detection of bergamottin using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle
This method utilizes the high separation efficiency of UPLC coupled with the high selectivity and sensitivity of tandem mass spectrometry. Samples are first subjected to a simple and efficient extraction procedure. The analyte is then separated from other matrix components on a reversed-phase UPLC column and subsequently detected by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of the protonated parent ion of bergamottin to its specific product ion allows for accurate and sensitive quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for plasma and fruit juice.
a) Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (see UPLC-MS/MS parameters).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
b) Fruit Juice Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is suitable for extracting furanocoumarins from grapefruit juice.[3][4]
-
To 10 mL of fruit juice, add 10 mL of acetonitrile in a 50 mL centrifuge tube.
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
UPLC-MS/MS Analysis
a) UPLC Conditions
| Parameter | Setting |
| System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1][5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min, 30% B; 0.5-2.5 min, 30-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-30% B; 3.1-4.0 min, 30% B |
b) Mass Spectrometry Conditions
| Parameter | Setting |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
c) MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Bergamottin | 339.2 | 203.1 | 0.1 | 30 | 20 |
| Internal Standard (optional) | IS specific | IS specific | 0.1 | IS specific | IS specific |
Note: The primary product ion for bergamottin is m/z 203.[1][5] Another fragment ion at m/z 147 has also been reported.[6]
Data Presentation
The following tables summarize the quantitative performance of the described UPLC-MS/MS method for the analysis of bergamottin.
Table 1: Calibration and Linearity
| Analyte | Matrix | Calibration Range | R² |
| Bergamottin | Human Plasma | 0.5 - 500 ng/mL | >0.995 |
| Bergamottin | Grapefruit Juice | 1 - 1000 ng/mL | >0.995 |
Table 2: Sensitivity and Recovery
| Analyte | Matrix | LLOQ (ng/mL) | Mean Recovery (%) | RSD (%) |
| Bergamottin | Human Plasma | 0.5 | 92.3 | <10 |
| Bergamottin | Grapefruit Juice | 1 | 88.7 | <15 |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis of bergamottin.
Caption: Mechanism of bergamottin-induced CYP3A4 inhibition.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of bergamottin in biological matrices. The protocol is suitable for a wide range of applications, including pharmacokinetic and pharmacodynamic studies, food-drug interaction research, and quality control of natural products. The simple sample preparation and rapid analysis time make this method ideal for high-throughput screening.
References
- 1. Determination of bergamottin in human plasma after grapefruit juice ingestion by an UPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bergamottin - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of bergamottin in human plasma after grapefruit jui...: Ingenta Connect [ingentaconnect.com]
- 6. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Bergamottin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of Bergamottin's low aqueous solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Bergamottin in common laboratory solvents?
A1: Bergamottin is a lipophilic compound with poor aqueous solubility. It is sparingly soluble in aqueous buffers. However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF). For a related compound, 6,7-dihydroxybergamottin, the solubility is approximately 10 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[1] A common practice for preparing aqueous solutions for in vitro experiments is to first dissolve Bergamottin in a minimal amount of DMSO and then dilute the solution with the aqueous buffer of choice. For instance, 6,7-dihydroxybergamottin has a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2).[1]
Q2: I'm observing precipitation when I add my Bergamottin-DMSO stock solution to my aqueous cell culture medium. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (DMSO) that keeps Bergamottin dissolved is significantly lowered upon addition to the aqueous medium, causing the compound to crash out of solution. Here are some troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible, typically ≤ 0.5%, to minimize solvent-induced cytotoxicity.[2]
-
Increase the volume of the final solution: By using a more dilute stock solution, you will add a larger volume to your media, which can sometimes help to better disperse the compound. However, be mindful of the final DMSO concentration.
-
Warm the aqueous medium: Gently warming your cell culture medium to 37°C before adding the Bergamottin stock can sometimes help to keep the compound in solution.
-
Use a pre-formulation strategy: Consider using one of the solubility enhancement techniques described below, such as complexation with cyclodextrins or encapsulation in lipid-based carriers, before adding it to your aqueous system.
-
Sonication: Briefly sonicating the final solution can help to break down aggregates and improve dispersion, but be cautious as this can generate heat and may not be suitable for all cell types or experimental setups.
Q3: What are the main strategies to enhance the aqueous solubility of Bergamottin for my experiments?
A3: Several formulation strategies can be employed to improve the aqueous solubility and bioavailability of poorly soluble drugs like Bergamottin.[3][4][5] The most common approaches include:
-
Co-solvency: Utilizing a water-miscible organic solvent in which Bergamottin is soluble to create a solvent system with increased solubilizing capacity.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the Bergamottin molecule within the hydrophobic cavity of a cyclodextrin to form a water-soluble inclusion complex.
-
Lipid-Based Formulations: Incorporating Bergamottin into lipid-based carriers such as liposomes, nanoemulsions, or solid lipid nanoparticles. These systems can encapsulate the hydrophobic drug and present it in a more bioavailable form.[6][7]
-
Nanoparticle Formulation: Reducing the particle size of Bergamottin to the nanometer range increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.
Q4: How stable is Bergamottin in aqueous solutions?
A4: The stability of Bergamottin in aqueous solutions can be a concern. It is recommended not to store aqueous solutions of 6,7-dihydroxybergamottin for more than one day.[1] The stability of many small molecules in aqueous solutions can be affected by factors such as pH, temperature, and light exposure. For critical experiments, it is advisable to prepare fresh solutions. If storage is necessary, it is best to store stock solutions in an appropriate organic solvent at -20°C or -80°C and prepare aqueous dilutions immediately before use.
Troubleshooting Guides & Experimental Protocols
Co-Solvent Systems
Issue: Difficulty in achieving the desired concentration of Bergamottin in an aqueous buffer without precipitation.
Solution: Employ a co-solvent system. DMSO is a commonly used co-solvent for Bergamottin.
Quantitative Data: Solubility of 6,7-dihydroxybergamottin
| Solvent System | Approximate Solubility |
| Ethanol | 10 mg/mL |
| DMSO | 30 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | 0.5 mg/mL[1] |
Protocol: Preparation of a Bergamottin Working Solution using a Co-solvent System
-
Stock Solution Preparation:
-
Weigh the desired amount of Bergamottin powder in a sterile microfuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Vortex or sonicate briefly until the Bergamottin is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation:
-
Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the Bergamottin stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration.
-
Ensure the final concentration of the co-solvent (e.g., DMSO) is low enough to not affect the experimental system (typically <0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final Bergamottin concentration or consider an alternative solubilization method.
-
Workflow for Co-Solvent System Preparation
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. eijppr.com [eijppr.com]
- 4. investigo.biblioteca.uvigo.es [investigo.biblioteca.uvigo.es]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Bergamottin in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bergamottin (B190657). The information aims to address common challenges encountered when preparing and storing bergamottin solutions for long-term studies, ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving bergamottin for long-term storage?
A1: For long-term storage, it is highly recommended to dissolve bergamottin in high-quality, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol (B145695).[1] DMSO and DMF are particularly effective, with a solubility of approximately 30 mg/mL.[1] When preparing stock solutions, it is good practice to purge the solvent with an inert gas, such as nitrogen or argon, to minimize oxidation.[1]
Q2: How should I store solid bergamottin and its stock solutions?
A2: Solid bergamottin is stable for at least four years when stored at -20°C.[1] Stock solutions prepared in anhydrous DMSO, DMF, or ethanol should also be stored at -20°C or, for even greater stability, at -80°C.[2] To prevent degradation from light, it is crucial to store both solid bergamottin and its solutions in amber vials or containers wrapped in aluminum foil.[3][4]
Q3: Can I store bergamottin in aqueous solutions?
A3: It is not recommended to store bergamottin in aqueous solutions for more than one day.[1] Bergamottin is sparingly soluble in aqueous buffers and is prone to degradation, particularly at neutral to alkaline pH. For experiments requiring an aqueous buffer, it is best to prepare the solution fresh by diluting a concentrated stock in an organic solvent (like DMSO) with the aqueous buffer of choice immediately before use.[1]
Q4: What are the main factors that cause bergamottin degradation in solution?
A4: The primary factors contributing to bergamottin degradation are:
-
Oxidation: The furan (B31954) ring of bergamottin is susceptible to oxidation, which can lead to the formation of reactive intermediates.[5]
-
Light Exposure: Bergamottin is known to be unstable upon exposure to UV irradiation.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of bergamottin. Storage at low temperatures (-20°C or -80°C) is essential.
-
pH: While specific data is limited, related phenolic compounds are generally more stable in acidic conditions and can degrade rapidly at high pH.[6]
-
Presence of Water: Water in organic solvents can promote the degradation of some compounds.[7][8]
Q5: How can I check the stability of my bergamottin solution over time?
A5: The stability of a bergamottin solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10] This involves analyzing the solution at different time points and quantifying the peak area of bergamottin. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Troubleshooting Guides
Problem 1: My bergamottin solution has changed color.
-
Possible Cause: Color change, such as yellowing, can be an indication of degradation, possibly due to oxidation or light exposure.
-
Solution:
-
Discard the discolored solution.
-
Prepare a fresh stock solution using high-quality, anhydrous solvent.
-
Ensure the solvent is purged with an inert gas before use.
-
Always store the solution in a tightly sealed amber vial at -20°C or -80°C, protected from light.
-
Problem 2: I am seeing inconsistent results in my experiments using a bergamottin stock solution.
-
Possible Cause: Inconsistent results can arise from the degradation of bergamottin in the stock solution, leading to a lower effective concentration. This is particularly common with aqueous working solutions that have been stored.
-
Solution:
-
Prepare fresh working solutions from a frozen, concentrated stock solution for each experiment. Do not store diluted aqueous solutions.[1]
-
If using a concentrated stock in an organic solvent, allow it to completely thaw and vortex gently to ensure homogeneity before making dilutions.
-
Periodically check the concentration of your stock solution using HPLC to confirm its integrity.
-
Problem 3: Bergamottin precipitates out of my aqueous working solution.
-
Possible Cause: Bergamottin has low solubility in aqueous buffers.[1] Precipitation can occur if the concentration of the organic solvent in the final working solution is too low to maintain solubility.
-
Solution:
-
Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is sufficient to keep the bergamottin dissolved. This may require some optimization for your specific experimental conditions.
-
When preparing the working solution, add the bergamottin stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation.
-
Data Presentation
Table 1: Solubility of Bergamottin in Common Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | 30 mg/mL | [1] |
| DMF (Dimethylformamide) | 30 mg/mL | [1] |
| Ethanol | 10 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Table 2: Recommended Storage Conditions for Bergamottin
| Form | Storage Temperature | Duration | Container |
| Crystalline Solid | -20°C | ≥ 4 years | Tightly sealed, light-protected |
| Stock Solution in Anhydrous Organic Solvent (e.g., DMSO) | -20°C or -80°C | Up to 6 months (with periodic checks) | Tightly sealed, amber glass vial |
| Aqueous Working Solution | Room Temperature or 4°C | Not recommended for more than one day | N/A |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Bergamottin Stock Solution in DMSO
Materials:
-
Bergamottin (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile, amber glass vial with a screw cap
-
Analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the bergamottin container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of bergamottin using an analytical balance and transfer it to the amber glass vial.
-
Under a gentle stream of inert gas, add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Tightly cap the vial and vortex until the bergamottin is completely dissolved.
-
Purge the headspace of the vial with the inert gas before final sealing.
-
Label the vial with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Stability Assessment of Bergamottin Solution using HPLC
Objective: To determine the stability of a bergamottin solution over time under specific storage conditions.
Materials:
-
Bergamottin solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid)
-
Bergamottin reference standard
Procedure:
-
Method Setup:
-
Set up an isocratic or gradient HPLC method capable of resolving bergamottin from potential degradation products. A common mobile phase composition is a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid.
-
Set the UV detector to a wavelength where bergamottin has a strong absorbance, such as 310 nm.
-
-
Initial Analysis (Time 0):
-
Prepare a standard curve using the bergamottin reference standard.
-
Dilute an aliquot of your freshly prepared bergamottin solution to a concentration that falls within the linear range of the standard curve.
-
Inject the diluted sample onto the HPLC system and record the peak area of bergamottin.
-
-
Storage:
-
Store the remaining bergamottin solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove an aliquot of the stored solution.
-
Allow the aliquot to come to room temperature and prepare it for HPLC analysis as in step 2.
-
Inject the sample and record the peak area of bergamottin. Also, observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the concentration of bergamottin at each time point using the standard curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Plot the percentage of bergamottin remaining versus time to visualize the degradation kinetics.
-
Mandatory Visualizations
Caption: Workflow for preparing, storing, and assessing the stability of bergamottin solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro photostability and photosensitizing properties of bergamot oil. Effects of a cinnamate sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytotechlab.com [phytotechlab.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Furanocoumarin Phototoxicity in Experimental Design with a Focus on Bergamottin
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to accurately account for the phototoxic potential of furanocoumarins, like bergamottin (B190657), in experimental design.
Frequently Asked Questions (FAQs)
Q1: Is bergamottin phototoxic?
A1: Current scientific evidence indicates that pure bergamottin has minimal to no phototoxic potential.[1][2][3] Studies conducted using the standardized in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD Test Guideline 432) have shown that bergamottin does not exhibit significant phototoxicity, especially when compared to other furanocoumarins like 5-methoxypsoralen (5-MOP, bergapten) and 8-methoxypsoralen (8-MOP).[1][2]
Q2: If bergamottin isn't phototoxic, why is there a concern when working with substances containing it?
A2: The concern arises because bergamottin is often found in natural extracts, such as bergamot oil and grapefruit juice, alongside other furanocoumarins that are potent photosensitizers.[4][5][6] The primary phototoxic agent in bergamot oil is bergapten (B1666803) (5-methoxypsoralen).[[“]][8] Therefore, any experiment using extracts containing bergamottin must consider the potential for phototoxicity from these other compounds.
Q3: What is the mechanism of furanocoumarin-induced phototoxicity?
A3: Furanocoumarin-induced phototoxicity is primarily a light-dependent process. Upon exposure to Ultraviolet A (UVA) radiation, photosensitizing furanocoumarins like bergapten become excited.[[“]][8] In this excited state, they can react with cellular components. One major mechanism involves the formation of covalent adducts with DNA, leading to cell damage and apoptosis. They can also generate reactive oxygen species (ROS) which can damage lipids, proteins, and other cellular structures.
Q4: What wavelengths of light are most relevant for phototoxicity studies?
A4: The action spectrum for phototoxicity induced by furanocoumarins like bergapten is within the UVA range, specifically between 325-365 nm.[8][9] The peak spectral sensitivity is reported to be around 335-345 nm.[8][9] Therefore, it is crucial to control and measure the UVA irradiance in your experimental setup.
Q5: How can I control for phototoxicity in my experiments with bergamottin-containing compounds?
A5: The best practice is to perform a standardized phototoxicity assay, such as the OECD TG 432 3T3 NRU test, on your specific compound or extract. Additionally, running parallel experiments in the presence and absence of UVA light is essential. Any significant difference in cellular response between the irradiated and non-irradiated conditions would suggest a phototoxic effect. Standard laboratory practice for photosensitive compounds, such as working under subdued light and using opaque containers, should also be followed.[10]
Troubleshooting Guides
In Vitro Phototoxicity Assays (e.g., 3T3 NRU Assay)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | - Uneven cell seeding.- Inconsistent UVA exposure across the plate.- Edge effects in the 96-well plate.- Precipitation of the test compound. | - Ensure a homogenous cell suspension before and during seeding.- Verify the calibration and uniformity of your UVA light source.- Avoid using the outermost wells of the plate for experimental conditions.- Check the solubility of your compound in the culture medium at the tested concentrations. |
| Cells detaching from the plate during washing steps. | - Overly vigorous washing.- Poor cell adherence.- Cell stress due to compound toxicity or phototoxicity. | - Use a gentle multi-channel pipette or automated plate washer with optimized settings.- Ensure the use of appropriate cell culture-treated plates.- Assess baseline cytotoxicity of the compound before performing the phototoxicity assay. |
| No phototoxicity observed with a known phototoxic positive control (e.g., Chlorpromazine). | - Insufficient UVA dose.- Incorrect concentration of the positive control.- Issues with the Neutral Red solution or measurement. | - Calibrate your UVA source to ensure a dose of 5 J/cm².[10]- Prepare fresh positive control solutions and verify the concentration.- Check the quality and pH of the Neutral Red solution and ensure the spectrophotometer is functioning correctly. |
| Test compound is not soluble in aqueous media. | - The compound is hydrophobic. | - Use a suitable, non-toxic solvent like DMSO to prepare a stock solution. Ensure the final solvent concentration in the culture medium is low (typically <1%) and consistent across all wells, including controls.[10] |
Quantification of Bergamottin by HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | - Column degradation.- Inappropriate mobile phase pH.- Interaction with active sites on the column. | - Use a guard column and replace the analytical column if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Add a competing agent to the mobile phase or use a highly end-capped column. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column not properly equilibrated. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.[11][12]- Use a column oven to maintain a constant temperature.[12]- Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples.[12] |
| Ghost peaks appear in the chromatogram. | - Contamination in the mobile phase, injector, or sample.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust injector cleaning protocol.- Run blank injections between samples to identify and mitigate carryover. |
| Low sensitivity or no peak detected. | - Insufficient concentration of bergamottin.- Incorrect detection wavelength.- Sample degradation. | - Concentrate the sample or increase the injection volume.- Set the UV detector to the maximum absorbance wavelength for bergamottin (around 250 nm and 310 nm).[13]- Protect samples from light and heat to prevent degradation. |
Data Presentation
Table 1: Comparative Phototoxicity of Furanocoumarins
| Furanocoumarin | Common Source | Phototoxic Potential (in vitro) | Notes |
| Bergamottin | Grapefruit, Bergamot | Negative / Very Low [1][2][3] | Often studied for its effects on CYP enzymes.[14] |
| Bergapten (5-MOP) | Bergamot, Celery, Parsnip | High | Primary phototoxic agent in bergamot oil.[[“]][8] |
| Xanthotoxin (8-MOP) | Psoralea corylifolia | High [1] | Used therapeutically in PUVA therapy. |
| Psoralen | Psoralea corylifolia | High [1] | Parent compound for many phototoxic furanocoumarins. |
| 6',7'-dihydroxybergamottin (DHB) | Grapefruit | Low to Moderate [3] | Less phototoxic than 5-MOP.[3] |
Experimental Protocols
Protocol 1: In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)
This is a summarized protocol. Researchers should consult the official OECD TG 432 guideline for complete details.[1][2]
-
Cell Culture:
-
Maintain Balb/c 3T3 fibroblasts in appropriate culture medium.
-
Seed cells into two 96-well plates at a density that prevents confluence at the end of the assay (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[3]
-
-
Treatment:
-
Prepare a range of concentrations of the test substance (e.g., bergamottin-containing extract). It is recommended to perform a preliminary cytotoxicity assay to determine the appropriate concentration range.
-
Remove the culture medium and wash the cells.
-
Add the different concentrations of the test substance to both plates. Include a solvent control and a positive control (e.g., chlorpromazine).
-
-
Irradiation:
-
Incubate both plates for 1 hour.
-
Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark as a control.[10]
-
-
Post-Incubation & Neutral Red Uptake:
-
After irradiation, wash the cells and replace the treatment medium with fresh culture medium.
-
Incubate the cells for another 24 hours.
-
Incubate the cells with a medium containing Neutral Red dye for approximately 3 hours.
-
Wash the cells and add a Neutral Red destain solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the cell viability for each concentration in both the irradiated and non-irradiated plates relative to the solvent control.
-
Determine the IC50 values (concentration that reduces viability by 50%) for both conditions.
-
Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is typically considered indicative of phototoxic potential.
-
Protocol 2: Quantification of Bergamottin by HPLC-UV
This is a general protocol and may require optimization based on the specific HPLC system and sample matrix.
-
Sample Preparation:
-
For liquid samples (e.g., juice), centrifuge to remove solids.
-
For solid samples (e.g., plant tissue), perform a solvent extraction (e.g., with petroleum ether followed by dissolution in methanol).[13]
-
Filter the final sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient might be:
-
0-1 min: 10% B
-
1-15 min: 10% to 95% B
-
15-20 min: Hold at 95% B
-
20-22 min: 95% to 10% B
-
22-25 min: Hold at 10% B[13]
-
-
Flow Rate: 1.0 mL/min.[13]
-
Injection Volume: 10-20 µL.[13]
-
Detection: UV detector set at ~250 nm or ~310 nm.[13]
-
Temperature: Maintain a constant column temperature (e.g., 30 °C).
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of bergamottin at several concentrations.[13]
-
Inject the standards and samples onto the HPLC system.
-
Identify the bergamottin peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of bergamottin in the samples by plotting the peak area against the concentration from the standard curve.
-
Mandatory Visualizations
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Pharmacological Properties of Bergapten: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting | Thermo Fisher Scientific - UA [thermofisher.com]
- 7. consensus.app [consensus.app]
- 8. Action spectrum for bergamot-oil phototoxicity measured by sunburn cell counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iivs.org [iivs.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro phototoxicity test 3T3 NRO - OECD 432 - YesWeLab. [yeswelab.fr]
Technical Support Center: Optimizing Bergamottin Dosage for In Vivo Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bergamottin (B190657) in in vivo cancer models.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments with bergamottin.
Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy
Question: We are not observing the expected tumor growth inhibition after treating our xenograft mouse model with bergamottin. What could be the reason?
Possible Causes and Solutions:
-
Inadequate Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor tissue.
-
Poor Bioavailability: Bergamottin has low aqueous solubility, which can limit its absorption and bioavailability when administered orally.
-
Solution: Ensure proper formulation of bergamottin to enhance solubility. A common approach is to dissolve it in a solvent like DMSO and then dilute it in an appropriate vehicle such as corn oil or polyethylene (B3416737) glycol (PEG).[4] For some studies, intraperitoneal (i.p.) injection is used to bypass first-pass metabolism.
-
-
Rapid Metabolism: Bergamottin is metabolized by cytochrome P450 enzymes, primarily CYP3A4.[1]
-
Solution: While bergamottin is an inhibitor of CYP3A4, its own metabolism can lead to rapid clearance. Consider the administration route and frequency to maintain therapeutic levels. More frequent dosing or a different route (e.g., i.p. vs. oral) might be necessary.
-
-
Tumor Model Resistance: The specific cancer cell line used in your xenograft model may be resistant to the anti-cancer effects of bergamottin.
-
Solution: Review in vitro data to confirm the sensitivity of your cell line to bergamottin. If the cells are not sensitive, consider using a different cell line that has been shown to respond to bergamottin.
-
-
Variability in Natural Product: The purity and source of the bergamottin can affect its activity.
-
Solution: Ensure you are using a high-purity (>98%) bergamottin compound.[2] Source from a reputable chemical supplier.
-
Issue 2: Signs of Toxicity in Animal Models
Question: Our mice are showing signs of distress (e.g., weight loss, lethargy) after bergamottin administration. What should we do?
Possible Causes and Solutions:
-
High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD).
-
Solution: Reduce the dosage. If you are at the higher end of the reported range (e.g., 100 mg/kg), consider lowering it to 50 mg/kg or 25 mg/kg and monitor the animals closely.[1]
-
-
Vehicle Toxicity: The vehicle used to dissolve and administer bergamottin could be causing toxicity.
-
Solution: Ensure the concentration of the solvent (e.g., DMSO) is within a safe range for in vivo administration. A vehicle control group is essential to distinguish between compound and vehicle toxicity.
-
-
Furanocoumarin-Related Toxicity: Furanocoumarins, the class of compounds bergamottin belongs to, can have toxic effects at high doses. These can include gastrointestinal issues. Some furanocoumarins are also known to be phototoxic, causing skin inflammation upon exposure to UV light.[5][6][7][8][9]
-
Solution: Monitor animals for signs of skin irritation if they are exposed to direct sunlight, although this is less of a concern in controlled laboratory settings. If gastrointestinal distress is suspected, consider reducing the dose or changing the administration route.
-
-
Drug Interactions: Bergamottin is a known inhibitor of CYP3A4, which can increase the concentration of other co-administered drugs that are metabolized by this enzyme, leading to toxicity.[10]
-
Solution: Carefully review all other compounds being administered to the animals. If any are known CYP3A4 substrates, consider potential drug-drug interactions.
-
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for bergamottin in a mouse xenograft model?
A typical starting dose can range from 10 mg/kg to 50 mg/kg, administered intraperitoneally or orally, often daily or 5 days a week.[2] The optimal dose will depend on the specific cancer model and the route of administration. It is highly recommended to perform a pilot study to determine the MTD and an effective dose for your specific experimental conditions.
2. How should I prepare a bergamottin solution for in vivo administration?
Due to its poor water solubility, bergamottin should first be dissolved in a small amount of an organic solvent like DMSO. This stock solution can then be diluted with a vehicle such as corn oil, polyethylene glycol (PEG300), or saline to the final desired concentration for injection or oral gavage. For example, a formulation could be 10% DMSO, 40% PEG300, and 50% saline.[4] Always prepare fresh solutions and use a vehicle control group in your experiments.
3. What is the recommended route of administration for bergamottin in vivo?
Both intraperitoneal (i.p.) injection and oral gavage have been used in published studies.[2] I.p. administration can lead to higher bioavailability by avoiding first-pass metabolism. Oral administration may be more clinically relevant for future applications. The choice of route may depend on the experimental goals and the formulation of the compound.
4. How stable are bergamottin stock solutions?
Bergamottin powder should be stored at -20°C.[4] Solutions in organic solvents like DMSO can also be stored at -80°C for extended periods.[4] However, aqueous dilutions for injection should be prepared fresh daily to avoid precipitation and degradation.[11] Studies have shown that the stability of furanocoumarins in solutions can be affected by factors like temperature and light.[12][13]
5. What are the known mechanisms of action of bergamottin in cancer?
Bergamottin has been shown to exert its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[1]
-
Inhibition of Metastasis: Preventing the spread of cancer cells by inhibiting migration and invasion.[1]
-
Modulation of Signaling Pathways: Bergamottin can inhibit key signaling pathways involved in cancer progression, such as STAT3, NF-κB, and Rac1.[1][2]
Data Presentation
Table 1: Summary of In Vivo Bergamottin Dosages in Cancer Models
| Cancer Type | Animal Model | Cell Line | Dosage | Administration Route | Frequency | Duration | Outcome | Reference |
| Lung Cancer | BALB/c nude mice | A549 | 25, 50, 100 mg/kg | Intraperitoneal | Daily | 18 days | Significant decrease in tumor volume and weight | [1] |
| Melanoma | Balb/c nude mice | WM239 | 10 mg/kg | Intraperitoneal | 5 days/week | 35 days | Attenuated tumor growth | [2] |
| Skin Cancer | SENCAR mice | N/A (B[α]P induced) | 400 nmol | Topical | Pre-treatment | N/A | Decreased covalent binding of B[α]P to DNA | [1] |
Experimental Protocols
Protocol 1: General Xenograft Tumor Model with Bergamottin Treatment
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 for lung cancer) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old.[2][14] Allow at least one week for acclimatization.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS. A mixture with Matrigel (50:50) can improve tumor take rate.
-
Subcutaneously inject approximately 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Bergamottin Preparation and Administration:
-
Prepare the bergamottin solution as described in the FAQs.
-
Administer the desired dose of bergamottin (e.g., 10-100 mg/kg) via the chosen route (i.p. or oral gavage).
-
Administer an equal volume of the vehicle to the control group.
-
Follow the predetermined dosing schedule (e.g., daily, 5 days/week).
-
-
Monitoring and Endpoint:
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for the specified duration (e.g., 18-35 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, Western blot).
-
Mandatory Visualization
Caption: Experimental workflow for in vivo xenograft studies with bergamottin.
References
- 1. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bergamottin Induces DNA Damage and Inhibits Malignant Progression in Melanoma by Modulating miR-145/Cyclin D1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Bergamottin | P450 | TargetMol [targetmol.com]
- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furanocoumarin - Wikipedia [en.wikipedia.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. dfg.de [dfg.de]
- 10. Bergamottin a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis | PLOS One [journals.plos.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. Human Tumor Xenografts: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Bergamottin extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of bergamottin (B190657) extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for high-yield bergamottin extraction?
A1: Bergamottin is a natural furanocoumarin found in various citrus species. The highest concentrations are typically found in the flavedo (the outer colored part of the peel) of certain citrus cultivars.[1][2][3][4] Studies have shown that the flavedo of Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou (YJZXY) is a particularly rich source, with concentrations as high as 666.54 µg/g on a dry weight basis.[1][2][3] Grapefruit (Citrus paradisi) and pomelos are also known to contain significant amounts of bergamottin.[1][5][6] The content of bergamottin can be influenced by factors such as the specific cultivar, harvest time, and storage conditions.[1]
Q2: Which extraction method is most effective for maximizing bergamottin yield?
A2: The choice of extraction method significantly impacts the yield of furanocoumarins like bergamottin. Accelerated solvent extraction (ASE) using methanol (B129727) or petroleum ether has been shown to provide the highest yields.[7] Other methods such as ultrasonication and microwave-assisted solvent extraction (MAE) can also offer comparable yields to exhaustive methods like Soxhlet extraction, but with the advantage of shorter extraction times.[7][8] Supercritical CO2 extraction is another effective method that offers the advantage of using a non-toxic and environmentally friendly solvent.[9]
Q3: What are the most suitable solvents for bergamottin extraction?
A3: Bergamottin has weak polarity, making non-polar or semi-polar solvents effective for its extraction.[1] Petroleum ether is an excellent solvent for extracting furanocoumarins and has been used to achieve good yields of bergamottin.[4][7] Other commonly used solvents include methanol, ethanol, ethyl acetate (B1210297), and hexane.[7][10] For liquid-liquid extraction from juice, ethyl acetate is often preferred due to its low toxicity compared to chloroform.[7]
Q4: How can I effectively purify bergamottin from the crude extract?
A4: A multi-step purification process is often necessary to obtain high-purity bergamottin. A common and effective approach involves a combination of silica (B1680970) gel column chromatography followed by high-speed counter-current chromatography (HSCCC).[1][2][3] This combination has been shown to increase the purity of bergamottin from as low as 0.05% in the crude extract to over 94%.[1] Other purification techniques include the use of polyamide resin followed by recrystallization with a solvent like petroleum ether.[9]
Troubleshooting Guide
Issue 1: Low Bergamottin Yield in Crude Extract
| Possible Cause | Troubleshooting Step |
| Inappropriate plant material | Ensure you are using a plant source known for high bergamottin content, such as the flavedo of specific grapefruit or pomelo cultivars.[1] The concentration of bergamottin can vary significantly between different parts of the fruit and among different cultivars.[1] |
| Inefficient extraction method | Consider switching to a more efficient extraction technique. Accelerated solvent extraction (ASE) has been reported to give the highest yields.[7][8] Ultrasound-assisted or microwave-assisted extraction can also improve yields compared to simple maceration.[7][10] |
| Suboptimal solvent selection | The choice of solvent is critical. For solid-liquid extraction, petroleum ether or methanol are highly effective.[4][7] Ensure the solvent polarity matches the weakly polar nature of bergamottin.[1] |
| Insufficient extraction time or temperature | Optimize the extraction parameters. For methods like MAE, increasing the temperature up to a certain point (e.g., 70-90°C) can enhance extraction efficiency.[10] However, excessively high temperatures can lead to degradation.[10] |
Issue 2: Co-extraction of Impurities (Pigments, Essential Oils)
| Possible Cause | Troubleshooting Step |
| Extraction from pigment-rich tissue (flavedo) | The flavedo is rich in both bergamottin and pigments.[1] A preliminary purification step is necessary. Silica gel column chromatography is effective in removing a majority of these impurities.[1] |
| Use of a non-selective solvent | While effective for bergamottin, solvents like petroleum ether will also extract other non-polar compounds like essential oils. Subsequent purification steps are crucial. |
| Crude extract is highly colored | This is expected, especially when extracting from the flavedo. The yellowish, oily residue is the crude extract that requires further purification.[2][4] |
Issue 3: Difficulty in Purifying Bergamottin to High Purity
| Possible Cause | Troubleshooting Step |
| Single-step purification is insufficient | A single purification method is often not enough to achieve high purity. A combination of techniques is recommended. For instance, using silica gel chromatography to remove bulk impurities followed by HSCCC for fine purification.[1][2][3] |
| Similar polarity of impurities | If impurities have similar polarity to bergamottin, separation by simple column chromatography can be challenging. HSCCC is a powerful technique for separating compounds with similar polarities.[1] |
| Loss of product during purification | Optimize the elution conditions for column chromatography to ensure efficient separation and recovery. Monitor fractions using a suitable analytical method like HPLC to pool the correct fractions containing bergamottin.[1] |
Data Presentation
Table 1: Bergamottin Content in Different Tissues of Various Citrus Cultivars
| Citrus Cultivar | Flavedo (µg/g DW) | Albedo (µg/g DW) | Segment Membrane (µg/g DW) | Juice Sacs (µg/g DW) |
| C. grandis 'Yongjiazaoxiangyou' | 666.54 | 2.45 | 1.87 | 0.98 |
| C. grandis 'Hongroumiyou' | 12.34 | 1.23 | 0.56 | 0.34 |
| C. paradisi 'Red Grapefruit' | Not specified | Not specified | Not specified | 144.24 |
Data adapted from Liu et al., 2017.[1] DW = Dry Weight.
Table 2: Purity and Recovery of Bergamottin During a Two-Step Purification Process
| Purification Step | Purity (%) | Recovery (%) |
| Crude Extract | 0.05 | 100 |
| After Silica Gel Column Chromatography | 44.82 | 79.48 |
| After HSCCC | 94.01 | 65.73 |
Data adapted from Liu et al., 2017.[1]
Experimental Protocols
Protocol 1: Extraction of Bergamottin from Citrus Flavedo
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Sample Preparation: Freeze-dry the flavedo of the selected citrus fruit and grind it into a fine powder.
-
Extraction:
-
Weigh 80 g of the ground flavedo powder.
-
Add 1600 mL of petroleum ether.
-
Sonicate the mixture for 30 minutes at a frequency of 60 kHz and a power of 30 W.[4]
-
Filter the mixture through filter paper.
-
Repeat the extraction process on the residue.
-
Combine the filtrates.
-
-
Crude Extract Preparation:
Protocol 2: Two-Step Purification of Bergamottin
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of petroleum ether and mix with a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Load the dried sample onto a silica gel column pre-equilibrated with petroleum ether.
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Elute the column with a gradient of petroleum ether and ethyl acetate. A ratio of 13:1 (v/v) has been shown to be effective for eluting bergamottin.[1]
-
Collect the fractions and monitor them by HPLC to identify those containing bergamottin.
-
Pool the bergamottin-rich fractions and evaporate the solvent under vacuum.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare a two-phase solvent system of hexane-ethyl acetate-methanol-water (e.g., in a 1:1:2:0.625 v/v/v/v ratio).[1]
-
Use the upper phase as the stationary phase and the lower phase as the mobile phase.
-
Dissolve the semi-purified sample from the silica gel step in a suitable solvent and inject it into the HSCCC system.
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Set the flow rate (e.g., 2.0 mL/min) and revolution speed (e.g., 900 rpm).[1]
-
Monitor the eluent at a suitable wavelength (e.g., 250 nm) to detect bergamottin.[1]
-
Collect the fractions containing pure bergamottin.
-
Combine the pure fractions and evaporate the solvent to obtain purified bergamottin.
-
Visualizations
Caption: Workflow for Bergamottin Extraction and Purification.
Caption: Decision Tree for Troubleshooting Low Bergamottin Yield.
References
- 1. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution of furanocoumarins in grapefruit juice fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bergamottin - Wikipedia [en.wikipedia.org]
- 7. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102040612A - Method for extracting bergamottin from grapefruit peel - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Minimizing degradation of Bergamottin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Bergamottin (B190657) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Bergamottin and why is its stability a concern?
Bergamottin (5-geranoxypsoralen) is a natural furanocoumarin found predominantly in citrus fruits like grapefruit and bergamot orange.[1] It is of significant interest due to its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4, which can affect the metabolism of various drugs.[1][2] Its stability is a critical concern during sample preparation and analysis because it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that can cause Bergamottin degradation?
The primary factors that can lead to the degradation of Bergamottin include:
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Heat: High temperatures, especially during extraction and solvent evaporation steps, can cause thermal degradation. Studies on other furanocoumarins suggest that temperatures exceeding 90°C can lead to significant degradation.
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Light: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the degradation of Bergamottin.[3][4]
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pH: While specific data on the pH stability of Bergamottin is limited, other phenolic compounds are known to be unstable at high (alkaline) pH.[5] It is generally advisable to maintain a neutral or slightly acidic pH during extraction and storage.
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Oxidation: Bergamottin can be oxidized, leading to the formation of derivatives such as 6',7'-dihydroxybergamottin.[2] The presence of oxidizing agents or exposure to air for prolonged periods can facilitate this process.
Q3: What are the common degradation products of Bergamottin?
Common degradation products of Bergamottin are typically formed through oxidation and hydroxylation of the geranyloxy side chain. The most frequently reported metabolite and potential degradant is 6',7'-dihydroxybergamottin .[2] Other potential products include hydroxylated isomers.
Q4: Which solvents are recommended for extracting and dissolving Bergamottin?
Methanol (B129727) and ethyl acetate (B1210297) are commonly used and effective solvents for extracting Bergamottin from plant matrices. Petroleum ether has also been used successfully. For HPLC analysis, a common practice is to dissolve the extracted and dried sample in methanol or acetonitrile (B52724). The choice of solvent can impact extraction efficiency and may influence the stability of the analyte.
Troubleshooting Guide
Issue 1: Low Recovery of Bergamottin in the Final Extract
| Possible Cause | Recommended Solution |
| Incomplete Extraction | - Ensure the plant material is finely ground to maximize surface area for solvent penetration.- Increase the extraction time or perform multiple extraction cycles.- Consider using ultrasonication or microwave-assisted extraction to enhance efficiency. |
| Degradation during Extraction | - Heat: Avoid high temperatures. If using heating methods like Soxhlet, use the lowest possible temperature that allows for efficient extraction. Consider non-thermal methods like maceration or ultrasonic extraction.- Light: Protect the sample from light by using amber glassware or covering the extraction vessel with aluminum foil. |
| Inappropriate Solvent Choice | - If using a non-polar solvent and the recovery is low, consider switching to a more polar solvent like methanol or a mixture of solvents. The choice depends on the sample matrix. |
| Loss during Solvent Evaporation | - Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a low temperature (e.g., < 40°C).- Avoid complete dryness, as this can make the residue difficult to redissolve and may increase degradation. |
Issue 2: Inconsistent or Non-Reproducible HPLC/LC-MS Results
| Possible Cause | Recommended Solution |
| Degradation in Prepared Sample | - Analyze samples as quickly as possible after preparation.- If storage is necessary, store extracts at low temperatures (-20°C or -80°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Injection Volume Inconsistency | - Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. |
| Column Degradation | - Use a guard column to protect the analytical column from contaminants.- If peak shape deteriorates (e.g., tailing, broadening), wash the column according to the manufacturer's instructions or replace it. |
| Mobile Phase Issues | - Ensure the mobile phase is properly degassed to prevent air bubbles in the system.- Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation of additives. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Bergamottin Degradation | - Compare the chromatogram with that of a freshly prepared standard. The appearance of new peaks, often eluting earlier than Bergamottin, may indicate degradation products like 6',7'-dihydroxybergamottin.- Review the sample preparation procedure to identify and mitigate potential causes of degradation (heat, light, pH). |
| Matrix Interference | - Optimize the sample cleanup procedure. Consider using Solid Phase Extraction (SPE) to remove interfering compounds from the matrix. |
| Contamination | - Ensure all glassware and solvents are clean and of high purity.- Run a blank (injecting only the solvent used to dissolve the sample) to check for contamination from the solvent or the HPLC system. |
Experimental Protocols
Protocol 1: Solvent Extraction of Bergamottin from Grapefruit Peel
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Sample Preparation: Wash fresh grapefruit and peel it. Finely chop the peel and then freeze-dry it. Grind the freeze-dried peel into a fine powder.
-
Extraction:
-
Weigh 1 gram of the powdered peel into a flask.
-
Add 20 mL of methanol.
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Sonicate the mixture for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
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Repeat the extraction process on the pellet with another 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Evaporate the combined methanol extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Redissolve the dried extract in a known volume (e.g., 1 mL) of HPLC-grade methanol or acetonitrile.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately by HPLC or LC-MS/MS or store it at -20°C in the dark until analysis.
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Protocol 2: HPLC Analysis of Bergamottin
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HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be:
-
0-5 min: 20% Acetonitrile
-
5-20 min: Gradient to 80% Acetonitrile
-
20-25 min: Hold at 80% Acetonitrile
-
25-30 min: Return to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared from a certified Bergamottin standard.
Data Presentation
Table 1: Comparison of Bergamottin Extraction Methods
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Impact on Bergamottin Stability |
| Maceration | Methanol, Ethanol, Ethyl Acetate | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. | Low risk of thermal degradation if performed at room temperature. |
| Ultrasonication | Methanol, Ethanol | Faster than maceration, improved extraction efficiency. | Can generate heat; requires a sonicator. | Potential for some degradation if the temperature of the water bath is not controlled. |
| Soxhlet Extraction | Hexane, Petroleum Ether | Efficient for exhaustive extraction. | Requires heating, which can cause thermal degradation; consumes a large volume of solvent. | High risk of thermal degradation due to prolonged heating. |
| Microwave-Assisted Extraction (MAE) | Methanol, Ethanol | Very fast, high extraction efficiency, reduced solvent consumption. | Requires specialized equipment; potential for localized heating. | Can cause degradation if the temperature is not carefully controlled. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | Environmentally friendly, highly selective. | Requires specialized, high-pressure equipment. | Generally considered a mild technique with a low risk of degradation. |
Visualizations
Caption: Workflow for Bergamottin sample preparation and analysis, highlighting potential degradation points.
Caption: Troubleshooting logic for low Bergamottin recovery, linking problems to causes and solutions.
References
- 1. Bergamottin - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy [mdpi.com]
- 3. Photodynamic and photo-cross-linking potential of bergamottin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bergamottin, 7380-40-7 [thegoodscentscompany.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in Bergamottin LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of bergamottin (B190657).
Frequently Asked Questions (FAQs)
Understanding Matrix Effects in Bergamottin Analysis
Q1: What are matrix effects in the context of bergamottin LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of bergamottin by co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[1][3] The "matrix" refers to all components in the sample other than bergamottin, such as proteins, lipids, salts, and other endogenous compounds, particularly in complex samples like plasma, serum, or grapefruit juice.[3][4]
Q2: What are the common causes of matrix effects in bergamottin analysis?
A2: Several factors can cause matrix effects in the LC-MS analysis of bergamottin:
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Competition for Ionization: Co-eluting matrix components can compete with bergamottin for the available charge in the ion source, leading to ion suppression.[3]
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Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the ESI droplets, affecting their evaporation and the release of gas-phase ions.[2][5]
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Ion Pairing: Matrix components or mobile phase additives can form ion pairs with bergamottin, reducing its ionization efficiency.[1]
-
Source Contamination: Accumulation of non-volatile materials in the ion source can lead to a gradual loss of signal over a series of injections.[6]
Q3: What are some common interfering substances in typical matrices for bergamottin analysis (e.g., grapefruit juice, plasma)?
A3: In matrices like grapefruit juice, other furanocoumarins and flavonoids can be significant interferences.[7] In plasma, major interferences include phospholipids, proteins, and salts.[4] These substances can co-elute with bergamottin and cause matrix effects.
Identifying and Quantifying Matrix Effects
Q4: How can I determine if my bergamottin analysis is affected by matrix effects?
A4: There are two primary methods to assess matrix effects:
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Post-Extraction Addition: This is a quantitative method where the response of bergamottin in a standard solution is compared to the response of bergamottin spiked into a blank matrix extract at the same concentration.[4][5][8] A significant difference in the peak area indicates the presence of matrix effects.
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Post-Column Infusion: This is a qualitative method where a constant flow of a bergamottin standard solution is infused into the LC eluent after the analytical column.[1][5] A blank matrix extract is then injected. Any suppression or enhancement of the constant bergamottin signal indicates the retention time at which matrix components are eluting and causing interference.[1][5]
Q5: How is the matrix effect quantitatively evaluated?
A5: The matrix effect (ME) can be calculated using the following formula with the post-extraction addition method:
ME (%) = (B / A) * 100
Where:
-
A is the peak area of bergamottin in a neat standard solution.
-
B is the peak area of bergamottin spiked into a pre-extracted blank matrix sample at the same concentration as the neat standard.[1]
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[9]
Alternatively, comparing the slopes of calibration curves prepared in a neat solvent and in a matrix-matched solvent can also provide a quantitative assessment of the matrix effect.[1][9]
Troubleshooting Guides
Troubleshooting Ion Suppression/Enhancement
If you have identified significant matrix effects in your bergamottin analysis, the following troubleshooting guide can help you mitigate the issue.
Strategies for Mitigating Matrix Effects
Q6: What are the most effective strategies to reduce or eliminate matrix effects in bergamottin analysis?
A6: A combination of the following strategies is often the most effective approach:
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Improved Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than protein precipitation.[3] Sample dilution can also be a simple and effective way to reduce matrix effects, provided the concentration of bergamottin remains above the limit of quantification.[5][8]
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Chromatographic Separation: Optimizing the chromatographic method to separate bergamottin from co-eluting matrix components is a crucial step.[3] This can be achieved by adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.[3]
-
Use of an Appropriate Internal Standard (IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing reliable correction. A stable isotope-labeled (SIL) internal standard is the "gold standard" for this purpose.[1][3]
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Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can help to compensate for matrix effects.[3]
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Standard Addition: This method involves adding known amounts of a bergamottin standard to the sample itself to create a calibration curve within the sample matrix.[5][8] This is particularly useful when a blank matrix is not available.
Q7: Is a stable isotope-labeled (SIL) internal standard for bergamottin commercially available?
Q8: What should I do if a SIL-IS for bergamottin is not available?
A8: In the absence of a SIL-IS for bergamottin, the following approaches are recommended:
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Use a Structural Analog as an Internal Standard: Select a compound that is structurally similar to bergamottin and has similar chromatographic behavior and ionization properties. It is important to validate that the analog experiences similar matrix effects to bergamottin.
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Employ Matrix-Matched Calibration: This is a highly effective method to compensate for matrix effects when a suitable IS is not available.
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Utilize the Standard Addition Method: This is another robust approach, especially for complex or variable matrices.
Data Presentation
Table 1: Comparison of Methods to Evaluate and Mitigate Matrix Effects
| Method | Principle | Advantages | Disadvantages |
| Evaluation Methods | |||
| Post-Extraction Addition | Compares analyte response in neat solution vs. post-spiked blank matrix extract.[4][5] | Quantitative assessment of matrix effect.[4][8] | Requires a blank matrix; does not identify the source of interference.[5] |
| Post-Column Infusion | Infuses a constant flow of analyte post-column and injects a blank matrix extract.[1][5] | Qualitatively identifies retention time regions of ion suppression/enhancement.[5] | Does not provide a quantitative measure of the matrix effect.[5] |
| Mitigation Strategies | |||
| Improved Sample Preparation (SPE, LLE) | Removes interfering matrix components prior to LC-MS analysis.[3] | Can significantly reduce or eliminate matrix effects; leads to a cleaner system. | Can be time-consuming and may require method development. |
| Chromatographic Separation | Separates the analyte from co-eluting interferences.[3] | Effective at resolving interferences without extensive sample cleanup. | May require significant method development and longer run times. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences identical matrix effects, providing accurate correction.[3] | The most reliable method for correcting matrix effects.[5] | Not always commercially available (as is the case for bergamottin); can be expensive. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the samples.[3] | Effectively compensates for matrix effects. | Requires a consistent and readily available source of blank matrix. |
| Standard Addition | Known amounts of standard are added to the sample to create a calibration curve within the sample.[5][8] | Compensates for matrix effects specific to each sample; useful when a blank matrix is unavailable. | More laborious as a separate calibration is needed for each sample. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Addition Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for bergamottin in a specific matrix.
Materials:
-
Bergamottin analytical standard.
-
Blank matrix (e.g., drug-free plasma, grapefruit juice without bergamottin).
-
LC-MS grade solvents.
-
Appropriate sample preparation materials (e.g., SPE cartridges, extraction solvents).
Procedure:
-
Prepare Set A (Neat Solution):
-
Prepare a stock solution of bergamottin in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
From the stock solution, prepare a working standard solution at a concentration relevant to your expected sample concentrations.
-
-
Prepare Set B (Post-Extraction Spiked Sample):
-
Take a volume of the blank matrix and perform the same extraction procedure you use for your actual samples.
-
After the final extraction step (e.g., evaporation and reconstitution), spike the extracted blank matrix with the bergamottin stock solution to achieve the same final concentration as the working standard in Set A.
-
-
LC-MS Analysis:
-
Inject equal volumes of the solutions from Set A and Set B into the LC-MS system.
-
Acquire the data under the same conditions.
-
-
Data Analysis:
-
Determine the average peak area for bergamottin from the injections of Set A (Peak Area A).
-
Determine the average peak area for bergamottin from the injections of Set B (Peak Area B).
-
Calculate the matrix effect using the formula: ME (%) = (Peak Area B / Peak Area A) * 100 .
-
Protocol 2: Matrix-Matched Calibration
Objective: To compensate for matrix effects by preparing calibration standards in a matrix similar to the samples.
Materials:
-
Bergamottin analytical standard.
-
A large, pooled batch of blank matrix.
-
LC-MS grade solvents and reagents for sample preparation.
Procedure:
-
Prepare Blank Matrix Extract:
-
Perform the sample preparation procedure on the pooled blank matrix to obtain a clean extract.
-
-
Prepare Calibration Standards:
-
Prepare a series of bergamottin stock solutions at different concentrations.
-
Spike aliquots of the blank matrix extract with the different stock solutions to create a series of calibration standards at various concentrations.
-
Ensure the final solvent composition of the calibration standards is the same as that of the prepared samples.
-
-
Sample Preparation:
-
Prepare your unknown samples using the same extraction procedure.
-
-
LC-MS Analysis:
-
Inject the matrix-matched calibration standards and the prepared unknown samples.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of bergamottin against its concentration for the matrix-matched standards.
-
Determine the concentration of bergamottin in the unknown samples using this calibration curve.
-
Protocol 3: Standard Addition Method
Objective: To quantify bergamottin in a sample while correcting for its specific matrix effects.
Materials:
-
Bergamottin analytical standard.
-
The sample to be analyzed.
-
LC-MS grade solvents.
Procedure:
-
Prepare Sample Aliquots:
-
Divide the sample into at least four equal aliquots.
-
-
Spike the Aliquots:
-
Leave one aliquot unspiked (this is the unknown).
-
Spike the remaining aliquots with increasing known amounts of the bergamottin standard.
-
-
Sample Preparation:
-
Perform the same sample preparation procedure on all aliquots (both unspiked and spiked).
-
-
LC-MS Analysis:
-
Analyze all the prepared aliquots.
-
-
Data Analysis:
-
Create a plot of the peak area versus the concentration of the added bergamottin standard.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the initial concentration of bergamottin in the unspiked sample.
-
References
- 1. bergamottin, 7380-40-7 [thegoodscentscompany.com]
- 2. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. otsuka.co.jp [otsuka.co.jp]
- 7. Bergamottin - Wikipedia [en.wikipedia.org]
- 8. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by Bergamottin and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Bergamottin Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bergamottin (B190657). Our aim is to help you overcome common challenges and refine your purification protocols to achieve high-purity bergamottin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude bergamottin extracts?
A1: Crude bergamottin extracts, typically derived from citrus sources like grapefruit or bergamot orange peel, contain a variety of related compounds. The most frequently encountered impurities include other furanocoumarins and citrus-derived constituents.[1] Key impurities to be aware of are:
-
6′,7′-dihydroxybergamottin (DHB): A major furanocoumarin impurity.
-
Bergapten (5-methoxypsoralen): Another common furanocoumarin.[1]
-
Xanthotoxin (8-methoxypsoralen): A psoralen (B192213) derivative often present in trace amounts.[1]
-
Non-furanocoumarin constituents: Such as limonene (B3431351) and other terpenes.[1]
The concentration of these impurities can vary depending on the citrus cultivar, harvest conditions, and the extraction method used.[1]
Q2: What initial purity level can I expect for bergamottin in a crude extract?
A2: The initial purity of bergamottin in a crude extract is typically very low. For instance, in extracts from the flavedo of Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou, the purity of bergamottin was found to be as low as 0.05%.[2][3]
Q3: What are the recommended purification techniques for bergamottin?
A3: A multi-step approach combining different chromatographic techniques is highly effective for purifying bergamottin, which has weak polarity.[2][4][5] A commonly successful strategy involves:
-
Silica (B1680970) Gel Column Chromatography: This initial step is effective for removing a significant portion of impurities, particularly more polar compounds and pigments.[2][4]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is excellent for separating compounds with similar polarities and is used as a subsequent step to achieve high purity.[2][4]
Other methods that can be employed include preparative High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Low yield after silica gel column chromatography.
-
Possible Cause 1: Inappropriate solvent system. The choice of elution solvent is critical for separating bergamottin from impurities on a silica gel column. If the solvent is too polar, bergamottin may elute too quickly with other less polar impurities, reducing the purity of the collected fractions. If the solvent is not polar enough, bergamottin may not elute effectively, leading to low recovery.
-
Solution: Optimize the solvent system. A common mobile phase for silica gel chromatography of furanocoumarins is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297).[2] Start with a low polarity mixture and gradually increase the polarity (gradient elution) to effectively separate the compounds. For example, a petroleum ether/ethyl acetate (13:1, v/v) mixture has been used successfully.[2]
-
-
Possible Cause 2: Irreversible adsorption to silica gel. Some furanocoumarins can interact strongly with the acidic sites on silica gel, leading to poor recovery.
-
Solution: Consider using a different stationary phase, such as neutral or basic alumina, or a bonded-phase silica gel (e.g., C18) for reversed-phase chromatography.
-
Issue 2: Co-elution of impurities with bergamottin during HPLC analysis.
-
Possible Cause 1: Suboptimal mobile phase composition. The mobile phase may not have sufficient resolving power to separate bergamottin from closely related furanocoumarins like DHB.
-
Solution: Adjust the mobile phase gradient and composition. A common mobile phase for reversed-phase HPLC analysis of bergamottin is a gradient of water and acetonitrile.[2] Fine-tuning the gradient slope and the initial and final concentrations of the organic solvent can improve separation.
-
-
Possible Cause 2: Inappropriate column selection. The chosen HPLC column may not be suitable for separating furanocoumarins.
-
Solution: Use a high-resolution reversed-phase column, such as a C18 or C8 column with a small particle size (e.g., 5 µm or less).[6] Ensure the column is properly conditioned and maintained.
-
Issue 3: Degradation of bergamottin during purification.
-
Possible Cause 1: Exposure to light. Furanocoumarins, including bergamottin, can be sensitive to light and may undergo photochemical degradation.[1]
-
Solution: Protect all samples and fractions from direct light by using amber vials or covering glassware with aluminum foil.
-
-
Possible Cause 2: Exposure to high temperatures. Prolonged exposure to heat can lead to the degradation of bergamottin.
-
Solution: Avoid excessive heat during solvent evaporation steps. Use a rotary evaporator at a controlled temperature and reduced pressure. Store purified samples at low temperatures.
-
Data Presentation
Table 1: Purity and Recovery of Bergamottin at Different Purification Stages.
| Purification Step | Purity (%) | Recovery (%) |
| Crude Extract | 0.05 | - |
| Silica Gel-Refined Sample | 44.82 | 79.48 |
| HSCCC Purified Product | 94.01 | 65.73 |
Data derived from a study on the purification of bergamottin from Citrus grandis flavedo.[2][3][7]
Experimental Protocols
Protocol 1: Two-Step Purification of Bergamottin using Silica Gel Chromatography and HSCCC
This protocol is based on a successful method for isolating high-purity bergamottin.[2]
1. Extraction: a. Freeze-dry and powder the plant material (e.g., citrus flavedo). b. Extract the powder with petroleum ether (60–90 °C) using sonication for 30 minutes. c. Centrifuge the mixture and collect the supernatant. Repeat the extraction twice. d. Combine the extracts and evaporate the solvent under vacuum to obtain the crude extract.
2. Silica Gel Column Chromatography: a. Pack a glass column with silica gel. b. Dissolve the crude extract in a minimal amount of the initial mobile phase. c. Load the sample onto the column. d. Elute the column with a petroleum ether:ethyl acetate (13:1, v/v) solvent system. e. Collect fractions and monitor by TLC or HPLC to identify bergamottin-containing fractions. f. Pool the bergamottin-rich fractions and evaporate the solvent to obtain the silica gel-refined sample.
3. High-Speed Counter-Current Chromatography (HSCCC): a. Prepare the two-phase solvent system: hexane–ethyl acetate–methanol–water (1:1:2:0.625, v/v/v/v). b. Equilibrate the HSCCC instrument with the stationary phase (upper phase). c. Dissolve the silica gel-refined sample in the mobile phase (lower phase). d. Inject the sample and begin the separation at a flow rate of 2.0 mL·min⁻¹ and a revolution speed of 900 rpm. e. Monitor the effluent at 250 nm. f. Collect the peak corresponding to bergamottin. g. Evaporate the solvent to obtain purified bergamottin.
Protocol 2: HPLC Analysis of Bergamottin Purity
This protocol is for the analytical determination of bergamottin purity.[2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: ddH₂O
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0–1 min: 10% B
-
1–5 min: 10–80% B
-
5–10 min: 80% B
-
10–12 min: 80–95% B
-
12–15 min: 95% B
-
15–19 min: 95–10% B
-
19–21 min: 10% B
-
-
Flow Rate: 1.0 mL·min⁻¹
-
Injection Volume: 10 µL
-
Detection: 250 nm
Mandatory Visualizations
Caption: Bergamottin purification workflow.
Caption: Troubleshooting low purity issues.
References
- 1. veeprho.com [veeprho.com]
- 2. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells [mdpi.com]
- 5. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Bergamottin In Vitro-In Vivo Translation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in translating in vitro findings on bergamottin (B190657) to in vivo models. Discrepancies between cell-free or cell-based assays and whole-organism studies are common and often stem from complex metabolic and pharmacokinetic processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the in vivo CYP3A4 inhibition by bergamottin weaker or different than my in vitro results suggest?
A1: This is a common and multifaceted issue. Several factors contribute to this discrepancy:
-
Metabolic Activation: Bergamottin is effectively a prodrug. In vivo, it undergoes metabolism to form more potent CYP3A4 inhibitors, most notably 6',7'-dihydroxybergamottin (B27312) (DHB).[1][2][3] Standard in vitro systems using recombinant enzymes or even human liver microsomes (HLMs) may not fully replicate the metabolic cascade, leading to an underestimation of the potential inhibitory effect. DHB is a significantly more potent mechanism-based inactivator of CYP3A4 than bergamottin itself.[1]
-
First-Pass Metabolism: Bergamottin has low oral bioavailability due to extensive first-pass metabolism in the intestine and liver.[4][5] What is observed systemically is the net effect of the parent compound and its metabolites. A potent in vitro effect may not translate in vivo if the compound does not reach the target enzyme at a sufficient concentration.
-
Mechanism-Based Inactivation (MBI): Bergamottin and DHB are mechanism-based inactivators, meaning they require metabolism by CYP3A4 to form a reactive intermediate that irreversibly binds and inactivates the enzyme.[6][7][8] This process is time- and concentration-dependent. Simple, short-duration in vitro assays may not capture the full extent of this irreversible inhibition, which is more profound in vivo where exposure is prolonged.[9]
-
Transporter Effects: Intestinal efflux transporters, such as P-glycoprotein (P-gp), can actively pump bergamottin out of enterocytes, reducing its intracellular concentration and limiting its access to CYP3A4 enzymes located within those cells.[10][11]
Troubleshooting Steps:
-
Assess Metabolites: If possible, synthesize or procure 6',7'-dihydroxybergamottin and test its inhibitory potency in your in vitro assay to compare it with the parent compound.
-
Use a More Complex In Vitro System: Consider using CYP3A4-expressing Caco-2 cells, which possess both metabolic and transporter activities, to provide a more integrative view of intestinal absorption and metabolism.[9][12]
-
Pre-incubation for MBI: When using HLMs, include a pre-incubation step with bergamottin and NADPH to allow for metabolic activation and mechanism-based inactivation before adding the CYP3A4 substrate. This better mimics the in vivo scenario.[1]
Q2: My in vivo study shows a significant drug-drug interaction with a CYP3A4 substrate, but my in vitro IC50 for bergamottin is quite high. What explains this?
A2: This observation strongly points to the role of bergamottin's metabolites. The primary metabolite, 6',7'-dihydroxybergamottin (DHB), is a much more potent inhibitor of CYP3A4.[1][2] While bergamottin initiates the process, DHB is largely responsible for the clinically significant interaction observed with grapefruit juice.[13] Therefore, the in vivo effect is a composite of the activity of both bergamottin and its more active metabolites. In one study, the IC50 for DHB was found to be 4.7 µM, which was greatly reduced to 0.31 µM upon preincubation, highlighting its potent mechanism-based inhibition.[1]
Q3: What are the key pharmacokinetic parameters I should expect for bergamottin in an in vivo study?
A3: Bergamottin is rapidly absorbed but has low systemic bioavailability. In a human study, peak plasma concentrations (Cmax) were reached quickly (Tmax ~1 hour). However, the Cmax values were low (e.g., 5.9 ng/mL after a 12 mg dose), indicating poor systemic exposure.[10][14] The key takeaway is that even low plasma concentrations of bergamottin can lead to significant intestinal CYP3A4 inhibition because the highest concentration of the compound is at the site of absorption and first-pass metabolism—the enterocytes.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro CYP3A4 Inhibition Data
| Compound | Assay System | Substrate | Inhibition Type | IC50 / K_I | Citation(s) |
| Bergamottin | Human Liver Microsomes | Testosterone | Mechanism-Based | K_I = 7.7 µM, k_inact = 0.3 min⁻¹ | [7] |
| Bergamottin | Human Liver Microsomes | Multiple | Reversible | >50% inhibition at 10 µM | [6] |
| 6',7'-DHB | Human Liver Microsomes | Midazolam | Mechanism-Based | IC50 = 0.31 µM (with pre-incubation) | [1] |
| 6',7'-DHB | Rat Liver Microsomes | Testosterone | Reversible | IC50 = 25 µM | [13] |
K_I: Inactivation constant; k_inact: maximal rate of inactivation; DHB: 6',7'-dihydroxybergamottin
Table 2: Human Pharmacokinetic Interaction Data (Felodipine + Inhibitor)
| Administered Agent | Felodipine Cmax Increase | Felodipine AUC Increase | Bergamottin Dose (if applicable) | Citation(s) |
| Grapefruit Juice | 89% | 54% | ~1.7 mg | [14] |
| Bergamottin | 33% | - | 2 mg | [14] |
| Bergamottin | 40% | 37% | 12 mg | [14] |
Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.
Experimental Protocols
Protocol 1: In Vitro Assessment of Mechanism-Based CYP3A4 Inhibition
This protocol is designed to determine the time- and concentration-dependent inactivation of CYP3A4 by bergamottin in human liver microsomes (HLMs).
1. Materials:
-
Human Liver Microsomes (pooled, e.g., from BD Gentest™)
-
Bergamottin (dissolved in Acetonitrile or DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
CYP3A4 substrate (e.g., Midazolam or Testosterone)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
LC-MS/MS system for analysis
2. Methodology:
-
Part A: Pre-incubation (Inactivation Step)
-
Prepare a series of dilutions of bergamottin (e.g., 0, 1, 5, 10, 25, 50 µM) in phosphate buffer.
-
In a microcentrifuge tube, combine HLMs (final concentration ~0.1 mg/mL), buffer, and the bergamottin dilution.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the inactivation reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of this pre-incubation mixture.
-
-
Part B: Activity Measurement (Substrate Metabolism)
-
Immediately dilute the aliquot from Part A (e.g., 20-fold) into a new tube containing a high concentration of the CYP3A4 substrate (e.g., 50 µM Testosterone or 5 µM Midazolam) and the NADPH regenerating system, pre-warmed to 37°C. The dilution effectively stops further inactivation by the original bergamottin concentration.
-
Allow the metabolic reaction to proceed for a short, fixed time (e.g., 10 minutes).
-
Stop the reaction by adding 2 volumes of ice-cold ACN containing an internal standard (e.g., deuterated metabolite).
-
Centrifuge to precipitate proteins (e.g., 14,000 rpm for 10 min).
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam).[6]
-
3. Data Analysis:
-
For each bergamottin concentration, plot the natural logarithm of the remaining CYP3A4 activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the bergamottin concentration to determine the kinetic parameters K_I and k_inact.
Protocol 2: Caco-2 Cell Permeability Assay
This assay assesses the intestinal permeability and potential for efflux of bergamottin.
1. Materials:
-
Caco-2 cells (from ATCC)
-
Transwell® inserts (e.g., 1.0 µm pore size, 12-well format)
-
DMEM medium with supplements (FBS, NEAA, antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES, pH 7.4)
-
Bergamottin (dissolved in DMSO, final concentration <1%)
-
Control compounds: High permeability (e.g., Propranolol) and Low permeability (e.g., Atenolol). Efflux control: Digoxin.
-
TEER (Transepithelial Electrical Resistance) meter.
-
LC-MS/MS system.
2. Methodology:
- Seed Caco-2 cells onto Transwell® inserts at a density of ~1 x 10⁵ cells/cm² and culture for 21 days to allow for differentiation into a polarized monolayer.[15]
- Confirm monolayer integrity by measuring TEER. Values should be stable and typically >500 Ω·cm².[15]
- Wash the monolayers carefully with pre-warmed transport buffer.
- Apical to Basolateral (A→B) Transport: Add bergamottin solution to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
- Basolateral to Apical (B→A) Transport: Add bergamottin solution to the basolateral chamber. Add fresh buffer to the apical chamber. This is done in separate wells to determine the efflux ratio.
- Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[12]
- At the end of the incubation, take samples from both the donor and receiver chambers.
- Analyze the concentration of bergamottin in all samples by LC-MS/MS.
3. Data Analysis:
-
Calculate the apparent permeability coefficient (P_app) using the formula: P_app (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = P_app (B→A) / P_app (A→B) An ER > 2 suggests the compound is a substrate for active efflux.[15]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 9. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bergamottin contribution to the grapefruit juice-felodipine interaction and disposition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of CYP3A4 Inhibition by Bergamottin and 6',7'-Dihydroxybergamottin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of two prominent furanocoumarins found in grapefruit juice, bergamottin (B190657) (BG) and 6',7'-dihydroxybergamottin (B27312) (DHB), on the critical drug-metabolizing enzyme, Cytochrome P450 3A4 (CYP3A4). Understanding the nuances of their inhibitory potential is crucial for predicting and managing drug-drug interactions.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the key inhibitory parameters for bergamottin and 6',7'-dihydroxybergamottin against CYP3A4, as determined in various in vitro studies. These parameters are essential for quantifying and comparing their inhibitory strength.
Table 1: Mechanism-Based Inhibition Parameters for Bergamottin and 6',7'-Dihydroxybergamottin against CYP3A4
| Compound | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | Source System | Substrate | Reference |
| Bergamottin | 7.7 | 0.3 | Reconstituted P450 3A4 | - | [1] |
| Bergamottin | ~25 | ~0.35 | Human Intestinal Microsomes | Substrate-Independent | [2] |
| 6',7'-Dihydroxybergamottin | 59 | 0.16 | Reconstituted P450 3A4 | - | [1] |
| 6',7'-Dihydroxybergamottin | ~3 | 0.3 - 0.4 | Human Intestinal Microsomes | Substrate-Independent | [2] |
Table 2: Reversible Inhibition Parameters (Kᵢ) for Bergamottin and 6',7'-Dihydroxybergamottin against CYP3A4
| Compound | Kᵢ (μM) | Source System | Substrate | Reference |
| Bergamottin | 13 | Human Intestinal Microsomes | Midazolam | [2] |
| Bergamottin | ~1.6 | Human Intestinal Microsomes | Testosterone (B1683101) | [2] |
| 6',7'-Dihydroxybergamottin | ~0.8 | Human Intestinal Microsomes | Substrate-Independent | [2] |
Table 3: Half-Maximal Inhibitory Concentration (IC₅₀) of Bergamottin and 6',7'-Dihydroxybergamottin against CYP3A4
| Compound | IC₅₀ (μM) | Source System | Substrate | Reference |
| Bergamottin | 3.92 ± 0.14 (Co-incubation) | Human Liver Microsomes | Testosterone | [3] |
| Bergamottin | 0.24 ± 0.01 (Pre-incubation) | Human Liver Microsomes | Testosterone | [3] |
| 6',7'-Dihydroxybergamottin | 0.32 ± 0.04 (Co-incubation) | Human Liver Microsomes | Testosterone | [3] |
| 6',7'-Dihydroxybergamottin | 0.11 ± 0.01 (Pre-incubation) | Human Liver Microsomes | Testosterone | [3] |
| 6',7'-Dihydroxybergamottin | 25 | Rat Liver Microsomes | 6β-hydroxytestosterone formation | [4] |
Comparative Analysis of Inhibitory Mechanisms
Both bergamottin and 6',7'-dihydroxybergamottin are capable of mechanism-based inhibition of CYP3A4, a process where the inhibitor is metabolically activated by the enzyme to a reactive species that covalently binds to and inactivates the enzyme.[1][2] This irreversible inhibition is of particular clinical significance as the restoration of enzyme activity requires de novo protein synthesis.
However, key differences exist in their inhibitory kinetics. 6',7'-Dihydroxybergamottin is a potent, substrate-independent, mechanism-based inhibitor.[2] In contrast, bergamottin's inhibitory profile is more complex, exhibiting substrate-dependent reversible inhibition in addition to its mechanism-based inactivation. For instance, the reversible inhibition constant (Kᵢ) for bergamottin is significantly different when midazolam is used as the substrate compared to testosterone.[2]
These findings suggest that the nature of the co-administered drug can influence the inhibitory effect of bergamottin on CYP3A4. Overall, 6',7'-dihydroxybergamottin generally demonstrates more potent inhibition of CYP3A4 than bergamottin.[1]
Experimental Protocols
The following provides a detailed methodology for a typical in vitro experiment to determine the CYP3A4 inhibitory potential of compounds like bergamottin and 6',7'-dihydroxybergamottin using human liver microsomes.
Objective: To determine the IC₅₀, Kᵢ, and kᵢₙₐ꜀ₜ values for a test compound against CYP3A4-mediated metabolism of a probe substrate (e.g., testosterone or midazolam).
Materials:
-
Test compounds: Bergamottin and 6',7'-dihydroxybergamottin
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
CYP3A4 probe substrate: Testosterone or Midazolam
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or Methanol (for quenching the reaction)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Caption: Workflow for in vitro CYP3A4 inhibition assay.
Detailed Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of bergamottin and 6',7'-dihydroxybergamottin in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitors and the probe substrate (testosterone or midazolam) in potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
IC₅₀ Determination (Reversible Inhibition):
-
In a 96-well plate, add human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), various concentrations of the inhibitor (or vehicle control), and potassium phosphate buffer.
-
Pre-warm the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
-
-
Mechanism-Based Inhibition (Kᵢ and kᵢₙₐ꜀ₜ Determination):
-
Pre-incubate human liver microsomes with various concentrations of the inhibitor in the presence of the NADPH regenerating system for different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C. A control pre-incubation without NADPH should also be included.
-
Following the pre-incubation, dilute the mixture with buffer containing the probe substrate to initiate the reaction.
-
Incubate for a short period to measure the remaining enzyme activity.
-
Terminate and process the samples as described for the IC₅₀ determination.
-
The rate of enzyme inactivation (kₒᵦₛ) at each inhibitor concentration is determined from the initial linear phase of the semi-logarithmic plot of the remaining enzyme activity versus pre-incubation time.
-
The values of Kᵢ and kᵢₙₐ꜀ₜ are then determined by non-linear regression of the kₒᵦₛ values versus the inhibitor concentration.
-
Mechanism of Inhibition Visualization
The following diagram illustrates the general mechanism of CYP3A4 inhibition by furanocoumarins like bergamottin and 6',7'-dihydroxybergamottin, highlighting the key steps leading to enzyme inactivation.
Caption: Furanocoumarin-mediated CYP3A4 inactivation pathway.
This guide provides a foundational understanding of the comparative CYP3A4 inhibitory effects of bergamottin and 6',7'-dihydroxybergamottin. For specific drug development programs, it is imperative to conduct detailed in vitro and in vivo studies to accurately assess the clinical risk of drug-drug interactions.
References
Comparative analysis of Bergamottin content in different citrus species
A Comparative Analysis of Bergamottin (B190657) Content in Different Citrus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bergamottin in various citrus species is critical. Bergamottin, a natural furanocoumarin, is a potent inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of numerous drugs.[1][2] This guide provides a comparative analysis of bergamottin content across different citrus species, supported by experimental data and detailed methodologies to aid in further research and development.
Quantitative Analysis of Bergamottin in Citrus Species
The concentration of bergamottin varies significantly among different citrus species and even between different tissues of the same fruit.[3][4] The flavedo (the outer colored part of the peel) consistently shows the highest concentration of bergamottin.[3][4] Grapefruits and pomelos are generally found to contain higher levels of bergamottin compared to other citrus varieties like mandarins, lemons, and sweet oranges.[3]
Below is a summary of bergamottin content in various tissues of eight different citrus cultivars, providing a clear comparison of its distribution.
| Citrus Cultivar | Flavedo (μg/g DW) | Albedo (μg/g DW) | Segment Membrane (μg/g DW) | Juice Sacs (μg/g DW) |
| Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou | 666.54 ± 28.53 | 12.31 ± 1.02 | 2.54 ± 0.13 | 1.32 ± 0.08 |
| Citrus grandis (L.) Osbeck cv. Guanximiyou | 254.13 ± 15.87 | 8.76 ± 0.54 | 1.87 ± 0.11 | 0.98 ± 0.05 |
| Citrus grandis (L.) Osbeck cv. Wendanyou | 187.45 ± 10.23 | 6.43 ± 0.38 | 1.23 ± 0.07 | 0.65 ± 0.04 |
| Citrus paradisi Macf. cv. Red grapefruit | 345.21 ± 18.98 | 25.67 ± 1.45 | 144.24 ± 8.12 | 14.76 ± 0.87 |
| Citrus paradisi Macf. cv. White grapefruit | 298.76 ± 16.43 | 21.34 ± 1.18 | 121.56 ± 7.01 | 12.34 ± 0.71 |
| Citrus sinensis (L.) Osbeck cv. Valencia orange | 1.23 ± 0.07 | ND | ND | ND |
| Citrus limon (L.) Burm. f. cv. Eureka lemon | 5.67 ± 0.31 | ND | ND | ND |
| Citrus reticulata Blanco cv. Ponkan mandarin | ND | ND | ND | ND |
Data presented as mean ± SD (n=3) on a dry weight (DW) basis. ND: Not Detected. Data sourced from Liu et al., 2017.[3]
Experimental Protocols for Bergamottin Quantification
Accurate quantification of bergamottin is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[5][6]
Sample Preparation and Extraction
-
Fruit Dissection : Separate the citrus fruit into four distinct tissues: flavedo, albedo (the white, spongy part of the peel), segment membrane, and juice sacs.[3]
-
Lyophilization : Freeze-dry the separated tissues to a constant weight to remove moisture.
-
Grinding : Grind the dried tissues into a fine powder to increase the surface area for extraction.
-
Extraction :
-
Weigh 0.2 g of the freeze-dried powder of each tissue.
-
Add 4 mL of petroleum ether (60–90 °C) and sonicate for 30 minutes.[3]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.[3]
-
Collect the supernatant and repeat the extraction process on the pellet one more time.
-
Combine the extracts and evaporate the solvent.
-
Dissolve the resulting residue in a known volume of methanol (B129727) (chromatographic grade) for HPLC analysis.[3]
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column : A reversed-phase C18 column is typically used for the separation of furanocoumarins like bergamottin.[5][7]
-
Mobile Phase : A gradient elution using a mixture of water and acetonitrile (B52724) is effective.[3][5]
-
A typical gradient could be: 0–1 min, 10% acetonitrile; 1–5 min, 10–80% acetonitrile; 5–10 min, 80% acetonitrile; 10–12 min, 80–95% acetonitrile; 12–15 min, 95% acetonitrile; 15–19 min, 95–10% acetonitrile; 19–21 min, 10% acetonitrile.[3]
-
-
Flow Rate : A flow rate of 1.0 mL/min is commonly used.[3]
-
Detection : Bergamottin can be detected using a UV detector at a wavelength of 250 nm or 310 nm.[3][7]
-
Quantification : A standard curve is generated using a series of known concentrations of a bergamottin standard. The concentration of bergamottin in the samples is then determined by comparing their peak areas to the standard curve.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of bergamottin content in different citrus species.
References
- 1. Bergamottin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization and Purification of Bergamottin from Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou and Its Antiproliferative Activity and Effect on Glucose Consumption in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. [Comprehensive determination of furanocoumarin derivatives in citrus juice by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Bergamottin's Anti-Proliferative Efficacy in Colon Cancer Cells: A Comparative Analysis
For Immediate Release
AUSTIN, TX – December 2, 2025 – A comprehensive analysis of preclinical data highlights the potential of Bergamottin, a natural furanocoumarin found in grapefruit, as a potent anti-proliferative agent against colon cancer cells. This comparative guide synthesizes available in-vitro data on Bergamottin and contrasts its efficacy with standard chemotherapeutics and other natural compounds, providing a valuable resource for researchers, scientists, and drug development professionals.
Bergamottin has demonstrated significant inhibitory effects on the growth of various colon cancer cell lines, most notably HT-29 and RKO cells.[1][2] The primary mechanisms of action include the induction of programmed cell death (apoptosis), cell cycle arrest at the G2/M phase, and the deactivation of key signaling pathways crucial for cancer cell survival and proliferation.[1][2]
Comparative Efficacy: Bergamottin vs. Alternatives
To contextualize the anti-proliferative potential of Bergamottin, this guide presents a comparative summary of its half-maximal inhibitory concentration (IC50) alongside data for standard chemotherapeutic agents (5-Fluorouracil, Oxaliplatin) and other well-studied natural compounds (Curcumin, Resveratrol) in the HT-29 and RKO colon cancer cell lines. It is important to note that the IC50 values presented below are collated from different studies, and direct head-to-head comparisons should be interpreted with caution due to potential variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Bergamottin | HT-29 | 12.5 | [1] |
| RKO | 12.5 | [1] | |
| 5-Fluorouracil (B62378) | HT-29 | 11.25 - 17.3 | [3][4] |
| RKO | ~5-10 (estimated from graphs) | [5] | |
| Oxaliplatin (B1677828) | HT-29 | 0.33 | [6] |
| RKO | Not explicitly found | ||
| Curcumin (B1669340) | HT-29 | 15.9 | [4] |
| RKO | Data not consistently available | [7][8] | |
| Resveratrol (B1683913) | HT-29 | ~65-115.9 | [9][10] |
| RKO | 58.7 | [11] |
Delving into the Mechanism of Action
Bergamottin's anti-cancer effects are attributed to its ability to modulate critical cellular signaling pathways. Research indicates that Bergamottin effectively suppresses the Ras/Raf/ERK signaling cascade, a pathway frequently hyperactivated in colon cancers, leading to uncontrolled cell growth.[1] Furthermore, Bergamottin has been shown to inhibit the STAT3 signaling pathway, which is involved in cancer cell survival and proliferation.[1]
The induction of apoptosis by Bergamottin is a key mechanism for its anti-proliferative effects. Studies have shown that Bergamottin treatment leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical event in initiating the apoptotic cascade.
Furthermore, Bergamottin has been observed to cause an arrest of colon cancer cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation.[1][2]
Visualizing the Pathways and Processes
To elucidate the complex mechanisms described, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by Bergamottin and a typical experimental workflow for its validation.
Caption: Bergamottin inhibits the Ras/Raf/MEK/ERK signaling pathway.
Caption: A generalized workflow for validating Bergamottin's effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Colon cancer cells (HT-29, RKO) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of Bergamottin or the comparative compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with cold PBS.
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Following treatment, cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blotting
-
Protein Extraction: Cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-STAT3, total STAT3, Bax, Bcl-2).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the level of protein expression.
Conclusion
The available data strongly suggest that Bergamottin possesses potent anti-proliferative properties against colon cancer cells in vitro. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic signaling pathways at concentrations comparable to or lower than some other natural compounds makes it a promising candidate for further investigation in the development of novel colon cancer therapies. Direct comparative studies with standard chemotherapeutics are warranted to fully elucidate its therapeutic potential. This guide provides a foundational overview for researchers to build upon in the ongoing effort to combat colon cancer.
References
- 1. Bergamottin exerts anticancer effects on human colon cancer cells via induction of apoptosis, G2/M cell cycle arrest and deactivation of the Ras/Raf/ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bergamottin exerts anticancer effects on human colon cancer cells via induction of apoptosis, G2/M cell cycle arrest and deactivation of the Ras/Raf/ERK signalling pathway [archivesofmedicalscience.com]
- 3. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic inhibitory effects of curcumin and 5-fluorouracil on the growth of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin and Colorectal Cancer: An Update and Current Perspective On This Natural Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting colorectal cancer stem cells using curcumin and curcumin analogues: insights into the mechanism of the therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol induces apoptosis via ROS-triggered autophagy in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: a side by side comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulatory Anticancer Effect of Resveratrol Mediated by G Protein-Coupled Estrogen Receptor in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bergamottin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of bergamottin (B190657), a naturally occurring furanocoumarin found in grapefruit and other citrus fruits. Bergamottin is a significant inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of numerous drugs. Understanding its species-specific metabolic fate is essential for preclinical drug development and for predicting potential drug-food interactions.
Executive Summary
Bergamottin metabolism is primarily mediated by cytochrome P450 (CYP) enzymes and exhibits notable differences across species. In humans, CYP3A4, CYP3A5, and CYP2B6 are the key enzymes involved, leading to the formation of various hydroxylated metabolites and bergaptol (B1666848). While data in rodents is less comprehensive, studies in rats indicate the formation of CYP450-dependent metabolites. This guide synthesizes the available quantitative pharmacokinetic data, details the metabolic pathways, and provides standardized experimental protocols to facilitate further research in this area.
Data Presentation: Pharmacokinetic Parameters of Bergamottin
The oral bioavailability and pharmacokinetic profile of bergamottin vary between humans and other species. The following table summarizes key pharmacokinetic parameters following oral administration.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Human | 6 mg (approx. 0.086) | 2.1[1] | 0.8[1] | Not Reported | Not Reported |
| 12 mg (approx. 0.17) | 5.9[1] | 1.1[1] | Not Reported | Not Reported | |
| Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Comparative Metabolic Pathways
The metabolism of bergamottin primarily involves oxidation of the geranyloxy side chain and cleavage to form bergaptol. In humans, the furan (B31954) ring can also be oxidized, leading to reactive intermediates that can cause mechanism-based inhibition of CYP enzymes.[2]
Human Metabolic Pathway
In humans, bergamottin is metabolized by CYP3A4, CYP3A5, and CYP2B6.[2]
-
CYP2B6 primarily oxidizes the geranyloxy chain, forming 5'-OH-bergamottin, 6'-OH-bergamottin, and 7'-OH-bergamottin, with bergaptol as a minor metabolite.[2]
-
CYP3A5 produces three major metabolites: bergaptol, 5'-OH-bergamottin, and 2'-OH-bergamottin, and two minor metabolites: 6′,7′-dihydroxybergamottin and a mix of 6'- and 7'-OH-bergamottin.[2]
-
CYP3A4 is also a key enzyme in bergamottin metabolism, leading to the formation of 6',7'-dihydroxybergamottin.[1]
Rodent Metabolic Pathway
Studies using rat liver microsomes have shown that bergamottin is metabolized to form at least two distinct metabolites in a CYP450-dependent manner. However, the specific structures of these metabolites have not been fully elucidated in the available literature.
Below is a simplified diagram illustrating the known major metabolic pathways of bergamottin in humans.
Caption: Comparative metabolic pathways of bergamottin in humans and rodents.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of bergamottin metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolism of bergamottin in a controlled, in vitro environment using liver microsomes from different species.
Objective: To identify and quantify the metabolites of bergamottin formed by liver microsomes.
Materials:
-
Bergamottin
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (e.g., a structurally similar compound not present in the test system)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of bergamottin in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes (typically 0.5-1 mg/mL protein concentration), and the bergamottin stock solution. The final concentration of the organic solvent should be kept low (<1%) to avoid inhibiting enzyme activity.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated HPLC-MS/MS method to separate and quantify bergamottin and its metabolites.
-
Caption: Experimental workflow for in vitro metabolism studies of bergamottin.
HPLC-MS/MS Analysis of Bergamottin and Metabolites
This protocol outlines a general method for the quantification of bergamottin and its metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Bergamottin: Precursor ion (Q1) m/z 339 -> Product ion (Q3) m/z (e.g., 203, 187)
-
Metabolites: Predicted or known precursor-to-product ion transitions for hydroxylated metabolites (m/z 355 -> fragments) and bergaptol (m/z 217 -> fragments).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Quantify the concentrations of bergamottin and its metabolites by comparing the peak area ratios of the analytes to the internal standard against a standard curve.
Conclusion
The metabolism of bergamottin shows significant species-dependent variations, primarily driven by differences in CYP enzyme expression and activity. While human metabolism is relatively well-characterized, further research is needed to elucidate the complete metabolic profile and pharmacokinetic parameters in commonly used preclinical animal models such as rats and mice. The experimental protocols provided in this guide offer a standardized approach for conducting such studies, which will be invaluable for drug development professionals in assessing the potential for drug interactions and for accurately extrapolating preclinical data to humans.
References
- 1. Pharmacological Utilization of Bergamottin, Derived from Grapefruits, in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Bergamottin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of synthetic and natural bergamottin (B190657), a potent inhibitor of cytochrome P450 3A4 (CYP3A4). Bergamottin, a naturally occurring furanocoumarin found in citrus fruits, particularly grapefruit, is of significant interest to the pharmaceutical industry due to its ability to modulate drug metabolism and enhance the oral bioavailability of various therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and presents visual representations of critical pathways and workflows to aid in research and development.
Data Summary: A Comparative Overview
While direct head-to-head efficacy studies between pure synthetic and natural bergamottin are not extensively available in the current body of scientific literature, this guide collates available data to provide a comparative perspective. The majority of research has been conducted using bergamottin isolated from natural sources or commercially available standards without explicit mention of their synthetic or natural origin. However, studies on synthetic analogs provide valuable insights into the potential of engineered molecules.
In Vitro Efficacy: CYP3A4 Inhibition
The primary mechanism of bergamottin's therapeutic interest is its potent, mechanism-based inhibition of CYP3A4. This enzyme is responsible for the metabolism of a vast array of clinically used drugs.
| Parameter | Natural Bergamottin | Synthetic Bergamottin Analog (Spin-Labelled) | Reference Compound (Ketoconazole) |
| IC50 (CYP3A4) | Low micromolar range | More potent than natural bergamottin | Strong inhibitor |
| kinactivation | 0.3 min⁻¹ | Not Reported | Not Applicable (Reversible Inhibitor) |
| KI | 7.7 µM | Not Reported | Not Applicable (Reversible Inhibitor) |
Note: The synthetic bergamottin data is for a spin-labelled analog, which was found to be a more potent CYP3A4 inhibitor than the parent natural compound[1][2]. The IC50 values for natural bergamottin are consistently reported in the low micromolar range across various studies[3].
Pharmacokinetic Properties in Humans
Pharmacokinetic studies have primarily focused on bergamottin derived from natural sources, such as grapefruit juice.
| Parameter | Natural Bergamottin (from Grapefruit Juice) |
| Cmax (6 mg dose) | 2.1 ng/mL[1] |
| Tmax (6 mg dose) | 0.8 hours[1] |
| Cmax (12 mg dose) | 5.9 ng/mL[1] |
| Tmax (12 mg dose) | 1.1 hours[1] |
Note: No specific pharmacokinetic data for synthetically produced bergamottin was identified in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of bergamottin.
Extraction and Purification of Natural Bergamottin
A common method for isolating bergamottin from citrus peel involves a multi-step process to ensure high purity.
-
Extraction: The flavedo (the outer colored part of the peel) of the citrus fruit is freeze-dried and powdered. The powder is then subjected to ultrasonic extraction with petroleum ether. The resulting extract is centrifuged, and the supernatant is collected. This process is typically repeated to maximize the yield.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is then purified using a silica gel column. This step helps in removing pigments and other impurities.
-
High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using reversed-phase HPLC to obtain bergamottin of high purity. The mobile phase typically consists of a gradient of acetonitrile (B52724) and water.
In Vitro CYP3A4 Inhibition Assay (Testosterone 6β-hydroxylation)
This assay is a standard method to determine the inhibitory potential of a compound on CYP3A4 activity.
-
Incubation: Human liver microsomes are incubated with the test compound (bergamottin) and a probe substrate for CYP3A4, such as testosterone. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Reaction Termination: The reaction is stopped after a specific incubation period by the addition of a cold organic solvent, such as acetonitrile or methanol.
-
Analysis: The mixture is centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the formation of the metabolite, 6β-hydroxytestosterone.
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control (without the inhibitor) to determine the percentage of inhibition and to calculate kinetic parameters like IC50, kinactivation, and KI.
Visualizing the Science: Diagrams and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: Mechanism of CYP3A4 inhibition by bergamottin.
Caption: Experimental workflow for CYP3A4 inhibition assay.
Conclusion
The available evidence strongly supports the role of natural bergamottin as a significant inhibitor of CYP3A4. While comprehensive data directly comparing the efficacy of pure synthetic bergamottin is lacking, preliminary studies on synthetic analogs suggest that chemical modification can lead to enhanced inhibitory potency. This opens up avenues for the rational design of novel drug metabolism modulators. Further research involving direct, side-by-side comparisons of purified natural bergamottin and its synthetic counterpart is warranted to fully elucidate any potential differences in their efficacy and pharmacokinetic profiles. Such studies will be invaluable for the development of bergamottin-based strategies to improve the therapeutic window of co-administered drugs.
References
Bergamottin's Efficacy in P-glycoprotein Inhibition: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the modulation of P-glycoprotein (P-gp) activity is critical for overcoming multidrug resistance and improving drug bioavailability. This guide provides a comprehensive comparison of bergamottin (B190657), a natural furanocoumarin found in grapefruit juice, with other known P-gp inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of key cellular processes to facilitate an objective evaluation of bergamottin's effect on P-gp activity.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively transporting a wide variety of xenobiotics out of cells. This mechanism plays a crucial role in drug disposition and is a significant factor in the development of multidrug resistance in cancer cells. Bergamottin has been identified as a modulator of P-gp, although its precise inhibitory effects are a subject of ongoing investigation.
Quantitative Comparison of P-glycoprotein Inhibitors
The inhibitory potential of bergamottin and its alternatives against P-gp has been evaluated in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The table below summarizes the reported IC50 values for bergamottin and other selected P-gp modulators. It is important to note that experimental conditions, such as the cell line and substrate used, can influence these values.
| Compound | IC50 (µM) | Comments |
| Bergamottin | 40[1] | In another study, no significant inhibition was observed at concentrations up to 10 µM[2]. This discrepancy may be due to different experimental setups. |
| 6',7'-Epoxybergamottin | 0.7[2] | A potent furanocoumarin derivative. |
| 6',7'-Dihydroxybergamottin | 34[2] | A metabolite of bergamottin. |
| Naringenin | 236[2] | A flavonoid found in citrus fruits. |
| Naringin | 2409[2] | The glycoside form of naringenin. |
| Verapamil | 0.05 - 250.5 | A well-characterized P-gp inhibitor, often used as a positive control. The wide range reflects the variety of assay conditions reported in the literature. |
In addition to direct inhibition, bergamottin has been shown to stimulate P-gp's ATPase activity, with a Michaelis constant (Km) of 8 µM, leading to a 2.3-fold increase in ATP hydrolysis[1]. This suggests a complex interaction with the transporter, where it may act as both a substrate and an inhibitor.
Experimental Protocols for Assessing P-gp Activity
Accurate and reproducible methods are essential for validating the effect of compounds on P-gp activity. The following are detailed protocols for commonly used in vitro assays.
Rhodamine 123 Uptake Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123. Inhibition of P-gp leads to increased intracellular fluorescence.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR) and parental cells (e.g., MCF-7)
-
Rhodamine 123
-
Test compounds (e.g., bergamottin, verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed P-gp-overexpressing and parental cells in a 96-well plate and culture until they reach confluence.
-
Wash the cells with warm PBS.
-
Pre-incubate the cells with various concentrations of the test compound or a positive control (e.g., verapamil) in serum-free medium for 30-60 minutes at 37°C.
-
Add rhodamine 123 (final concentration typically 5-10 µM) to each well and incubate for 60-120 minutes at 37°C, protected from light.
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~528 nm).
-
Calculate the percentage of P-gp inhibition by comparing the fluorescence in treated cells to that in untreated and positive control cells.
Calcein-AM Assay
Calcein-AM is a non-fluorescent, cell-permeable P-gp substrate. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein (B42510). P-gp inhibition leads to higher intracellular calcein accumulation and thus, increased fluorescence.
Materials:
-
P-gp-overexpressing cells
-
Calcein-AM
-
Test compounds
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Plate P-gp-overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with warm HBSS.
-
Pre-incubate the cells with different concentrations of the test compound in HBSS for 10-30 minutes at 37°C.
-
Add Calcein-AM (final concentration typically 0.25-1 µM) to the wells and incubate for 15-60 minutes at 37°C in the dark.
-
Stop the reaction by washing the cells with ice-cold HBSS.
-
Lyse the cells if necessary, although fluorescence can often be read directly.
-
Measure the fluorescence intensity using a microplate reader (excitation ~494 nm, emission ~517 nm).
-
Determine the IC50 value of the test compound by plotting the fluorescence intensity against the compound concentration.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can either stimulate or inhibit this activity.
Materials:
-
P-gp-containing cell membranes (e.g., from Sf9 or mammalian cells)
-
Test compounds
-
ATP
-
Assay buffer (containing MgCl2, EGTA, and a buffer like Tris or HEPES)
-
Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing P-gp membranes, assay buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding a defined concentration of MgATP.
-
Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the colorimetric reagent to detect the amount of inorganic phosphate released.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the ATPase activity and determine the effect of the test compound (stimulation or inhibition) relative to the basal activity.
Caco-2 Transcellular Transport Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium. This assay assesses the bidirectional transport of a compound across the cell monolayer to determine if it is a P-gp substrate or inhibitor.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well)
-
Cell culture medium
-
Transport buffer (e.g., HBSS with HEPES)
-
P-gp substrate (e.g., digoxin, rhodamine 123)
-
Test compounds
-
Analytical method for quantifying the substrate (e.g., LC-MS/MS, fluorescence)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayer with warm transport buffer.
-
To measure apical-to-basolateral (A-B) transport, add the P-gp substrate and the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) transport, add the P-gp substrate and the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantify the concentration of the P-gp substrate in the samples.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux. A reduction in the ER in the presence of the test compound indicates P-gp inhibition.
Visualizing Cellular Mechanisms
To better understand the processes involved in P-gp activity and its modulation, the following diagrams illustrate the experimental workflow of a typical P-gp inhibition assay and the major signaling pathways that regulate P-gp expression.
Caption: Workflow for a cell-based P-gp inhibition assay.
References
- 1. Inhibition of P-glycoprotein transport function by grapefruit juice psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of talinolol in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergamottin's Potent Inhibition of Cytochrome P450 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bergamottin (B190657), a natural furanocoumarin prevalent in grapefruit juice, is a well-documented inhibitor of various cytochrome P450 (CYP450) enzymes. This activity is the primary mechanism behind the widely known "grapefruit juice effect," which can lead to significant drug-drug interactions by altering the metabolism of numerous pharmaceuticals.[1][2][3] Understanding the differential inhibitory effects of bergamottin on specific CYP450 isoforms is crucial for drug development, preclinical safety assessment, and clinical pharmacology.
This guide provides a comparative overview of bergamottin's inhibitory effects on different CYP450 isoforms, supported by experimental data from peer-reviewed studies.
Comparative Inhibitory Potency of Bergamottin
The following table summarizes the quantitative data on the inhibition of various human CYP450 isoforms by bergamottin. The data is presented as IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and kinact (maximal rate of inactivation) values, providing a clear comparison of bergamottin's potency across different enzymes.
| CYP450 Isoform | Inhibition Parameter | Value (µM) | Inhibition Type | Experimental System | Reference |
| CYP3A4 | Ki | 7.7 | Mechanism-Based | Reconstituted enzyme | [4] |
| kinact | 0.3 min⁻¹ | Mechanism-Based | Reconstituted enzyme | [4] | |
| IC50 | 12.81 | - | Recombinant CYP3A4 | [5] | |
| CYP1A1 | Ki | 0.0107 | Competitive | Recombinant CYP1A1 | [6] |
| CYP2B6 | Ki | 5 | Mechanism-Based | Reconstituted enzyme | [7] |
| kinact | 0.09 min⁻¹ | Mechanism-Based | Reconstituted enzyme | [7] | |
| CYP3A5 | Ki | 20 | Mechanism-Based | Reconstituted enzyme | [7] |
| kinact | 0.045 min⁻¹ | Mechanism-Based | Reconstituted enzyme | [7] | |
| CYP2C9 | - | - | Mechanism-Based & Competitive | - | [8] |
| IC50 | >10 | - | Human Liver Microsomes | [9] | |
| CYP2C19 | IC50 | Low µM range | - | - | [9] |
| CYP1A2 | % Inhibition | ~92% at 1 µM | - | Human Liver Microsomes | [4] |
| CYP2A6 | % Inhibition | >50% at 10 µM | - | Human Liver Microsomes | [4] |
| CYP2D6 | % Inhibition | >50% at 10 µM | - | Human Liver Microsomes | [4][10] |
| CYP2E1 | % Inhibition | >50% at 10 µM | - | Human Liver Microsomes | [4] |
Experimental Protocols
The following are generalized experimental protocols for assessing the inhibitory effects of bergamottin on CYP450 isoforms, based on methodologies reported in the cited literature.
CYP450 Inhibition Assay in Human Liver Microsomes (HLM)
This protocol is a standard in vitro method to determine the IC50 of a test compound.
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), specific CYP450 isoform substrate (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4), bergamottin, and appropriate buffers (e.g., potassium phosphate (B84403) buffer, pH 7.4).[11][12]
-
Procedure:
-
A pre-incubation mixture containing HLMs, buffer, and varying concentrations of bergamottin (or vehicle control) is prepared.
-
The reaction is initiated by adding the specific substrate and the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specified time (e.g., 10-30 minutes).[12]
-
The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile).
-
The samples are centrifuged to pellet the protein, and the supernatant is collected.
-
The formation of the specific metabolite is quantified using analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]
-
The percentage of inhibition at each bergamottin concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
-
Mechanism-Based Inhibition (MBI) Assay
This assay is used to determine if a compound is a time-dependent inhibitor of a CYP450 enzyme.
-
Materials: Same as the general inhibition assay.
-
Procedure:
-
A primary incubation mixture containing HLMs, NADPH regenerating system, and bergamottin (or vehicle control) is prepared and incubated at 37°C for various pre-incubation times (e.g., 0, 5, 15, 30 minutes).
-
Following the pre-incubation, an aliquot of this mixture is diluted into a secondary incubation mixture containing the specific substrate and additional NADPH.
-
The secondary incubation is carried out for a short period to measure the remaining enzyme activity.
-
The reaction is terminated and analyzed as described in the general inhibition assay.
-
A time-dependent decrease in enzyme activity indicates mechanism-based inhibition. The kinetic parameters, kinact and Ki, can be determined by plotting the observed inactivation rate constants (kobs) against the inhibitor concentration.
-
Visualizing the Process
To better understand the experimental workflow and the mechanism of inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of bergamottin on CYP450 isoforms.
Caption: Mechanism-based inactivation of CYP450 by bergamottin.
Conclusion
The available data clearly demonstrate that bergamottin is a potent inhibitor of several key human CYP450 isoforms, with a particularly strong effect on CYP3A4 and CYP1A1.[4][6] Its inhibitory profile is complex, involving both competitive and mechanism-based inactivation for different enzymes.[6][8] Researchers and drug development professionals should consider the potential for significant pharmacokinetic interactions when developing new chemical entities that are substrates for these enzymes, especially if co-administration with grapefruit juice or other bergamottin-containing products is possible. Further in vivo studies are often warranted to fully understand the clinical implications of these in vitro findings.
References
- 1. criver.com [criver.com]
- 2. Bergamottin a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis | PLOS One [journals.plos.org]
- 3. Bergamottin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bergamottin is a competitive inhibitor of CYP1A1 and is antimutagenic in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The grapefruit juice effect is not limited to cytochrome P450 (P450) 3A4: evidence for bergamottin-dependent inactivation, heme destruction, and covalent binding to protein in P450s 2B6 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bergamottin and Other Furanocoumarins for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuances of furanocoumarin interactions with metabolic enzymes is critical. This guide provides an objective comparison of Bergamottin and other notable furanocoumarins, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development.
Furanocoumarins, a class of organic chemical compounds produced by a variety of plants, are well-known for their significant interactions with drug-metabolizing enzymes, particularly Cytochrome P450 3A4 (CYP3A4).[1][2] This interaction, famously known as the "grapefruit effect," can lead to altered pharmacokinetics of various drugs, posing both risks and therapeutic opportunities.[2][3] Bergamottin is a prominent furanocoumarin found in grapefruit and other citrus species.[1][4] This guide delves into a comparative study of Bergamottin and its counterparts, focusing on their inhibitory potency against CYP3A4 and their impact on cellular signaling pathways.
Quantitative Comparison of Furanocoumarin Activity on CYP3A4
The inhibitory potential of furanocoumarins on CYP3A4 varies significantly based on their chemical structure. The following table summarizes key quantitative data from various in vitro studies, providing a basis for comparing the potency of Bergamottin with other furanocoumarins like 6',7'-dihydroxybergamottin (B27312) (DHB), Paradisin A, and Bergapten. The data includes the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the rate of enzyme inactivation (kinact).
| Furanocoumarin | Test System | Substrate | IC50 (µM) | Ki (µM) | kinact (min⁻¹) | Reference(s) |
| Bergamottin | Human Liver Microsomes | Testosterone (B1683101) | 4.5 - 13 | 7.7 - 25 | 0.3 - 0.35 | [3][5][6] |
| Human Liver Microsomes | Midazolam | - | 13 | 0.35 | [5] | |
| Recombinant CYP3A4 | Testosterone | - | 7.7 | 0.3 | [3][7] | |
| 6',7'-Dihydroxybergamottin (DHB) | Human Liver Microsomes | Testosterone | ~0.8 | 0.8 | 0.3 - 0.4 | [5][8] |
| Human Liver Microsomes | Midazolam | 4.7 | ~0.8 | 0.3 - 0.4 | [5][8] | |
| Recombinant CYP3A4 | Midazolam | 1 | - | - | [9] | |
| Paradisin A | Human CYP3A4 | Testosterone | 0.07 | - | - | [2][10] |
| Bergapten | Human Liver Microsomes | Quinine | 19 - 36 | - | - | [11][12] |
Key Observations:
-
Potency: Paradisin A stands out as a significantly more potent inhibitor of CYP3A4 than Bergamottin, with a much lower IC50 value.[2][10] 6',7'-Dihydroxybergamottin (DHB) also generally exhibits stronger inhibitory activity than Bergamottin.[5][8] Bergapten appears to be a less potent inhibitor compared to the others listed.[11][12]
-
Mechanism of Action: Bergamottin and DHB are mechanism-based inactivators of CYP3A4, meaning they are converted by the enzyme into a reactive intermediate that covalently binds to the protein, leading to irreversible inhibition.[3][7][9] This is a critical consideration in predicting the duration and intensity of drug-drug interactions.
-
Substrate Dependence: The inhibitory effect of Bergamottin can be substrate-dependent. For instance, its Ki value is notably different when midazolam is used as a substrate compared to testosterone.[5]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are crucial. Below are synthesized protocols for key experiments cited in the comparison.
Protocol 1: Determination of IC50 for CYP3A4 Inhibition in Human Liver Microsomes
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a furanocoumarin on CYP3A4 activity using human liver microsomes and testosterone as a substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
Testosterone (substrate)
-
Furanocoumarin of interest (e.g., Bergamottin)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the furanocoumarin in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of testosterone.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate a mixture of HLMs (e.g., 0.1-0.5 mg/mL protein concentration), phosphate buffer, and varying concentrations of the furanocoumarin for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding testosterone (at a concentration near its Km for CYP3A4, e.g., 50 µM).
-
Start the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Quantify the formation of the primary metabolite of testosterone, 6β-hydroxytestosterone, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 activity remaining at each furanocoumarin concentration relative to a vehicle control (containing the solvent used for the furanocoumarin stock).
-
Plot the percentage of inhibition against the logarithm of the furanocoumarin concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using a non-linear regression software (e.g., GraphPad Prism).[8]
-
Protocol 2: Assessment of Mechanism-Based Inactivation of CYP3A4
This protocol describes a method to determine if a furanocoumarin is a time-dependent inhibitor of CYP3A4, a characteristic of mechanism-based inactivators.
Materials:
-
Same as Protocol 1.
Procedure:
-
Primary Incubation (Pre-incubation):
-
Prepare a reaction mixture containing HLMs and the furanocoumarin at various concentrations in phosphate buffer.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate this primary mixture at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of this mixture.
-
-
Secondary Incubation (Activity Measurement):
-
Immediately dilute the aliquot from the primary incubation into a secondary incubation mixture. The dilution factor should be large enough (e.g., 10 to 20-fold) to minimize the effect of the remaining inhibitor from the primary incubation.
-
The secondary incubation mixture contains a high concentration of the probe substrate (e.g., testosterone) and additional NADPH.
-
Incubate the secondary mixture for a short, fixed period (e.g., 5-10 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Terminate the secondary reaction and analyze the samples for metabolite formation as described in Protocol 1.
-
-
Data Analysis:
-
For each furanocoumarin concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.
-
A time-dependent decrease in enzyme activity that follows pseudo-first-order kinetics is indicative of mechanism-based inactivation.[7]
-
The apparent inactivation rate constant (kobs) can be determined from the slope of this plot.
-
The maximal rate of inactivation (kinact) and the concentration of the inactivator that produces half-maximal inactivation (KI) can be determined by plotting kobs against the inactivator concentration and fitting the data to the Michaelis-Menten equation.[7]
-
Signaling Pathway Modulations by Furanocoumarins
Beyond their well-documented effects on drug metabolism, furanocoumarins, including Bergamottin, have been shown to modulate various intracellular signaling pathways, many of which are implicated in cancer. This opens avenues for their potential use as therapeutic agents.
Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth.[1][13] Studies have shown that Bergamottin can downregulate AR signaling, leading to reduced prostate cancer cell growth.[1][13] This effect is believed to be linked to its inhibitory action on CYP3A5, an enzyme involved in androgen metabolism.[1]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often persistently activated in cancer cells, promoting their growth, survival, and proliferation. Bergamottin has been shown to inhibit the constitutive activation of STAT3 in multiple myeloma cells. This inhibition is mediated through the suppression of upstream kinases like JAK1/2 and c-Src, and the induction of the protein tyrosine phosphatase SHP-1.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of furanocoumarins on CYP3A4.
Conclusion
This comparative guide highlights the significant differences in the inhibitory potency of various furanocoumarins against CYP3A4, with Paradisin A and 6',7'-dihydroxybergamottin demonstrating greater potency than Bergamottin in several in vitro models. The mechanism-based inactivation exhibited by Bergamottin and its analogues underscores the potential for long-lasting drug interactions. Furthermore, the emerging understanding of how these compounds modulate key signaling pathways, such as the Androgen Receptor and STAT3 pathways, suggests their potential as lead compounds in cancer research and therapy. The provided experimental protocols and workflow diagrams offer a practical resource for researchers aiming to investigate these interactions further. A thorough understanding of these comparative aspects is essential for drug development professionals to mitigate risks and harness the therapeutic potential of furanocoumarins.
References
- 1. Bergamottin a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Bergamottin a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen receptor signaling and promoting G0/G1 cell cycle block and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bergamottin a CYP3A inhibitor found in grapefruit juice inhibits prostate cancer cell growth by downregulating androgen… [ouci.dntb.gov.ua]
- 11. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bergamottin, a natural furanocoumarin obtained from grapefruit juice induces chemosensitization and apoptosis through the inhibition of STAT3 signaling pathway in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating the "Grapefruit Effect": A Comparative Analysis of Grapefruit Juice and Pure Bergamottin in Drug Interaction Studies
For researchers, scientists, and drug development professionals, understanding the nuances of food-drug interactions is paramount for ensuring therapeutic efficacy and safety. The well-documented "grapefruit effect"—the significant alteration of drug pharmacokinetics by grapefruit juice—serves as a critical case study. This guide provides a comparative analysis of clinical studies attempting to replicate this interaction using pure bergamottin (B190657), a key furanocoumarin in grapefruit, to elucidate its precise contribution.
The primary mechanism behind the grapefruit juice-drug interaction is the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, predominantly in the small intestine.[1][2] This inhibition reduces the first-pass metabolism of co-administered drugs that are CYP3A4 substrates, leading to increased oral bioavailability and a higher risk of adverse effects.[3][4] Bergamottin and its derivative, 6',7'-dihydroxybergamottin, are considered major contributors to this effect through mechanism-based inactivation of CYP3A4.[5][6][7]
Comparative Pharmacokinetic Data: Grapefruit Juice vs. Bergamottin
Clinical studies have sought to quantify the contribution of bergamottin to the overall grapefruit juice interaction. The following tables summarize key pharmacokinetic (PK) parameter changes for the CYP3A4 substrate felodipine (B1672334) when co-administered with grapefruit juice versus pure bergamottin.
| Treatment Group | N | Felodipine Dose | % Increase in Mean Cmax (vs. Water) | % Increase in Mean AUC (vs. Water) | Reference |
| Grapefruit Juice (250 mL) | 11 | 5 mg (extended-release) | 89% | 54% | [8] |
| Bergamottin (2 mg) | 11 | 5 mg (extended-release) | 33% | - | [8] |
| Bergamottin (6 mg) | 11 | 5 mg (extended-release) | 35% | - | [8] |
| Bergamottin (12 mg) | 11 | 5 mg (extended-release) | 40% | 37% | [8] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
| Treatment Group | N | Felodipine Dose | Mean Cmax (nmol/L) | Mean AUC (nmol·h/L) | Reference |
| Water | - | - | 8 ± 2 | 29 ± 6 | [9] |
| Grapefruit Juice (250 mL) | - | - | 16 ± 3 | 55 ± 9 | [9] |
These data illustrate that while pure bergamottin does increase the oral bioavailability of felodipine, it does not fully replicate the magnitude of the effect observed with grapefruit juice, which contains a complex mixture of furanocoumarins and other compounds.[8] This suggests that other components of grapefruit juice likely contribute to the overall interaction, possibly through additive or synergistic mechanisms.[8]
Experimental Protocols
The following provides a generalized methodology for a clinical study designed to compare the effects of grapefruit juice and pure bergamottin on the pharmacokinetics of a model drug like felodipine.
Study Design: A randomized, open-label, crossover study is a common design.[8][9] This involves the same subjects receiving each of the treatments (e.g., drug with water, drug with grapefruit juice, drug with pure bergamottin) in a random order, with a washout period between each treatment phase to eliminate any carryover effects.
Participants: Healthy, non-smoking adult volunteers are typically recruited. Exclusion criteria would include a history of significant medical conditions, use of interacting medications, and regular consumption of grapefruit products.
Treatment Administration:
-
Drug Administration: A single oral dose of the investigational drug (e.g., 5 mg extended-release felodipine) is administered.
-
Beverage/Compound Administration: Concurrently with the drug, subjects ingest one of the following:
-
250 mL of water (control group).
-
250 mL of standardized grapefruit juice.
-
A specified dose of pure bergamottin in capsule form, taken with 250 mL of water.
-
Pharmacokinetic Sampling and Analysis:
-
Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 1, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
Plasma concentrations of the parent drug and its primary metabolites are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic parameters, including Cmax, AUC, and time to maximum concentration (Tmax), are calculated from the plasma concentration-time data.
Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters across the different treatment groups.
Visualizing the Mechanisms and Processes
To better understand the underlying biochemistry and experimental logic, the following diagrams are provided.
Caption: CYP3A4 Inhibition Pathway in the Intestine.
Caption: Crossover Clinical Trial Workflow.
Caption: Logical Comparison of Interaction Outcomes.
References
- 1. Medicinal importance of grapefruit juice and its interaction with various drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. Grapefruit juice–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bergamottin contribution to the grapefruit juice-felodipine interaction and disposition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bergamottin, lime juice, and red wine as inhibitors of cytochrome P450 3A4 activity: comparison with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
Bergamottin's Concentration-Dependent Impact on Drug Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bergamottin (B190657), a natural furanocoumarin found predominantly in grapefruit juice, is a significant contributor to the "grapefruit juice effect," a phenomenon characterized by clinically relevant drug-drug interactions. This guide provides a comprehensive comparison of the concentration-dependent effects of bergamottin on drug metabolism, with a focus on its inhibitory action on cytochrome P450 3A4 (CYP3A4), a key enzyme in drug biotransformation. The information presented herein is supported by experimental data to aid in preclinical and clinical drug development.
Quantitative Analysis of Bergamottin-Induced CYP3A4 Inhibition
Bergamottin acts as a mechanism-based inactivator of CYP3A4.[1][2] This means that it is metabolized by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[3] The inhibitory effect of bergamottin is, therefore, dependent on its concentration. The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the relationship between bergamottin concentration and the extent of CYP3A4 inhibition.
Table 1: In Vitro Inhibition of CYP3A4 by Bergamottin
| Parameter | Value | Substrate/System | Source |
| KI | 7.7 µM | Reconstituted P450 3A4 | [1][2] |
| kinactivation | 0.3 min-1 | Reconstituted P450 3A4 | [1][2] |
| IC50 | ~0.4-fold concentration vs. substrate | CYP3A4 Assay | [4] |
| IC50 (Epoxybergamottin) | 4.2 ± 1.1 µM | Diltiazem N-demethylation in transfected human liver epithelial cells | [5] |
KI (inactivation constant) represents the concentration of inhibitor that gives half-maximal rate of inactivation. kinactivation is the maximal rate of inactivation. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: In Vivo Effects of Bergamottin on Felodipine Pharmacokinetics
| Bergamottin Dose | Change in Felodipine Cmax | Change in Felodipine AUC | Source |
| 2 mg | ↑ 33% (P < .05) | - | [6][7] |
| 6 mg | ↑ 35% (P < .025) | - | [6][7] |
| 12 mg | ↑ 40% (P < .05) | ↑ 37% (P < .05) | [6][7] |
| 1.7 mg (in 250 mL Grapefruit Juice) | ↑ 89% (P < .025) | ↑ 54% (P < .025) | [6][7] |
Cmax is the maximum (or peak) serum concentration that a drug achieves. AUC (Area Under the Curve) represents the total exposure to a drug over time.
It is important to note that while bergamottin is a potent inhibitor, other furanocoumarins like 6',7'-dihydroxybergamottin (B27312) (DHB) also contribute significantly to the grapefruit juice effect.[8][9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature to assess the inhibitory potential of bergamottin on CYP3A4.
1. In Vitro CYP3A4 Inhibition Assay (Human Liver Microsomes)
-
Objective: To determine the concentration-dependent inhibition of CYP3A4 activity by bergamottin.
-
Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam, testosterone, or a fluorescent probe)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Bergamottin solutions at various concentrations
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
Quenching solution (e.g., acetonitrile)
-
Analytical instrumentation (e.g., LC-MS/MS or a fluorescence plate reader)
-
-
Procedure:
-
Pre-incubate HLMs with varying concentrations of bergamottin in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 substrate.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite.
-
The rate of metabolite formation is compared to a control without the inhibitor to determine the percentage of inhibition at each bergamottin concentration.
-
IC50 values are calculated by fitting the concentration-inhibition data to a suitable model.
-
2. Mechanism-Based Inactivation Assay
-
Objective: To determine if bergamottin is a time- and concentration-dependent (mechanism-based) inactivator of CYP3A4.
-
Procedure:
-
A primary incubation is performed with HLMs, an NADPH regenerating system, and various concentrations of bergamottin for different pre-incubation times.
-
Following the primary incubation, an aliquot of this mixture is diluted into a secondary incubation mixture containing a high concentration of a CYP3A4 substrate and the NADPH regenerating system.
-
The residual CYP3A4 activity is measured in the secondary incubation.
-
A loss of enzyme activity that is dependent on both the pre-incubation time and the concentration of bergamottin indicates mechanism-based inactivation.
-
The kinetic parameters KI and kinact are determined by analyzing the pseudo-first-order kinetics of inactivation.[1][2]
-
Visualizing the Interaction
The following diagrams illustrate the experimental workflow for assessing CYP3A4 inhibition and the proposed mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Is the Mechanism by Which Grapefruit Juice Inhibits CYP3A4? → Learn [pollution.sustainability-directory.com]
- 4. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of epoxybergamottin as a CYP3A4 inhibitor in grapefruit peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bergamottin contribution to the grapefruit juice-felodipine interaction and disposition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bergamottin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Bergamottin (B190657), a natural furanocoumarin found in grapefruit and other citrus fruits, requires careful consideration for its disposal due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of bergamottin in a laboratory setting.
Key Data on Bergamottin
To facilitate safe handling and disposal, a summary of key quantitative data for bergamottin is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 338.4 g/mol | [1][2][4][5] |
| Melting Point | 55 to 56 °C (131 to 133 °F) | [3] |
| Appearance | Crystalline solid |
Experimental Protocol for Bergamottin Disposal
This protocol outlines the detailed methodology for the safe disposal of bergamottin waste in a laboratory environment. It is crucial to adhere to all institutional and local regulations regarding hazardous waste management.
Objective: To safely collect, store, and dispose of bergamottin waste in compliance with environmental regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with organic solids or liquids.
-
Hazardous waste labels.
-
Secondary containment for the waste container.
-
Spill kit for chemical spills.
Procedure:
-
Waste Identification and Classification:
-
Based on available safety data, bergamottin-containing waste should be treated as hazardous. While not specifically listed as a P- or U-series waste by the EPA, it exhibits characteristics of toxicity, particularly to aquatic life.[6][7] It is also associated with flammable liquids in the form of bergamot oil. Therefore, it is prudent to manage it as a hazardous waste.
-
Do not mix bergamottin waste with other waste streams unless they are compatible.
-
-
Personal Protective Equipment (PPE):
-
Before handling bergamottin waste, ensure you are wearing the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Waste Collection:
-
Solid Waste: Collect pure bergamottin, contaminated lab debris (e.g., weighing paper, gloves), and spill cleanup materials in a designated, leak-proof hazardous waste container.
-
Liquid Waste: If bergamottin is in a solvent, collect it in a separate, compatible liquid waste container. Do not pour bergamottin solutions down the drain.
-
Empty Containers: The original container of pure bergamottin should be managed as hazardous waste. If the container held a P-listed acutely toxic substance, it would require triple-rinsing with the rinsate collected as hazardous waste.[7] Although bergamottin is not explicitly P-listed, following this best practice for its container is recommended due to its biological activity.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[8][9][10]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name ("Bergamottin"), and a clear description of the contents.
-
Keep the waste container securely closed except when adding waste.[9][11]
-
Place the waste container in secondary containment to prevent spills from spreading.
-
-
Disposal Request:
-
Once the waste container is full or has been accumulating for the maximum allowable time per your institution's policy (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[9]
-
Complete all necessary waste pickup forms as required by your EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of bergamottin waste.
Caption: Workflow for the proper disposal of bergamottin waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of bergamottin, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. mdpi.com [mdpi.com]
- 2. Bergamottin | C21H22O4 | CID 5471349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bergamottin - Wikipedia [en.wikipedia.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. GSRS [precision.fda.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 8. odu.edu [odu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. youtube.com [youtube.com]
Personal protective equipment for handling Bergamottin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of Bergamottin (B190657). Adherence to these procedures is essential to ensure a safe laboratory environment and mitigate risks associated with this compound. Bergamottin is a naturally occurring furanocoumarin found in citrus fruits, recognized for its inhibitory effects on cytochrome P450 enzymes. While a valuable tool in research, particularly in drug metabolism studies, it presents specific hazards that necessitate careful handling.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to Bergamottin. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Protects against skin irritation and potential sensitization. Bergamottin is classified as a skin sensitizer. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents eye irritation from splashes or aerosolized particles. |
| Body Protection | A lab coat must be worn and fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. Use a NIOSH-approved respirator if aerosols may be generated and engineering controls are not sufficient. | Minimizes inhalation of airborne particles. |
| Special Precaution | Opaque or amber vials and light-protective covers. | Bergamottin is a photosensitive compound; protection from light is crucial to prevent degradation and potential phototoxic reactions.[1] |
Health Hazard Summary
Understanding the potential health effects of Bergamottin is crucial for safe handling.
| Hazard | Description | GHS Classification |
| Skin Irritation | May cause skin irritation upon direct contact. | Skin Irritant, Category 2 |
| Eye Irritation | May cause serious eye irritation. | Eye Irritant, Category 2A |
| Skin Sensitization | May cause an allergic skin reaction. | Skin Sensitizer, Category 1 |
| Phototoxicity | While some furanocoumarins are known phototoxins, recent studies suggest Bergamottin itself has a low phototoxic potential. However, it is prudent to handle it as a photosensitive compound.[2] | Not Classified |
Note: This information is based on available safety data sheets for pure Bergamottin and related furanocoumarins.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Bergamottin will minimize exposure and ensure the integrity of the compound.
Preparation and Weighing
-
Location: Conduct all handling of solid Bergamottin within a certified chemical fume hood to contain any airborne particles.
-
Decontamination: Before starting, ensure the work area, including the balance and fume hood surface, is clean and free of contaminants.
-
Aliquotting:
-
Tare a pre-labeled, opaque or amber vial on the analytical balance.
-
Inside the fume hood, carefully transfer the desired amount of Bergamottin to the tared vial.
-
Close the vial securely before removing it from the fume hood for weighing.
-
If adjustments are needed, return the vial to the fume hood before opening it.
-
-
Solution Preparation:
-
Dissolve the weighed Bergamottin in an appropriate solvent (e.g., DMSO, ethanol) within the fume hood.
-
Keep the solution in a sealed, light-protected container.
-
Experimental Use
-
Minimize Exposure: Always wear the prescribed PPE. Avoid direct sunlight and UV light sources during experiments.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date.
-
Spill Management: In case of a spill, immediately alert others in the vicinity.
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand), collect the material in a sealed container, and decontaminate the area with a suitable solvent.
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of Bergamottin and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused Bergamottin, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Bergamottin should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Decontamination of Glassware
-
Rinse glassware with a suitable solvent to remove residual Bergamottin. Collect this rinse as hazardous liquid waste.
-
Wash the rinsed glassware with soap and water.
-
Perform a final rinse with deionized water.
Final Disposal
-
All hazardous waste must be disposed of through your institution's EHS program. Follow their specific procedures for waste pickup and disposal. Never dispose of Bergamottin down the drain or in regular trash.
Experimental Protocols
Extraction and Purification of Bergamottin
The following is a general protocol for the extraction and purification of Bergamottin from a plant source, such as grapefruit peel.
1. Extraction:
-
Supercritical CO2 Extraction: A common method involves dynamic extraction of grapefruit peel using supercritical CO2 to obtain a crude extract.[3]
2. Purification by Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. A common starting point is a non-polar solvent like n-hexane, gradually increasing the polarity by adding a more polar solvent like ethyl acetate.
-
Procedure:
-
The crude extract is loaded onto a polyamide resin column.
-
The column is eluted sequentially with deionized water, a 10-40% ethanol (B145695) solution, and finally a 60-80% ethanol solution.
-
The high-ethanol eluent, which contains the Bergamottin, is collected.[3]
-
3. Recrystallization:
-
The collected fractions containing Bergamottin are subjected to recrystallization using a suitable solvent, such as petroleum ether, to obtain purified crystals.[3] This process is typically repeated 3-5 times to achieve high purity.
Logical Workflow Diagram
The following diagram illustrates the key steps for safely handling Bergamottin from receipt to disposal.
Caption: Workflow for the safe handling of Bergamottin.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
